molecular formula C5H12O3Si B1682223 Vinyltrimethoxysilane CAS No. 2768-02-7

Vinyltrimethoxysilane

Número de catálogo: B1682223
Número CAS: 2768-02-7
Peso molecular: 148.23 g/mol
Clave InChI: NKSJNEHGWDZZQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vinyltrimethoxysilane (VTMS) is a silane coupling agent with silicon and hydroxyl groups that can be used to enhance the wettability and improve the superhydrophobic characteristics of different composites.>This compound (VTMS) is a silane coupling agent with a silicon and hydroxyl groups that can be used to enhance the wettability and improve the superhydrophobic characteristics of different composites.>This compound

Propiedades

IUPAC Name

ethenyl(trimethoxy)silane
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InChI

InChI=1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3
Source PubChem
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InChI Key

NKSJNEHGWDZZQF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CO[Si](C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O3Si
Source PubChem
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Related CAS

29382-69-2
Record name Vinyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2029240
Record name Vinyltrimethoxysilane
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Molecular Weight

148.23 g/mol
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Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS] Colorless liquid with a fruity odor; [Alfa Aesar MSDS]
Record name Silane, ethenyltrimethoxy-
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Record name Trimethoxyvinylsilane
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CAS No.

2768-02-7
Record name Vinyltrimethoxysilane
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Record name Vinyltrimethoxysilane
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Record name Silane, ethenyltrimethoxy-
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Record name Vinyltrimethoxysilane
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Record name Trimethoxyvinylsilane
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Record name ethenyl(trimethoxy)silane
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Record name VINYLTRIMETHOXYSILANE
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Foundational & Exploratory

Unraveling the Core: An In-depth Technical Guide to the Hydrolysis Mechanism of Vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive elucidation of the hydrolysis mechanism of vinyltrimethoxysilane (VTMS), a critical process in the application of this versatile silane (B1218182) coupling agent. Understanding the kinetics and pathways of VTMS hydrolysis is paramount for controlling its reactivity, optimizing its performance in surface modification and polymer synthesis, and ensuring the reproducibility of experimental outcomes. This document details the underlying chemical principles, presents quantitative kinetic data, and provides explicit experimental protocols for monitoring the reaction.

The Core Reaction: Hydrolysis and Condensation

The fundamental reaction of this compound involves a two-stage process: hydrolysis followed by condensation.[1]

  • Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming vinylsilanetriol and releasing methanol (B129727) as a byproduct.[1]

  • Condensation: The newly formed, highly reactive silanol (B1196071) groups can then condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked polysiloxane network.[1]

The overall transformation can be represented as follows:

Hydrolysis: CH₂=CH-Si(OCH₃)₃ + 3H₂O ⇌ CH₂=CH-Si(OH)₃ + 3CH₃OH

Condensation: 2 CH₂=CH-Si(OH)₃ ⇌ (HO)₂Si(CH=CH₂)-O-Si(CH=CH₂)(OH)₂ + H₂O

The Signaling Pathway: Catalysis of Hydrolysis

The rate of VTMS hydrolysis is profoundly influenced by the pH of the reaction medium. The reaction is significantly slow under neutral conditions but is dramatically accelerated by either acid or base catalysis.[1]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis proceeds via a mechanism involving the protonation of a methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack by water on the silicon atom.

The step-by-step acid-catalyzed hydrolysis can be described as:

  • Protonation of the Methoxy Group: A proton (H⁺) from the acidic medium protonates the oxygen atom of one of the methoxy groups, increasing its electrophilicity.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient silicon atom. This forms a five-coordinate intermediate.

  • Leaving Group Departure: The protonated methoxy group departs as a neutral methanol molecule.

  • Deprotonation: The intermediate loses a proton to a water molecule, regenerating the acid catalyst and forming a silanol group.

AcidCatalyzedMechanism

Base-Catalyzed Mechanism

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism does not require the protonation of the leaving group.

The step-by-step base-catalyzed hydrolysis is as follows:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate, negatively charged intermediate.

  • Leaving Group Departure: The intermediate expels a methoxide (B1231860) ion (CH₃O⁻).

  • Protonation of Methoxide: The highly basic methoxide ion abstracts a proton from a water molecule to form methanol. This step also regenerates the hydroxide catalyst.

BaseCatalyzedMechanism

Quantitative Analysis of Hydrolysis Kinetics

ConditionpH RangeApparent Rate Constant (k)Reference
Neutral~71.3 x 10⁻⁶ M⁻¹s⁻¹[1]
Acidic< 7Rate increases significantly (up to four orders of magnitude)[1]
Basic> 7Rate increases significantly (up to four orders of magnitude)[1]

Note: The rate constants in acidic and basic conditions are highly dependent on the specific pH and catalyst concentration. The values provided indicate the general magnitude of the rate increase.

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of this compound can be effectively monitored using various spectroscopic techniques. Detailed methodologies for two common approaches, ¹H NMR and ATR-FTIR spectroscopy, are provided below.

Monitoring by ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy can be used to follow the disappearance of the methoxy protons of VTMS and the appearance of the methanol protons, allowing for a quantitative measure of the reaction progress.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to ensure miscibility and provide a lock signal.

    • In an NMR tube, combine the VTMS stock solution with a specific amount of D₂O (to avoid a large H₂O peak in the spectrum).

    • To study the effect of pH, add a catalytic amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD).

    • Include an internal standard with a known concentration and a resonance that does not overlap with other signals (e.g., tetramethylsilane (B1202638) - TMS, or 1,4-dioxane) for accurate quantification.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate (more frequent for catalyzed reactions).

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.

  • Data Analysis:

    • Integrate the signal corresponding to the methoxy protons of VTMS (typically around 3.6 ppm) and the signal of the internal standard.

    • The concentration of VTMS at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of VTMS versus time to determine the reaction rate and calculate the rate constant.

Monitoring by ATR-FTIR Spectroscopy

Principle: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allows for in-situ monitoring of the changes in vibrational modes associated with the hydrolysis reaction. The decrease in the intensity of Si-O-CH₃ bands and the appearance of Si-OH and O-H bands can be tracked over time.

Methodology:

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent like isopropanol (B130326) and water to ensure miscibility).

    • Place a small amount of this solution directly onto the ATR crystal.

    • Initiate the reaction by adding the desired catalyst (acid or base).

  • Data Acquisition:

    • Record a background spectrum of the clean, dry ATR crystal.

    • Record an initial spectrum of the reaction mixture immediately after the addition of the catalyst.

    • Collect spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the Si-O-CH₃ stretching band (around 1080 cm⁻¹).

    • Observe the increase in the broad absorbance band corresponding to the Si-OH stretching vibration (around 3200-3600 cm⁻¹) and the O-H stretching of methanol.

    • The relative concentration of VTMS can be determined by measuring the peak height or area of the Si-O-CH₃ band and normalizing it to an internal standard band if present, or by assuming a pseudo-first-order reaction and fitting the decay of the reactant peak.

Visualizing the Process

HydrolysisCondensationPathway

ExperimentalWorkflow

References

Spectroscopic Profile of Vinyltrimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of vinyltrimethoxysilane (VTMS), a versatile organosilane compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with standardized experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals corresponding to the vinyl and methoxy (B1213986) groups.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits a complex multiplet for the vinyl protons and a sharp singlet for the methoxy protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-CH=CH ₂ (trans)~6.17Doublet of Doublets (dd)J_trans = 20.8 Hz, J_gem = 4.0 Hz
-CH =CH₂~6.05Doublet of Doublets (dd)J_trans = 20.8 Hz, J_cis = 14.8 Hz
-CH=CH ₂ (cis)~5.88Doublet of Doublets (dd)J_cis = 14.8 Hz, J_gem = 4.0 Hz
-Si(OCH ₃)₃~3.58Singlet (s)N/A
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound in CDCl₃ shows two distinct signals for the vinyl carbons and one signal for the methoxy carbons.[1]

Carbon Assignment Chemical Shift (δ, ppm)
-C H=CH₂~136.4
-CH=C H₂~130.2
-Si(OC H₃)₃~50.4
Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid this compound.[2][3][4]

Materials:

  • This compound (VTMS)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes and caps

  • Pasteur pipette

  • Small vial

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a sample gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment parameter set (e.g., proton-decoupled).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

    • A higher number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve VTMS in CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample & Lock prep2->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H & 13C FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration (1H) proc3->proc4

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present in this compound.

IR Spectral Data

The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to Si-O-C, C-H, and C=C bonds.[5][6][7]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3060=C-H stretchMedium
~2946C-H asymmetric stretch (in -OCH₃)Strong
~2842C-H symmetric stretch (in -OCH₃)Strong
~1600C=C stretchMedium
~1408C-H deformation (in vinyl group)Medium
~1193Si-O-C asymmetric stretchStrong
~1085Si-O-C symmetric stretchVery Strong
~960=C-H out-of-plane bendStrong
~812Si-C stretchMedium
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.[8][9][10][11]

Materials:

Instrumentation:

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Measurement:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

  • Cleaning:

    • After the measurement, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

IR_Workflow cluster_prep Preparation cluster_acq Measurement cluster_post Post-Measurement prep1 Clean ATR Crystal prep2 Record Background Spectrum prep1->prep2 acq1 Apply VTMS to Crystal prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 post1 Clean ATR Crystal acq2->post1

ATR-FTIR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds, providing further structural information about this compound.

Raman Spectral Data

The FT-Raman spectrum of this compound shows characteristic bands for the vinyl and silane (B1218182) functionalities.[12]

Raman Shift (cm⁻¹) Vibrational Mode Intensity
~3058=C-H stretchMedium
~2980C-H asymmetric stretch (in -OCH₃)Strong
~2915C-H symmetric stretch (in -OCH₃)Strong
~1604C=C stretchVery Strong
~1408C-H deformation (in vinyl group)Medium
~1275=C-H in-plane bendMedium
~700Si-O symmetric stretchMedium
~620Si-C stretchStrong
Experimental Protocol for FT-Raman Spectroscopy

This protocol describes the general procedure for obtaining an FT-Raman spectrum of a liquid sample like this compound.[13][14][15][16]

Materials:

  • This compound (VTMS)

  • NMR tube or glass vial

Instrumentation:

  • FT-Raman Spectrometer (e.g., with a Nd:YAG laser source at 1064 nm).

Procedure:

  • Sample Preparation:

    • Fill a clean NMR tube or a small glass vial with this compound to a sufficient depth for the laser to interact with the sample.

  • Instrument Setup:

    • Place the sample in the spectrometer's sample holder.

    • Adjust the sample position to maximize the Raman signal.

  • Data Acquisition:

    • Set the laser power to a level that does not cause sample heating or degradation (e.g., 100-300 mW).

    • Select an appropriate number of scans to be co-added for a good signal-to-noise ratio (e.g., 128 or more).

    • Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

  • Data Processing:

    • The resulting spectrum can be baseline corrected if necessary to remove any fluorescence background.

    • The peak positions and intensities can then be analyzed.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Fill Vial/Tube with VTMS acq1 Place Sample in Holder prep1->acq1 acq2 Optimize Sample Position acq1->acq2 acq3 Set Laser Power & Scans acq2->acq3 acq4 Acquire Raman Spectrum acq3->acq4 proc1 Baseline Correction (optional) acq4->proc1 proc2 Peak Analysis proc1->proc2

FT-Raman Experimental Workflow

References

A Comprehensive Technical Guide to the Safe Handling of Vinyltrimethoxysilane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for vinyltrimethoxysilane (VTMS) in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of research activities. This compound is a versatile chemical crosslinking agent and adhesion promoter, but its flammable and reactive nature necessitates careful handling.

Physicochemical and Toxicological Properties

A thorough understanding of the properties of this compound is fundamental to its safe use. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 2768-02-7[1][2]
Molecular Formula C5H12O3Si[1][3]
Molecular Weight 148.24 g/mol [1][3]
Appearance Clear, colorless liquid[1]
Boiling Point 123 °C (253.4 °F)[4][5]
Melting Point -97 °C (-142.6 °F)[5]
Flash Point 22 - 25.5 °C (71.6 - 77.9 °F)[1][5]
Autoignition Temperature 230 °C (446 °F)[1][6]
Specific Gravity 0.968 - 0.972 g/cm³ at 25 °C[1][4][6]
Vapor Pressure 11.9 hPa at 20 °C[5]
Solubility Decomposes in contact with water[6]

Table 2: Toxicological Data for this compound

Route of ExposureSpeciesValueReferences
Oral (LD50) Rat7340 µL/kg[1]
Dermal (LD50) Rabbit3360 µL/kg[1]
Inhalation (LC50) Rat2773 ppm (4h) or 16.8 mg/L (4h)[1][7]
Eye Irritation Rabbit500 mg/24H (Mild)[1]
Skin Irritation Rabbit500 mg/24H (Mild)[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards include:

  • Flammable Liquid and Vapor: It is a flammable liquid with a low flash point.[1][3][4] Vapors can form explosive mixtures with air.[3][7]

  • Health Hazards: It is harmful if inhaled and may cause respiratory irritation.[1][4][8] It causes skin and serious eye irritation.[1][2][9] It may also cause an allergic skin reaction.[3]

  • Reactivity: It reacts with water, moisture, or protic solvents to generate methanol, which is also a hazardous substance.[1][9] This reaction can be accelerated by heat.[1]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6][9][10] A face shield should be worn when there is a risk of splashing.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves such as neoprene or nitrile rubber must be worn.[9] Gloves should be inspected before use and disposed of properly.[11]

    • Clothing: A flame-retardant and antistatic lab coat or protective clothing is required to prevent skin contact.[4][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][12] If exposure limits are likely to be exceeded, a NIOSH-certified organic vapor respirator with the appropriate cartridge should be used.[6][9]

Engineering Controls
  • Ventilation: Use only in a well-ventilated area with local exhaust ventilation to keep airborne concentrations low.[1][9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][9]

  • Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[1][7][13] Use explosion-proof electrical and lighting equipment.[4][13]

Handling Procedures
  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][13]

  • Tools: Use only non-sparking tools.[9][13]

  • Moisture: Avoid contact with water and moisture to prevent the release of methanol.[1][9]

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[9]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4][12]

  • Location: Store in a designated flammables storage area, away from heat and sources of ignition.[1][9]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and water.[1][9]

  • Inert Atmosphere: For long-term storage, storing under a nitrogen blanket is recommended to protect from moisture.[1]

Emergency Procedures

Prompt and correct response to emergencies is critical to minimizing harm.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with plenty of soap and water for at least 15 minutes.[1][8][9] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10][14]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1][10]

  • Containment: Prevent the spill from spreading by using inert absorbent materials like vermiculite, sand, or earth.[1][14] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, absorb the spilled material.[1] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[9][10]

  • Decontamination: Clean the spill area with soap and water.[10]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7][9]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may spread the fire.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Waste Disposal

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[1][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Visualized Protocols and Pathways

To further clarify the handling procedures and potential chemical reactions, the following diagrams are provided.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_ignition Remove Ignition Sources prep_setup->prep_ignition handle_transfer Transfer using Grounded Equipment prep_ignition->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_waste Dispose of Waste Properly handle_reaction->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe Remove and Store/Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical laboratory workflow for the safe handling of this compound.

G This compound Spill Response Protocol start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small & Controllable Spill assess->small_spill Yes large_spill Large or Uncontrolled Spill assess->large_spill No ppe Don Appropriate PPE small_spill->ppe emergency Call Emergency Services (911) large_spill->emergency contain Contain Spill with Inert Absorbent ppe->contain cleanup Clean up with Non-Sparking Tools contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report emergency->report

Caption: Decision-making workflow for responding to a this compound spill.

G Hydrolysis of this compound vtms This compound H₂C=CH-Si(OCH₃)₃ plus1 + vtms->plus1 arrow Hydrolysis water Water 3 H₂O silanetriol Vinylsilanetriol H₂C=CH-Si(OH)₃ plus2 + silanetriol->plus2 methanol Methanol 3 CH₃OH plus1->water plus2->silanetriol

Caption: The hydrolysis reaction of this compound produces vinylsilanetriol and methanol.

References

A Comprehensive Technical Guide to the Solubility of Vinyltrimethoxysilane in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of vinyltrimethoxysilane (VTMS) in a range of common laboratory solvents. Understanding the solubility characteristics of this versatile organosilane coupling agent is crucial for its effective application in research, materials science, and pharmaceutical development. This document presents both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts.

Physicochemical Properties and Solubility Profile

This compound (CAS No. 2768-02-7) is a bifunctional organosilane featuring a reactive vinyl group and hydrolyzable methoxy (B1213986) groups. This dual functionality allows it to act as a molecular bridge between inorganic and organic materials. Its solubility is largely dictated by its molecular structure, which has both nonpolar (vinyl group) and polar (methoxy-silyl group) characteristics.

In the presence of water, this compound undergoes hydrolysis, a reaction that is catalyzed by both acids and bases. This reactivity, particularly with residual moisture in solvents, is a critical consideration when determining its solubility and preparing solutions.

Qualitative Solubility

This compound is generally characterized by its high solubility in a wide array of common organic solvents. Technical data sheets and chemical literature consistently describe it as being "soluble" or "miscible" in alcohols, ethers, ketones, and aromatic hydrocarbons.[1][2][3] Miscibility implies that it is soluble in all proportions. In contrast, its solubility in water is limited, and it is often described as "insoluble" or "slightly soluble".[1][3]

Quantitative Solubility Data

While qualitative descriptions are abundant, precise quantitative solubility data for this compound in organic solvents is not widely published. The term "miscible" is frequently used, suggesting complete solubility. For aqueous solutions, the data is more varied due to the compound's tendency to hydrolyze.

Below is a summary of the available quantitative and qualitative solubility data for this compound in various common laboratory solvents.

Solvent CategorySolvent NameIUPAC NamePolarity IndexSolubilityQuantitative Data (at 20-25°C)Citation
Water WaterWater10.2Slightly Soluble / Hydrolyzes9.4 g/L[4]
Conflicting modeled data exists[5]
Alcohols MethanolMethanol5.1MiscibleNot Available[1][3]
EthanolEthanol4.3MiscibleNot Available[1][3]
IsopropanolPropan-2-ol3.9MiscibleNot Available[1][3]
Ketones AcetonePropan-2-one4.3SolubleNot Available[2][3]
Ethers Diethyl EtherEthoxyethane2.8MiscibleNot Available[2]
Aromatic Hydrocarbons TolueneToluene2.4SolubleNot Available[1][3]
BenzeneBenzene2.7MiscibleNot Available[2]
Alkanes Gasoline-~0.1SolubleNot Available[1]

Note: The term "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocol for Determining Solubility

Due to the moisture-sensitive nature of this compound, a carefully designed experimental protocol is required to obtain accurate solubility data, particularly in organic solvents. The following protocol is a modified version of the standard "shake-flask" method, adapted to minimize hydrolysis.

Materials and Equipment
  • This compound (≥98% purity)

  • Anhydrous organic solvents (e.g., methanol, ethanol, acetone, toluene) with low water content (<50 ppm)

  • Inert gas (Nitrogen or Argon)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.1 mg)

  • Gas-tight syringes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

  • Syringe filters (0.2 µm, PTFE)

Procedure
  • Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried over molecular sieves to ensure minimal water content.

  • Sample Preparation (under inert atmosphere):

    • Place a known volume (e.g., 5 mL) of the anhydrous solvent into a pre-weighed glass vial.

    • Purge the vial with an inert gas (e.g., nitrogen) for 1-2 minutes to displace air and moisture.

    • Using a gas-tight syringe, add a small, precisely weighed amount of this compound to the vial.

    • Seal the vial immediately with the PTFE-lined cap.

  • Equilibration:

    • Place the sealed vial in a constant temperature bath (e.g., 25 °C ± 0.5 °C).

    • Stir the mixture using a magnetic stirrer at a constant rate that ensures thorough mixing without creating a vortex.

    • Allow the mixture to equilibrate for a predetermined period (e.g., 24 hours). A preliminary study may be needed to determine the optimal equilibration time.

  • Phase Separation and Sampling (under inert atmosphere):

    • After equilibration, stop the stirring and allow any undissolved this compound to settle.

    • Visually inspect the solution for any undissolved droplets or a separate phase.

    • If a saturated solution with excess solute is present, carefully withdraw a sample from the supernatant using a gas-tight syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved micro-droplets.

  • Analysis:

    • Immediately dilute the withdrawn sample with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

    • Repeat the experiment at least three times to ensure reproducibility.

Visualizations

Logical Relationship of this compound Solubility and Reactivity

The following diagram illustrates the factors influencing the solubility and stability of this compound in different solvent environments.

G Solubility and Reactivity of this compound cluster_solvents Solvent Environment cluster_outcomes Outcome VTMS This compound Organic Solvents Aprotic & Anhydrous Organic Solvents (e.g., Toluene, Hexane, Diethyl Ether) VTMS->Organic Solvents Nonpolar Interactions (van der Waals) Protic Solvents Protic Organic Solvents (e.g., Methanol, Ethanol) VTMS->Protic Solvents Polar Interactions (Hydrogen Bonding with -OCH3) Aqueous Environment Water / Moist Solvents VTMS->Aqueous Environment Reaction Soluble High Solubility / Miscibility Organic Solvents->Soluble ReactiveSoluble Soluble but Reactive Protic Solvents->ReactiveSoluble Hydrolysis Hydrolysis & Oligomerization (Low Solubility of Monomer) Aqueous Environment->Hydrolysis

Caption: Factors influencing this compound's behavior in various solvents.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for VTMS Solubility Determination start Start prep Prepare Anhydrous Solvent and VTMS under Inert Gas start->prep mix Mix Known Amounts of VTMS and Solvent in Sealed Vial prep->mix equilibrate Equilibrate at Constant Temperature with Stirring mix->equilibrate separate Cease Stirring and Allow Phases to Separate equilibrate->separate sample Withdraw Supernatant through Syringe Filter separate->sample analyze Analyze Sample Concentration (GC/HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Step-by-step workflow for determining the solubility of this compound.

Conclusion

This compound exhibits high solubility in a broad range of common laboratory organic solvents, where it is often described as miscible. Its solubility in water is limited, and it readily undergoes hydrolysis. For applications requiring precise concentrations in organic media, it is recommended that researchers experimentally determine the solubility using a protocol that rigorously excludes moisture, such as the one detailed in this guide. The provided visualizations offer a clear framework for understanding the solubility behavior and the necessary experimental procedures. This comprehensive guide serves as a valuable resource for scientists and professionals working with this compound, enabling more informed and effective use of this important chemical compound.

References

vinyltrimethoxysilane reaction with surface hydroxyl groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Surface Modification of Materials with Vinyltrimethoxysilane

Introduction

This compound (VTMS) is a bifunctional organosilane compound widely utilized in materials science for surface modification, adhesion promotion, and as a crosslinking agent.[1][2] Its chemical structure, featuring a reactive vinyl group and three hydrolyzable methoxy (B1213986) groups, allows it to act as a molecular bridge between inorganic substrates and organic polymers.[1] The methoxy groups can hydrolyze to form silanol (B1196071) groups, which then covalently bond with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, and metal oxides.[1][3] Simultaneously, the vinyl group is available to polymerize or crosslink with an organic matrix.[2] This dual reactivity is fundamental to its efficacy in creating durable, functional interfaces, making it a subject of significant interest for researchers, scientists, and drug development professionals, particularly in fields requiring biocompatible coatings, functionalized nanoparticles, and robust composite materials.

Core Reaction Mechanism

The reaction of this compound with surface hydroxyl groups is predominantly a two-step process involving hydrolysis and condensation.[2][3]

  • Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-OH) and methanol (B129727) as a byproduct.[1][4] This step is often catalyzed by an acid or a base to control the reaction rate.[5][6] Acidic conditions generally accelerate hydrolysis while slowing condensation.[7]

  • Condensation: The newly formed silanol groups are highly reactive and can condense in two primary ways:

    • They react with hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).[3]

    • They can also react with other silanol groups from adjacent VTMS molecules to form a crosslinked polysiloxane network (Si-O-Si) on the surface.[1][4]

This process results in a thin, covalently bonded organosilane layer on the substrate, with the vinyl groups oriented away from the surface, ready for further functionalization or integration into a polymer matrix.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Curing cluster_analysis Analysis A 1. Substrate Cleaning (Sonication, Rinsing) B 2. Surface Activation (Piranha or Plasma) A->B E 5. Substrate Immersion (2-30 min) B->E C 3. Silane (B1218182) Solution Prep (95% EtOH, 5% H₂O, pH 4.5-5.5) D 4. VTMS Addition & Hydrolysis (2% VTMS, Stir 15 min) C->D D->E F 6. Rinsing (Fresh Ethanol) E->F G 7. Curing (110°C, 30 min) F->G H 8. Characterization (XPS, FTIR, Contact Angle) G->H LogicalRelationships main Silanization Outcome (Layer Quality & Coverage) pH Solution pH pH->main pH_detail Controls Hydrolysis vs. Condensation Rates pH->pH_detail water Water/Silane Ratio water->main water_detail Required for Hydrolysis; Excess causes bulk polymerization water->water_detail conc Silane Concentration conc->main conc_detail Affects layer thickness; High conc. can lead to aggregates conc->conc_detail temp Reaction Temperature temp->main temp_detail Influences reaction kinetics temp->temp_detail time Reaction Time time->main solvent Solvent Type solvent->main

References

The Bifunctional Reactivity of Vinyltrimethoxysilane (VTMS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vinyltrimethoxysilane (VTMS) is a versatile bifunctional organosilane that plays a crucial role in materials science, serving as a bridge between organic and inorganic materials. Its unique molecular structure, featuring a reactive vinyl group and three hydrolyzable methoxy (B1213986) groups, allows it to participate in a variety of chemical reactions, making it an invaluable component in the development of advanced materials for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the reactivity of the vinyl group in VTMS, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

Dual Reactivity: A Tale of Two Functional Groups

The reactivity of VTMS is characterized by its two distinct functional moieties:

  • Vinyl Group (-CH=CH₂): This unsaturated organic group is susceptible to addition reactions, enabling VTMS to readily participate in polymerization processes. It can undergo radical polymerization to form homopolymers, copolymerize with a wide range of other vinyl monomers to introduce silane (B1218182) functionality into organic polymers, and participate in hydrosilylation reactions.[1][2]

  • Trimethoxysilyl Group (-Si(OCH₃)₃): The three methoxy groups are hydrolyzable in the presence of moisture, leading to the formation of reactive silanol (B1196071) groups (-SiOH). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like silica (B1680970), glass, and metal oxides, forming stable covalent Si-O-substrate bonds.[3] This functionality is key to its use as a coupling agent and for surface modification.

This dual nature allows VTMS to act as a molecular bridge, effectively coupling dissimilar materials and enhancing their interfacial adhesion and compatibility.[4][3]

Key Reactions of the Vinyl Group

The vinyl group of VTMS is the primary site for polymerization and other addition reactions. The following sections detail the most important of these reactions.

Radical Polymerization and Copolymerization

The carbon-carbon double bond in the vinyl group of VTMS can be readily cleaved by free radicals, initiating a chain-growth polymerization process.

Homopolymerization: VTMS can undergo bulk polymerization at elevated temperatures in the presence of a radical initiator, such as dicumyl peroxide (DCPO).[5] The resulting poly(this compound) is a silicon-containing polymer with a backbone of repeating vinyl units.

Copolymerization: VTMS can be copolymerized with a variety of other vinyl monomers to impart silane functionality and moisture-curable properties to the resulting copolymers. The reactivity of VTMS in copolymerization is dependent on the comonomer. The relative reactivity of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂).

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (VTMS)r₂System Description
This compound (VTMS)Vinyl Acetate (VAc)00.211In solution and bulk copolymerization, the VTMS radical does not add to another VTMS monomer. The VAc radical has a higher propensity to add to another VAc monomer than to VTMS.
This compound (VTMS)Styrene (B11656) (St)--Emulsifier-free emulsion copolymerization has been demonstrated. The polymerization rate decreases with increasing VTMS concentration.
Vinyltriethoxysilane (VTES)Styrene (St)--Copolymers have been synthesized via free-radical polymerization in toluene (B28343) with AIBN as the initiator.[3]
Vinyltrimethylsilane (VTMSi)Methyl Methacrylate (B99206) (MMA)--Copolymers have been synthesized, but VTMSi does not readily homopolymerize under the experimental conditions.[1]
3-(Trimethoxysilyl)propyl methacrylate (TMSPM)N-vinyl pyrrolidone (NVP)3.7220.097TMSPM is more reactive than NVP in this copolymerization.[4]
Methyl Acrylate (MA)Vinyl Acetate (VAc)6.1 ± 0.60.0087 ± 0.023MA is significantly more reactive than VAc.[6]

Table 1: Reactivity Ratios for the Copolymerization of VTMS and Related Monomers. Note: A value of r > 1 indicates that the radical prefers to add its own monomer, while r < 1 indicates a preference for adding the other monomer.[7]

The kinetics of the radical polymerization of VTMS have been studied, providing valuable quantitative data.

ParameterValueConditions
Overall Activation Energy112 kJ/molBulk polymerization with DCPO initiator.[5]
Initial Polymerization Rate (Rₚ)Rₚ = k[DCPO]⁰·⁶[VTMS]¹·⁰At 120 °C.[5]
Apparent Propagation Rate Constant (kₚ)13 L/mol·sAt 120 °C, determined by ESR.[5]
Apparent Termination Rate Constant (kₜ)3.1 x 10⁴ L/mol·sAt 120 °C, determined by ESR.[5]

Table 2: Kinetic Data for the Radical Polymerization of Trimethoxyvinylsilane (TMVS). [5]

Hydrosilylation

Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds and involves the addition of a Si-H bond across the double bond of the vinyl group.[8][9] This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[4][10][11] The most widely accepted mechanism for this reaction is the Chalk-Harrod mechanism.

The hydrosilylation of VTMS is a key reaction for the synthesis of various organosilicon compounds and for the crosslinking of silicone polymers.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving the vinyl group of VTMS.

Protocol 1: Free Radical Solution Copolymerization of Styrene and Vinyltriethoxysilane (VTES)

This protocol is adapted from the synthesis of poly(styrene-co-vinyltriethoxysilane) copolymers.[3]

Materials:

  • Styrene (St), 99%

  • Vinyltriethoxysilane (VTES), 97%

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Toluene

  • Methanol

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of styrene and VTES in toluene.

  • Add AIBN (0.1 wt% of total monomers) as the free radical initiator.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70 °C with constant stirring.

  • Allow the polymerization to proceed until a conversion of approximately 20% is reached.

  • Terminate the reaction by cooling the mixture to room temperature and adding an excess of methanol.

  • Recover the copolymer by filtration.

  • Purify the copolymer by dissolving it in a suitable solvent (e.g., THF) and precipitating it in an excess of methanol. Repeat this process multiple times.

  • Dry the purified copolymer at 60 °C under reduced pressure for 48 hours.

Characterization:

  • ¹H NMR: To confirm the incorporation of both monomers into the copolymer chain.

  • FTIR: To identify the characteristic functional groups of the copolymer.

  • GPC/SEC: To determine the molecular weight and molecular weight distribution of the copolymer.

Protocol 2: Platinum-Catalyzed Hydrosilylation using a Silica-Supported Karstedt-Type Catalyst

This protocol describes a heterogeneous catalysis approach for hydrosilylation.[4]

Materials:

Procedure:

  • In a 5 mL reaction vessel, mix dimethylphenylsilane (3 mmol), styrene (3 mmol), and the silica-supported Karstedt-type catalyst (0.02 g).

  • Stir the mixture at 30 °C.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the hydrosilylation product can be isolated by fractional distillation.

Note: The catalyst can be recovered by filtration and reused.[4]

Protocol 3: Surface Modification of Silica with VTMS and Characterization

This protocol outlines the modification of a silica surface with VTMS and subsequent characterization of its hydrophobicity.[12]

Materials:

Procedure:

  • Disperse a specific amount of SiO₂ powder in a mixture of ethanol and deionized water.

  • Adjust the pH of the suspension with ammonia solution.

  • Add a specific ratio of VTMS to the SiO₂ suspension (e.g., a VTMS/SiO₂ ratio of 10:1 by weight).[12]

  • Stir the mixture vigorously for a set period to allow for the hydrolysis of VTMS and its reaction with the silica surface.

  • Collect the modified silica powder by filtration or centrifugation.

  • Wash the powder thoroughly with ethanol to remove any unreacted VTMS.

  • Dry the modified silica powder in an oven.

Characterization:

  • Contact Angle Measurement: To assess the hydrophobicity of the modified silica surface. A static water contact angle of 154° has been reported for a VTMS/SiO₂ ratio of 10:1.[12]

  • FTIR Spectroscopy: To confirm the presence of organic functional groups from VTMS on the silica surface.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon, carbon, and oxygen in the expected ratios for the grafted VTMS.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the modified silica particles.

Visualizing the Reactivity of VTMS

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of the vinyl group in VTMS.

Radical_Polymerization Initiator Initiator (e.g., AIBN, DCPO) Radical Radical (R•) Initiator->Radical Decomposition Monomer_Radical VTMS Monomer Radical Radical->Monomer_Radical Initiation VTMS VTMS Monomer VTMS->Monomer_Radical Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain Propagation Growing_Chain->Growing_Chain Polymer Poly(VTMS) Growing_Chain->Polymer Termination

Caption: Radical polymerization of VTMS.

Copolymerization cluster_radicals Growing Chains cluster_monomers Monomers M1_radical ~M1• (VTMS radical) M1_radical->M1_radical k11 (r1) M2_radical ~M2• (Comonomer radical) M1_radical->M2_radical k12 M2_radical->M1_radical k21 M2_radical->M2_radical k22 (r2) M1 M1 (VTMS) M1->M1_radical M1->M2_radical M2 M2 (Comonomer) M2->M1_radical M2->M2_radical

Caption: Copolymerization of VTMS (M1) with a comonomer (M2).

Hydrosilylation Alkene VTMS (Alkene) Alkene_Coordination Alkene Coordination (H-(alkene)Pt-SiR3) Alkene->Alkene_Coordination Silane R3Si-H (Hydrosilane) Oxidative_Addition Oxidative Addition Intermediate (H-Pt-SiR3) Silane->Oxidative_Addition Catalyst Pt(0) Catalyst (e.g., Karstedt's) Catalyst->Oxidative_Addition Oxidative_Addition->Alkene_Coordination Migratory_Insertion Migratory Insertion Intermediate (R3Si-CH2-CH2-Pt-H) Alkene_Coordination->Migratory_Insertion Insertion Product Hydrosilylation Product (R3Si-CH2-CH2-Si(OMe)3) Migratory_Insertion->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Chalk-Harrod mechanism for hydrosilylation of VTMS.

Surface_Modification VTMS VTMS (CH2=CH-Si(OCH3)3) Hydrolysis Hydrolysis VTMS->Hydrolysis Water H2O Water->Hydrolysis Silanol Silanol Intermediate (CH2=CH-Si(OH)3) Hydrolysis->Silanol Methanol Methanol (CH3OH) (by-product) Hydrolysis->Methanol Condensation Condensation Silanol->Condensation Substrate Inorganic Substrate with -OH groups Substrate->Condensation Modified_Surface Modified Surface (Substrate-O-Si-CH=CH2) Condensation->Modified_Surface

Caption: Surface modification of an inorganic substrate with VTMS.

Conclusion

The reactivity of the vinyl group in this compound is a cornerstone of its utility in materials science. Its ability to participate in radical polymerization, copolymerization, and hydrosilylation reactions allows for the creation of a diverse range of functionalized polymers and hybrid materials. By understanding the underlying reaction mechanisms, kinetics, and experimental parameters, researchers can effectively harness the dual functionality of VTMS to design and synthesize advanced materials with tailored properties for a multitude of applications, from industrial coatings and adhesives to sophisticated drug delivery systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyltrimethoxysilane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltrimethoxysilane (VTMS), a bifunctional organosilane, is a versatile chemical compound widely utilized in research and various industrial applications. Its unique molecular structure, featuring a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as an effective coupling agent, crosslinking agent, and surface modifier.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of VTMS, detailed experimental protocols for their characterization, and a visualization of its key chemical transformations, serving as a vital resource for researchers and professionals in materials science, chemistry, and drug development.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, processing, and application. A summary of these properties is presented in the table below.

PropertyValueUnitsConditions
Molecular Formula C5H12O3Si
Molecular Weight 148.23 g/mol
Appearance Colorless, transparent liquid
Odor Ester-like
Boiling Point 123°Cat 101.3 kPa (760 mmHg)[3][4]
Melting Point -97°C[3]
Density 0.968g/mLat 25 °C[5]
Refractive Index 1.392at 20 °C[6]
Viscosity 0.6cSt
Flash Point 22 - 25.5°C[3][5]
Vapor Pressure 11.9hPaat 20 °C[3]
Solubility Soluble in ethanol, isopropanol, benzene, toluene, and gasoline. Insoluble in water, but hydrolyzes.[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its two distinct reactive sites: the vinyl group and the trimethoxysilyl group.

Hydrolysis and Condensation: The methoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) (Si-OH) groups.[2] This reaction is the initial step in the application of VTMS as a coupling agent and for the formation of polysiloxane networks. The rate of hydrolysis is influenced by pH, with both acidic and basic conditions accelerating the process.[7] Following hydrolysis, the newly formed silanol groups can undergo condensation with other silanol groups or with hydroxyl groups on the surface of inorganic materials, forming stable siloxane (Si-O-Si) or Si-O-substrate bonds.[2][8]

Polymerization: The vinyl group can participate in polymerization reactions, such as free-radical polymerization, allowing it to be incorporated into organic polymer chains.[8] This dual reactivity enables VTMS to act as a molecular bridge, chemically bonding organic polymers to inorganic fillers or substrates.[1]

Reactivity: VTMS is a flammable liquid and can form explosive mixtures with air.[9] It is sensitive to moisture and will slowly hydrolyze upon exposure to air.[4] It may react violently with strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocols

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method):

  • Fill a small test tube with 2-3 mL of this compound.

  • Place a sealed capillary tube, open end down, into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the apparatus in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10][11]

Density Measurement (Pycnometer Method):

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer):

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Apply a few drops of this compound to the prism of the refractometer.

  • Close the prism and allow the temperature to stabilize.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index directly from the instrument's scale.

Viscosity Measurement (Rotational Viscometer):

  • Select an appropriate spindle and rotational speed for the expected viscosity of this compound.

  • Pour the sample into the viscometer's sample cup.

  • Immerse the spindle into the liquid to the marked level.

  • Allow the sample to reach thermal equilibrium.

  • Start the motor and record the torque reading once it has stabilized. The viscosity can be calculated from the torque reading, spindle geometry, and rotational speed. Standard methods such as ASTM D2196 can be followed.[9]

Analysis of Chemical Properties and Purity

Purity Determination by Gas Chromatography (GC):

  • Sample Preparation: Dilute a known amount of this compound in a suitable solvent (e.g., heptane).[6]

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate impurities.

  • Analysis: Inject the prepared sample into the GC. The purity is determined by the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.[7]

Monitoring Hydrolysis by NMR Spectroscopy:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or ethanol) under the desired pH conditions (neutral, acidic, or basic).[7][12]

  • NMR Spectroscopy: Acquire 1H and 29Si NMR spectra of the solution at different time intervals.

  • Analysis: Monitor the disappearance of the methoxy proton signal and the appearance of methanol (B129727) and silanol signals in the 1H NMR spectrum to follow the hydrolysis kinetics. The 29Si NMR spectra will show the evolution of different silicon species, from the starting alkoxysilane to various hydrolyzed and condensed products.[12][13]

FTIR Analysis of Hydrolysis and Condensation:

  • Sample Preparation: A thin film of this compound can be cast on an appropriate IR-transparent substrate (e.g., a silicon wafer).

  • FTIR Spectroscopy: Record the FTIR spectrum of the film over time as it is exposed to atmospheric moisture.

  • Analysis: Monitor the decrease in the intensity of the Si-O-C stretching bands and the appearance and growth of broad bands corresponding to Si-OH stretching and Si-O-Si stretching to follow the hydrolysis and condensation reactions.[14][15]

Signaling Pathways and Experimental Workflows

Hydrolysis and Condensation Pathway of this compound

hydrolysis_condensation VTMS This compound (CH2=CH-Si(OCH3)3) Silanol Vinylsilanetriol (CH2=CH-Si(OH)3) VTMS->Silanol + 3H2O - 3CH3OH (Hydrolysis) Polymer Organic Polymer with reactive sites VTMS->Polymer Polymerization Siloxane Polysiloxane Network (Si-O-Si) Silanol->Siloxane + Silanol - H2O (Condensation) Coupled Coupled Interface (Substrate-O-Si-Polymer) Silanol->Coupled + Substrate-OH - H2O Substrate Inorganic Substrate with -OH groups Polymer->Coupled

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow for Surface Modification of Glass Fibers

surface_modification_workflow start Start cleaning 1. Cleaning of Glass Fibers (e.g., Acetone, Ethanol wash) start->cleaning activation 2. Surface Activation (e.g., Acid/Base treatment to expose Si-OH) cleaning->activation silane_prep 3. Silane (B1218182) Solution Preparation (VTMS in solvent, pH adjustment) activation->silane_prep treatment 4. Silane Treatment (Immersion of fibers in silane solution) silane_prep->treatment curing 5. Curing (Heating to promote condensation and remove solvent) treatment->curing characterization 6. Characterization (e.g., FTIR, SEM, Contact Angle) curing->characterization end End characterization->end

Caption: Workflow for surface modification of glass fibers using VTMS.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, essential for its effective use in research and development. The tabulated data offers a quick reference for its physical characteristics, while the description of its chemical reactivity highlights its versatility. The outlined experimental protocols provide a practical basis for the characterization and analysis of this important organosilane. The visualized pathways offer a clear understanding of its reaction mechanisms. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in leveraging the unique properties of this compound for innovative material design and applications.

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using Vinyltrimethoxysilane (VTMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltrimethoxysilane (VTMS) is a bifunctional organosilane that serves as a versatile molecule for surface modification.[1][2] Its utility stems from its dual reactivity: the trimethoxysilyl group can hydrolyze to form silanol (B1196071) groups that covalently bond with hydroxyl-rich inorganic surfaces, while the vinyl group is available for subsequent polymerization or "click" chemistry reactions.[1][2][3] This allows VTMS to act as a molecular bridge, coupling organic polymers to inorganic substrates, thereby enhancing adhesion, altering surface wettability, and providing a platform for further functionalization.[1][2] These properties make VTMS a valuable tool in the development of advanced materials for drug delivery, biomedical implants, and composite materials.[4][5]

Chemical Mechanism of Surface Modification

The surface modification process with VTMS typically proceeds in two main steps: hydrolysis and condensation.[1][3]

  • Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) of VTMS hydrolyze to form reactive silanol groups (-Si-OH).[1][3] This reaction can be catalyzed by acids or bases.[5]

  • Condensation: The newly formed silanol groups can then condense in two ways:

    • With other silanol groups to form a polysiloxane network (Si-O-Si).[3]

    • With hydroxyl groups (-OH) on the substrate surface to form stable, covalent Si-O-substrate bonds.[1][3]

This process results in a durable silane (B1218182) layer on the substrate, with the vinyl groups oriented away from the surface, ready for further chemical reactions.

VTMS_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation VTMS This compound (CH₂=CHSi(OCH₃)₃) Silanol Reactive Silanol (CH₂=CHSi(OH)₃) VTMS->Silanol + 3H₂O Silanol2 Reactive Silanol (CH₂=CHSi(OH)₃) H2O Water (H₂O) Methanol Methanol (3CH₃OH) Substrate Substrate with Hydroxyl Groups (-OH) ModifiedSurface Modified Surface with Covalent Si-O Bonds Substrate->ModifiedSurface Silanol2->ModifiedSurface + Substrate-OH - 3H₂O

Caption: General mechanism of VTMS surface modification.

Experimental Protocols

The following are generalized protocols for the surface modification of common substrates using VTMS. Researchers should optimize parameters such as concentration, reaction time, and temperature for their specific application.

Protocol 1: Surface Modification of Silica (B1680970) Nanoparticles

This protocol is adapted for the functionalization of silica nanoparticles, a common application in drug delivery systems.[4]

Materials:

Procedure:

  • Dispersion: Disperse the silica nanoparticles in anhydrous toluene or ethanol within a round-bottom flask to create a suspension.

  • Silanization:

    • Add the desired amount of VTMS to the nanoparticle suspension. The concentration of VTMS can be varied to control the degree of surface functionalization.[4]

    • If desired, add a small amount of triethylamine to catalyze the reaction.[4]

  • Reaction: Reflux the mixture with constant stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the vinyl-functionalized silica nanoparticles by centrifugation.[4]

    • Wash the nanoparticles thoroughly with fresh toluene or ethanol to remove any unreacted silane. Repeat this step 2-3 times.[4]

  • Drying: Dry the modified nanoparticles in a vacuum oven to remove residual solvent.[4]

Protocol 2: Surface Modification of Planar Substrates (e.g., Glass, Silicon Wafers) via Sol-Gel Method

This protocol is suitable for creating a VTMS-based hybrid coating on planar substrates like titanium, and can be adapted for glass or silicon.[5]

Materials:

  • Substrate (e.g., titanium, glass slide)

  • This compound (VTMS)

  • Tetraethoxysilane (TEOS) - optional, for hybrid coatings[5]

  • Ethanol

  • Acetic acid (as a catalyst)[5]

  • Magnetic stirrer

  • Dip-coater or immersion setup

  • Desiccator

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate surface. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma cleaning or piranha etching to generate surface hydroxyl groups.

  • Sol Preparation:

    • Prepare a solution of VTMS (and TEOS, if creating a hybrid coating) in ethanol.[5]

    • Add acetic acid as a catalyst for hydrolysis.[5]

    • Stir the solution using a magnetic stirrer for 24-48 hours to ensure complete hydrolysis and initiate condensation.[5]

  • Coating:

    • Immerse the prepared substrate in the sol solution for a defined period (e.g., 20 minutes).[5]

    • Withdraw the sample vertically at a constant speed (e.g., 2 mm/s) using a dip-coater for a uniform coating.[5]

  • Drying and Curing:

    • Gently remove any excess solution from the edges with filter paper.[5]

    • Dry the coated samples under ambient laboratory conditions for 24-72 hours.[5] For some applications, a thermal curing step (e.g., 150°C for 15 minutes) may be employed to enhance cross-linking.[6]

    • Store the coated substrates in a desiccator.[5]

Experimental Workflow

The general workflow for a surface modification experiment using VTMS involves substrate preparation, the silanization reaction, and subsequent characterization to verify the modification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment & Analysis Start Start Clean_Substrate Substrate Cleaning (e.g., sonication, plasma) Start->Clean_Substrate Prepare_Silane Prepare VTMS Solution Start->Prepare_Silane Silanization Silanization Reaction (Immersion or Reflux) Clean_Substrate->Silanization Prepare_Silane->Silanization Wash_Dry Washing and Drying Silanization->Wash_Dry Characterization Surface Characterization (e.g., XPS, FTIR, Contact Angle) Wash_Dry->Characterization Further_Func Further Functionalization (e.g., Polymer Grafting) Characterization->Further_Func End End Characterization->End Further_Func->End

Caption: General experimental workflow for VTMS surface modification.

Data Presentation

The success of surface modification with VTMS can be quantified by various analytical techniques. The following tables summarize typical data obtained from such experiments.

Table 1: Effect of Vinyl Functionalization on Mesoporous Silica Nanoparticles

This table illustrates how increasing the amount of VTMS during synthesis affects the physical properties of the resulting nanoparticles.[4]

Sample IDVTMS Volume (mL)BET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
V00-MS012632.51.05
V05-MS510982.40.98
V10-MS109872.30.89
V15-MS158832.20.81

Data adapted from a study on vinyl-functionalized mesoporous silica.[4]

Table 2: Physicochemical Properties of VTMS/TEOS Hybrid Coatings on Titanium

This table shows the properties of hybrid coatings created using a sol-gel method with different ratios of VTMS and TEOS.[5]

PropertyVTMS:TEOS Ratio 1:1VTMS:TEOS Ratio 1:3VTMS:TEOS Ratio 3:1
Coating Thickness (µm) 8 - 158 - 158 - 15
Surface Roughness (Sa, µm) ~ 0.3~ 0.3~ 0.3
Adhesion StrongStrongStrong
FTIR Confirmed Groups CH₂, C=C, Si-O-Si, Si-OH, Si-O-TiCH₂, C=C, Si-O-Si, Si-OH, Si-O-TiCH₂, C=C, Si-O-Si, Si-OH, Si-O-Ti
Corrosion Resistance ExcellentGoodGood

Data compiled from a study on VTMS/TEOS hybrid coatings.[5]

Table 3: Water Contact Angle of VTES-Treated Polyester (B1180765) Fabric

This table demonstrates the effect of increasing vinyltriethoxysilane (B1683064) (a close analog of VTMS) concentration on the water repellency of polyester fabric.[6]

VTES Concentration (% v/v)Untreated Fabric Contact Angle (°)Treated Fabric Contact Angle (°)
10~85> 90
20~85> 110
30~85> 120
40~85> 130

Data adapted from a study on surface modification of polyester fabrics with vinyltriethoxysilane.[6]

Conclusion

This compound is a powerful and versatile reagent for the surface modification of a wide range of materials. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute their own surface functionalization experiments. Successful modification can be confirmed through various surface analysis techniques, and the resulting vinyl-functionalized surfaces offer a reactive handle for a multitude of subsequent applications, including the covalent attachment of therapeutic agents, polymers, and targeting ligands.[4]

References

Application Notes and Protocols for Grafting Vinyltrimethoxysilane onto Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical grafting of vinyltrimethoxysilane (VTMS) onto various polymer backbones. The protocols outlined below are intended to serve as a comprehensive resource for researchers in materials science, polymer chemistry, and drug development who are interested in modifying polymer properties through silane (B1218182) grafting. This technique is widely employed to enhance characteristics such as thermal stability, mechanical strength, and adhesion, making it a valuable tool for creating advanced materials for a range of applications.

The following sections detail the reaction mechanisms, step-by-step experimental protocols for different polymer types, and methods for characterizing the resulting grafted polymers.

Reaction Mechanism and Signaling Pathway

The grafting of this compound onto a polymer backbone is typically initiated by a free radical mechanism. The process can be divided into three main stages: initiation, propagation (grafting), and subsequent moisture-curing (crosslinking).

Initiation: A free radical initiator, such as a peroxide, is thermally decomposed to generate primary radicals. These highly reactive species then abstract a hydrogen atom from the polymer backbone, creating a macroradical.

Propagation (Grafting): The polymer macroradical attacks the vinyl group of the this compound molecule, leading to the formation of a covalent bond and transferring the radical to the VTMS monomer. This process can continue, though the formation of short oligomeric grafts is less common than single unit grafting.

Moisture-Curing (Crosslinking): Following the grafting process, the pendant trimethoxysilyl groups are hydrolyzed in the presence of moisture to form silanol (B1196071) groups. These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) crosslinks between polymer chains, resulting in a three-dimensional network.

GraftingMechanism Initiator Peroxide Initiator Radical Primary Radical (R°) Initiator->Radical Decomposition Heat Heat MacroRadical Polymer Macroradical (P°) Polymer Polymer Backbone (P-H) Polymer->MacroRadical H-Abstraction GraftedPolymerRadical Grafted Polymer Radical MacroRadical->GraftedPolymerRadical Addition to VTMS double bond VTMS This compound (VTMS) GraftedPolymer Grafted Polymer GraftedPolymerRadical->GraftedPolymer Chain Transfer HydrolyzedGraft Hydrolyzed Grafted Polymer GraftedPolymer->HydrolyzedGraft Hydrolysis Moisture Moisture (H2O) CrosslinkedPolymer Crosslinked Polymer Network HydrolyzedGraft->CrosslinkedPolymer Condensation

Caption: Free radical grafting and subsequent moisture-curing of VTMS onto a polymer.

Experimental Protocols

This section provides detailed protocols for grafting VTMS onto three common types of polymers: polyethylene (B3416737) (melt grafting), polypropylene (B1209903) (melt grafting), and natural rubber (emulsion polymerization).

Melt Grafting of this compound onto Polyethylene (PE)

This protocol describes the solvent-free melt grafting of VTMS onto low-density polyethylene (LDPE) using a twin-screw extruder.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound (VTMS)

  • Dicumyl peroxide (DCP) or other suitable peroxide initiator

  • Antioxidant (e.g., Irganox 1010)

  • Acetone

  • Xylene

Equipment:

  • Twin-screw extruder with controllable temperature zones

  • Gravimetric or volumetric feeders

  • Strand pelletizer

  • Hot press

  • Soxhlet extraction apparatus

  • Vacuum oven

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectrometer

Procedure:

  • Premixing:

    • Thoroughly dry the LDPE pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

    • In a separate container, prepare a solution of the desired amount of VTMS and DCP initiator. The concentration of VTMS and DCP will influence the grafting degree (see Table 1).

    • In a high-speed mixer, blend the dried LDPE pellets with the VTMS/DCP solution and a small amount of antioxidant (e.g., 0.1 phr) for approximately 15 minutes to ensure uniform coating of the pellets.

  • Reactive Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical temperature profile for LDPE grafting is 160-190°C across the different zones.[1]

    • Set the screw speed of the extruder, typically between 60 and 100 rpm.[1]

    • Feed the premixed material into the extruder using a calibrated feeder.

    • The molten polymer strand exiting the extruder die is cooled in a water bath and then pelletized.

  • Purification:

    • To remove any unreacted VTMS and initiator byproducts, the grafted LDPE pellets must be purified.

    • Dissolve a known amount of the grafted pellets in hot xylene.

    • Precipitate the polymer by slowly adding the solution to an excess of acetone.

    • Filter the precipitated polymer and wash it several times with fresh acetone.

    • Dry the purified grafted LDPE in a vacuum oven at 60°C until a constant weight is achieved.

  • Moisture Curing (Optional Crosslinking Step):

    • The purified grafted LDPE can be crosslinked by exposure to moisture.

    • Press the grafted pellets into a thin film using a hot press at 170°C.[1]

    • Expose the film to a humid environment (e.g., a water bath at 80°C or ambient conditions with high humidity) for a specified period (e.g., 24-48 hours). The methoxysilyl groups will hydrolyze and condense to form crosslinks.

Experimental Workflow:

MeltGraftingWorkflow Start Start Premix 1. Premixing (LDPE, VTMS, DCP, Antioxidant) Start->Premix Extrusion 2. Reactive Extrusion (160-190°C, 60-100 rpm) Premix->Extrusion Pelletizing 3. Cooling and Pelletizing Extrusion->Pelletizing Purification 4. Purification (Dissolution in Xylene, Precipitation in Acetone) Pelletizing->Purification Drying 5. Drying (Vacuum Oven) Purification->Drying Curing 6. Moisture Curing (Optional) (Hot Water Bath) Drying->Curing Characterization 7. Characterization (FTIR, NMR, Gel Content) Curing->Characterization End End Characterization->End

Caption: Workflow for melt grafting VTMS onto polyethylene.

Melt Grafting of this compound onto Polypropylene (PP)

This protocol details the melt grafting of VTMS onto isotactic polypropylene (iPP) using a batch mixer.

Materials:

  • Isotactic polypropylene (iPP) powder

  • This compound (VTMS)

  • Dicumyl peroxide (DCP) or Benzoyl peroxide (BPO)

  • Xylene (for swelling)

  • Acetone

Equipment:

  • Internal batch mixer (e.g., Brabender or Haake) with temperature control

  • Vacuum oven

  • Soxhlet extraction apparatus

  • FTIR Spectrometer

  • ¹H-NMR Spectrometer

Procedure:

  • Preparation:

    • Dry the iPP powder in a vacuum oven at 90°C for 4 hours.

    • To facilitate the diffusion of the monomer and initiator into the polymer, the iPP powder can be pre-swelled. Mix the iPP powder with a small amount of xylene and allow it to stand for 1-2 hours at room temperature. Remove the excess xylene by filtration and brief drying.

  • Grafting Reaction:

    • Preheat the internal mixer to the desired reaction temperature, typically between 170°C and 220°C.[2]

    • Add the dried (or swelled) iPP powder to the mixer and allow it to melt and homogenize for 3-5 minutes at a set rotor speed (e.g., 60 rpm).

    • Inject a pre-mixed solution of VTMS and the peroxide initiator into the molten polymer.

    • Continue mixing for a specified reaction time, typically 5-10 minutes. The torque curve from the mixer can be used to monitor the reaction progress.

  • Purification:

    • Remove the grafted polypropylene from the mixer and cool it to room temperature.

    • Purify the product by dissolving it in hot xylene and precipitating it in acetone, as described in the polyethylene protocol.

    • Dry the purified PP-g-VTMS in a vacuum oven at 70°C.

Emulsion Graft Copolymerization of this compound onto Natural Rubber (NR)

This protocol describes the grafting of VTMS onto natural rubber in a latex emulsion system.

Materials:

  • Natural rubber latex (e.g., high ammonia (B1221849) or low ammonia latex)

  • This compound (VTMS)

  • Potassium persulfate (KPS) or a redox initiator system (e.g., tert-butyl hydroperoxide/tetraethylenepentamine)

  • Emulsifier (e.g., sodium dodecyl sulfate, SDS)

  • Deionized water

  • Isopropanol (B130326)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet

  • Thermostatic water bath

  • Centrifuge

  • Freeze dryer or vacuum oven

  • FTIR Spectrometer

  • ¹H-NMR Spectrometer

Procedure:

  • Latex Preparation:

    • Dilute the natural rubber latex with deionized water to the desired solids content (e.g., 30 wt%).

    • Add the emulsifier to the diluted latex and stir gently to ensure proper dispersion.

  • Grafting Reaction:

    • Transfer the prepared latex to the glass reactor and purge the system with nitrogen for at least 30 minutes to remove oxygen.

    • Heat the reactor to the desired reaction temperature, typically between 50°C and 80°C, using the thermostatic water bath.[3]

    • In a separate vessel, prepare an emulsion of VTMS in deionized water with the aid of an emulsifier.

    • Once the reactor reaches the set temperature, add the initiator (e.g., KPS solution) to the latex.

    • After a short induction period (e.g., 15 minutes), slowly add the VTMS emulsion to the reactor over a period of 1-2 hours.

    • Continue the reaction for a total of 6-8 hours with continuous stirring under a nitrogen atmosphere.[4]

  • Purification:

    • After the reaction is complete, cool the latex to room temperature.

    • To remove unreacted monomer and homopolymer, coagulate the latex by adding it to an excess of isopropanol.

    • Separate the coagulated rubber by filtration or centrifugation.

    • Wash the grafted rubber crumb thoroughly with isopropanol and then with deionized water.

    • Dry the purified NR-g-VTMS using a freeze dryer or in a vacuum oven at 40°C.

Data Presentation

The efficiency of the grafting process is influenced by several factors, including the concentrations of the monomer and initiator, reaction temperature, and time. The following tables summarize typical quantitative data for the grafting of VTMS onto different polymers.

Table 1: Effect of Initiator and Monomer Concentration on the Degree of Grafting of VTMS onto Polyethylene

PolymerInitiator (phr)VTMS (phr)Temperature (°C)Degree of Grafting (%)Reference
LDPE0.12.01801.2[1]
LDPE0.22.01801.8[1]
LDPE0.14.01802.1[1]
LDPE0.24.01802.9[1]
HDPE0.053.01901.5[5]
HDPE0.103.01902.2[5]

*phr: parts per hundred parts of resin

Table 2: Effect of Reaction Conditions on Grafting Efficiency of VTMS onto Polypropylene

PolymerInitiator (wt%)VTMS (wt%)Temperature (°C)Grafting Efficiency (%)Reference
iPP0.5 (DCP)5.018075[2]
iPP1.0 (DCP)5.018082[2]
iPP0.5 (DCP)10.018068[2]
iPP1.0 (DCP)10.018076[2]

Table 3: Effect of Initiator and Monomer Concentration on Grafting Yield of VTES onto Natural Rubber

PolymerInitiator (wt%)VTES (wt%)Temperature (°C)Grafting Yield (%)Reference
NR0.05 (KPS)5.6578-8085[3]
NR0.07 (KPS)5.6578-8092[3]
NR0.10 (KPS)5.6578-8088[3]
NR0.07 (KPS)3.0078-8075[3]

Characterization Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique to confirm the successful grafting of VTMS onto the polymer backbone.

Procedure:

  • Prepare a thin film of the purified grafted polymer by hot pressing or solution casting.

  • Record the FTIR spectrum of the film, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the appearance of characteristic peaks corresponding to the grafted silane.

    • Si-O-C stretching: Look for strong absorption bands around 1090 cm⁻¹ and 1190 cm⁻¹.[1][6]

    • Si-CH₃ stretching: A peak around 799 cm⁻¹ can also indicate the presence of the methoxy (B1213986) groups.[1][6]

    • The disappearance of the vinyl C=C stretching peak of VTMS (around 1600 cm⁻¹) in the purified sample confirms that the monomer has reacted.

  • To quantify the extent of grafting, a calibration curve can be created using standards with known silane content. The ratio of the absorbance of a characteristic silane peak (e.g., 1090 cm⁻¹) to an internal reference peak of the polymer (e.g., a CH₂ bending vibration) can be used.[5]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides more detailed structural information and can be used to quantify the degree of grafting.

Procedure:

  • Dissolve a known amount of the purified grafted polymer in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated 1,1,2,2-tetrachloroethane (B165197) at elevated temperature for polyolefins).

  • Record the ¹H-NMR spectrum.

  • Identify the characteristic proton signals:

    • Polymer backbone: The signals for the protons of the polymer backbone will be the most intense (e.g., around 1.25 ppm for polyethylene).[7]

    • -OCH₃ protons of VTMS: A sharp singlet will appear around 3.6 ppm.[7]

    • -Si-CH₂- protons: A multiplet may be observed around 0.6 ppm.[7]

  • Quantification of Grafting Degree:

    • Integrate the area of the characteristic -OCH₃ signal of the grafted VTMS and a well-resolved signal from the polymer backbone.

    • The degree of grafting can be calculated using the following formula: Degree of Grafting (mol%) = [(Integral of -OCH₃ protons / 9) / (Integral of polymer backbone protons / n)] x 100 (where 'n' is the number of protons in the repeating unit of the polymer).[8]

References

Protocol for Functionalizing Nanoparticles with Vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of nanoparticles with vinyltrimethoxysilane (VTMS) is a critical surface modification technique used to impart vinyl groups onto the nanoparticle surface. These vinyl groups serve as reactive sites for subsequent chemical modifications, such as polymerization or click chemistry, enabling the integration of nanoparticles into polymer matrices or the attachment of biomolecules. This protocol provides detailed methods for the vinyl functionalization of various nanoparticles, including silica (B1680970), alumina, and iron oxide, through two primary approaches: a post-grafting method for pre-synthesized nanoparticles and an in-situ method where the vinyl silane (B1218182) is incorporated during nanoparticle synthesis. These methods are broadly applicable for researchers in materials science, drug delivery, and diagnostics.[1][2][3][4]

Data Presentation

The following tables summarize quantitative data from studies on the functionalization of nanoparticles with this compound, illustrating the impact of vinyl functionalization on the physical properties of the nanoparticles.

Table 1: Synthesis Parameters for Vinyl-Functionalized Mesoporous Silica (V-MS) Nanoparticles. This table outlines the varying ratios of precursors used in the in-situ synthesis of vinyl-functionalized mesoporous silica nanoparticles.

Sample IDSodium Silicate (B1173343) (mL)This compound (VTMS) (mL)
V00-MS400
V05-MS355
V10-MS3010
V15-MS2515
Data adapted from a study on vinyl-functionalized mesoporous silica. Gelation was observed when the VTMS content exceeded 20 mL.[1]

Table 2: Textural Properties of Vinyl-Functionalized Mesoporous Silica (V-MS) Nanoparticles. This table demonstrates the effect of increasing the this compound content on the surface area and porosity of the resulting nanoparticles.[5]

Sample IDBET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
V00-MS12632.51.05
V05-MS10982.40.98
V10-MS9872.30.89
V15-MS8832.20.81
As the concentration of VTMS increases, the specific surface area decreases, which is attributed to the lower cross-linking density of the trifunctional VTMS compared to the silicate precursor.[5]

Experimental Protocols

Protocol 1: Post-Grafting Functionalization of Pre-Synthesized Nanoparticles

This protocol describes the covalent attachment of vinyl groups to the surface of pre-existing nanoparticles such as silica, alumina, or iron oxide.[1]

Materials:

  • Pre-synthesized nanoparticles (e.g., silica, alumina, iron oxide)

  • This compound (VTMS)

  • Anhydrous Toluene (B28343) or Ethanol (B145695)

  • Triethylamine (B128534) (optional, as a catalyst)[1]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Sonication bath

Procedure:

  • Drying of Nanoparticles: Dry the nanoparticles at 100-120°C for at least 3 hours to remove adsorbed water from the surface.

  • Dispersion: Disperse the dried nanoparticles in anhydrous toluene or ethanol in a round-bottom flask. The concentration of nanoparticles can be in the range of 1-5% (w/v). Sonicate the mixture for 15-30 minutes to ensure a uniform dispersion.

  • Silanization Reaction: Add this compound to the nanoparticle suspension. The amount of VTMS can be varied to control the degree of surface functionalization; a typical starting point is a 1-5% (v/v) concentration relative to the solvent.

  • Catalysis (Optional): If desired, add a small amount of triethylamine (e.g., 0.1% v/v) to catalyze the reaction.[1]

  • Reflux: Heat the mixture to reflux (the boiling point of the solvent) and maintain it for 12-24 hours under constant stirring and an inert atmosphere (e.g., nitrogen or argon).[1]

  • Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene or ethanol.

    • Repeat the washing step at least three times to remove any unreacted silane.

  • Drying: Dry the modified nanoparticles under vacuum to obtain a fine powder.

Protocol 2: In-Situ Synthesis of Vinyl-Functionalized Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles with vinyl groups incorporated directly into the silica matrix by using VTMS as a co-precursor with a primary silica source like tetraethyl orthosilicate (B98303) (TEOS) or sodium silicate.[5]

Materials:

  • Tetraethyl orthosilicate (TEOS) or Sodium Silicate solution

  • This compound (VTMS)

  • Ethanol (absolute)

  • Ammonium (B1175870) hydroxide (B78521) solution (28-30%) or other catalyst

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Mixture Preparation: In a flask, prepare a mixture of ethanol and deionized water. The ratio can be varied, but a common starting point is 4:1 (v/v) ethanol to water.

  • Catalyst Addition: Add ammonium hydroxide to the ethanol-water mixture to act as a catalyst for the hydrolysis and condensation reactions. The final concentration of ammonia (B1221849) is typically in the range of 0.1-1.0 M. Stir to ensure homogeneity.

  • Precursor Addition: In a separate container, mix TEOS (or sodium silicate) and VTMS at the desired molar ratio (refer to Table 1 for examples of volume ratios).

  • Nanoparticle Formation: Rapidly add the TEOS/VTMS mixture to the stirring ethanol-water-ammonia solution. The solution will become turbid as silica nanoparticles form.

  • Reaction: Continue stirring the reaction mixture at room temperature for a specified duration, typically 12-24 hours, to allow for complete hydrolysis and condensation.

  • Purification:

    • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and the catalyst.

  • Drying: Dry the purified nanoparticles under vacuum.

Characterization of Functionalization

Successful functionalization with VTMS can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of characteristic peaks for Si-O-Si (~1100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-H bonds associated with the vinyl group (~3000-3100 cm⁻¹) indicates successful grafting.[5]

  • Thermogravimetric Analysis (TGA): The weight loss at temperatures corresponding to the decomposition of the organic vinyl groups can be used to quantify the grafting density.

  • Transmission Electron Microscopy (TEM): TEM can be used to assess the morphology and size of the nanoparticles before and after functionalization.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter and can indicate changes in particle size and surface charge upon functionalization.

Diagrams

G cluster_prep Nanoparticle Preparation cluster_reaction Silanization Reaction cluster_purification Purification Nanoparticles Nanoparticles Dispersion Dispersion & Sonication Nanoparticles->Dispersion Solvent Anhydrous Solvent Solvent->Dispersion Reaction_Mix Reaction Mixture Dispersion->Reaction_Mix VTMS This compound (VTMS) VTMS->Reaction_Mix Reflux Reflux (12-24h) Reaction_Mix->Reflux Centrifugation Centrifugation Reflux->Centrifugation Washing Washing with Solvent (3x) Centrifugation->Washing Drying Vacuum Drying Washing->Drying Final_Product Vinyl-Functionalized Nanoparticles Drying->Final_Product

Caption: Experimental workflow for the post-grafting functionalization of nanoparticles.

G cluster_hydrolysis Step 1: Hydrolysis of VTMS cluster_condensation Step 2: Condensation on Nanoparticle Surface VTMS This compound Silanol_VTMS Vinylsilanetriol VTMS->Silanol_VTMS + 3 H₂O Water H₂O Methanol Methanol (byproduct) Silanol_VTMS->Methanol - 3 CH₃OH NP_Surface Nanoparticle Surface with -OH groups Silanol_VTMS->NP_Surface Condensation Functionalized_NP Vinyl-Functionalized Nanoparticle NP_Surface->Functionalized_NP Water_byproduct Water (byproduct) Functionalized_NP->Water_byproduct - H₂O

Caption: Chemical mechanism of nanoparticle silanization with VTMS.

References

Application Notes & Protocols: Determining the Optimal Concentration of Vinyltrimethoxysilane for Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyltrimethoxysilane (VTMS) is an organosilane coupling agent crucial for enhancing the performance of polymer composites.[1] These composites, which combine an organic polymer matrix with inorganic fillers, benefit from VTMS's ability to form a durable bond between these two dissimilar materials.[1][2] The VTMS molecule has a dual-functionality structure: a vinyl group that can copolymerize with the polymer matrix and trimethoxysilane (B1233946) groups that, after hydrolysis, can form covalent bonds with the hydroxyl groups on the surface of inorganic fillers.[1] This chemical bridge at the organic-inorganic interface significantly improves the mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance.[1][3]

The concentration of VTMS is a critical parameter that must be optimized. Insufficient silane (B1218182) will result in poor interfacial adhesion, while an excessive amount can lead to the formation of a brittle polysiloxane layer at the interface, which can also degrade mechanical properties. Therefore, determining the optimal concentration is essential for achieving the desired composite performance.

Mechanism of Action: VTMS as a Coupling Agent

The effectiveness of VTMS relies on a two-step reaction mechanism: hydrolysis and condensation.

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases.[4][5] The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent used.[6]

  • Condensation: The newly formed silanol groups can then react in two ways:

    • They can form stable, covalent oxane bonds (-Si-O-Filler) with hydroxyl groups present on the surface of the inorganic filler (e.g., glass fibers, silica, alumina).[2]

    • They can self-condense with other silanol groups to form a polysiloxane network on the filler surface.

Simultaneously, the vinyl group of the VTMS molecule is available to copolymerize or react with the polymer matrix during the compounding or curing process. This dual action creates a strong and stable interface between the filler and the matrix.

VTMS_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Polymer Reaction VTMS Vinyl-Si-(OCH₃)₃ (VTMS) Silanetriol Vinyl-Si-(OH)₃ (Silanetriol) VTMS->Silanetriol + H₂O (Acid/Base Catalyst) Water 3H₂O (Water) Water->Silanetriol Methanol 3CH₃OH (Methanol) Treated_Filler Filler-O-Si-Vinyl (Treated Filler) Silanetriol->Treated_Filler + Filler-OH Filler Inorganic Filler with -OH groups Filler->Treated_Filler Composite Final Composite (Strong Interface) Treated_Filler->Composite + Polymerization Polymer Polymer Matrix Polymer->Composite

Caption: Mechanism of VTMS as a coupling agent.

Experimental Protocol for Determining Optimal VTMS Concentration

This protocol provides a systematic workflow for treating an inorganic filler with varying concentrations of VTMS, fabricating polymer composite samples, and evaluating their properties to identify the optimal concentration.

3.1. Materials and Reagents

  • Inorganic filler (e.g., silica, glass fibers, hydroxyapatite)[7]

  • This compound (VTMS)

  • Solvent (e.g., ethanol/water mixture, typically 95:5 v/v)

  • Acid or base for pH adjustment (e.g., acetic acid, ammonia)

  • Polymer matrix (e.g., polyethylene, polypropylene (B1209903), epoxy resin)

  • Processing equipment (e.g., high-shear mixer, twin-screw extruder, compression molder, injection molder)

3.2. Step-by-Step Procedure

Step 1: Preparation of VTMS Treatment Solutions

  • Prepare a series of VTMS solutions with varying concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% by weight relative to the filler).

  • For each concentration, mix the required amount of VTMS into a 95:5 ethanol/water solvent.

  • Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid to catalyze the hydrolysis of VTMS.

  • Stir the solution for approximately 1 hour to allow for sufficient hydrolysis.

Step 2: Filler Treatment

  • Dry the inorganic filler in an oven (e.g., at 110°C for 24 hours) to remove any adsorbed water.

  • Choose a treatment method:

    • Wet Method: Disperse the dried filler into the prepared VTMS solution. Stir the slurry for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 50-70°C). This method generally ensures uniform treatment.[8]

    • Dry Method: Spray the VTMS solution onto the filler while tumbling it in a high-intensity mixer. This method is often faster and has higher productivity.[8]

  • After treatment, dry the filler in an oven (e.g., at 110-120°C for 2-4 hours) to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.

  • Include a control sample of untreated filler for comparison.

Step 3: Composite Fabrication

  • Melt-compound the treated filler (and untreated control filler) with the polymer matrix using a twin-screw extruder or an internal mixer. Ensure a consistent filler loading (e.g., 30% by weight) across all samples.

  • Process the resulting composite melt into standardized test specimens using injection molding or compression molding, following ASTM or ISO standards.

Step 4: Characterization and Evaluation

  • Perform a series of tests on the fabricated specimens to evaluate the effect of VTMS concentration.

  • Key characterization techniques are detailed in Section 4.

Step 5: Data Analysis and Optimization

  • Plot the measured properties (e.g., tensile strength, impact strength) as a function of VTMS concentration.

  • The optimal concentration is typically the one that yields the peak in the desired mechanical property. A decline in properties at higher concentrations may indicate the formation of a weak, brittle siloxane layer.

Experimental_Workflow A Prepare VTMS Solutions (0, 0.25, 0.5, 1.0, 1.5, 2.0 wt%) C Surface Treatment (Wet or Dry Method) A->C B Filler Pre-Drying (Remove Adsorbed H₂O) B->C D Post-Treatment Drying (Promote Condensation) C->D E Composite Fabrication (Melt Compounding & Molding) D->E F Material Characterization (Mechanical, Thermal, Morphological) E->F G Data Analysis (Plot Properties vs. Concentration) F->G H Determine Optimal VTMS Concentration G->H

Caption: Workflow for optimizing VTMS concentration.

Characterization Methods

To evaluate the effectiveness of the VTMS treatment, the following characterization methods are recommended:

Test Category Method Purpose
Mechanical Testing Tensile Test (ASTM D638)Measures tensile strength, modulus, and elongation at break. A significant increase indicates improved stress transfer across the interface.[9]
Flexural Test (ASTM D790)Determines flexural strength and modulus, which are critical for materials under bending loads.
Impact Test (ASTM D256)Assesses the material's toughness and resistance to fracture under high-speed impact (Izod or Charpy).[3]
Thermal Analysis Thermogravimetric Analysis (TGA)Can quantify the amount of silane grafted onto the filler surface by measuring weight loss at different temperatures.
Differential Scanning Calorimetry (DSC)Measures glass transition temperature (Tg) and melting/crystallization behavior. Changes in Tg can indicate altered polymer chain mobility near the filler surface.
Morphological Analysis Scanning Electron Microscopy (SEM)Visualizes the fracture surface of the composite. Good adhesion is characterized by polymer adhering to the filler surface, while poor adhesion shows clean filler pull-out.
Spectroscopic Analysis Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the presence of silane on the filler surface by identifying characteristic peaks of Si-O-Si and Si-O-Filler bonds.[10][11]

Data Presentation: Example Results

The following table summarizes hypothetical data for a glass-fiber-reinforced polypropylene (PP) composite, illustrating the effect of VTMS concentration on key mechanical properties.

VTMS Concentration (wt% of filler)Tensile Strength (MPa)Flexural Modulus (GPa)Notched Izod Impact Strength (J/m)
0 (Untreated)45.23.155.4
0.562.54.278.1
1.075.84.992.5
1.571.34.685.3
2.065.14.379.8

In this example, the optimal concentration of VTMS is approximately 1.0 wt%, as it provides the maximum improvement across all measured mechanical properties.

Conclusion

A systematic experimental approach is essential for determining the optimal concentration of this compound for any given polymer-filler system. By carefully controlling the treatment process and conducting thorough characterization, researchers can precisely identify the VTMS concentration that maximizes interfacial adhesion and, consequently, the overall performance of the composite material. The protocols and methods outlined in this document provide a comprehensive framework for achieving this optimization, leading to the development of higher-performing and more reliable polymer composites.

References

ideal curing conditions (temperature and time) for vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltrimethoxysilane (VTMS) is a bifunctional organosilane possessing both a reactive vinyl group and hydrolyzable methoxy (B1213986) groups. This unique structure allows it to act as a versatile coupling agent, crosslinker, and surface modifier in a wide range of applications, including polymer modification, composite materials, and surface treatments. The curing of VTMS is a critical step that dictates the final properties of the material. It proceeds through a two-step mechanism: hydrolysis of the methoxy groups to form silanols, followed by the condensation of these silanols to create a stable siloxane network (-Si-O-Si-). This document provides detailed application notes and protocols for the ideal curing conditions of VTMS, focusing on temperature and time, and is intended for researchers, scientists, and professionals in drug development who may use VTMS in various formulations and applications.

Curing Mechanism of this compound

The curing of this compound is a moisture-dependent process that can be catalyzed by either acids or bases.[1][2]

  • Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming a reactive silanetriol and releasing methanol (B129727) as a byproduct.[3][4]

  • Condensation: The newly formed silanol (B1196071) groups are unstable and readily condense with each other or with hydroxyl groups on the surface of a substrate. This condensation reaction forms stable siloxane bonds (-Si-O-Si-), resulting in a crosslinked, three-dimensional network.[4][5]

The rate of both hydrolysis and condensation is significantly influenced by pH, temperature, and the presence of catalysts.[6][7]

VTMS Curing Mechanism VTMS This compound (H₂C=CH-Si(OCH₃)₃) Silanetriol Vinylsilanetriol (H₂C=CH-Si(OH)₃) VTMS->Silanetriol Hydrolysis H2O Water (H₂O) H2O->Silanetriol Methanol Methanol (CH₃OH) Silanetriol->Methanol + 3 Crosslinked_Network Crosslinked Siloxane Network (-Si-O-Si-) Silanetriol->Crosslinked_Network Condensation Substrate Substrate with -OH groups Silanetriol->Substrate Condensation with substrate Substrate->Crosslinked_Network

Figure 1: Curing mechanism of this compound (VTMS).

Ideal Curing Conditions: Temperature and Time

The ideal curing conditions for VTMS are highly dependent on the specific application, the substrate, and the desired final properties. The following tables summarize typical curing parameters for various applications.

Table 1: Curing Conditions for Crosslinking of Polyethylene (B3416737) (PE) with VTMS
ParameterConditionNotes
Grafting Temperature 170 - 180 °CPeroxide-initiated grafting of VTMS onto the PE backbone in an extruder.[8][9]
Curing Temperature Ambient to 90 °CMoisture curing is initiated by exposure to water or atmospheric humidity.[3][10]
80 - 90 °C (Water Bath)For accelerated curing.[10]
Curing Time Several hours to daysAt ambient temperature, curing can take several days.
4 - 8 hours (Steam/Sauna)Accelerated curing at elevated temperatures.
Catalyst Dibutyltin dilaurate (DBTDL)Often used to accelerate the moisture curing step.[8]
Table 2: Curing Conditions for VTMS as a Coupling Agent and in Coatings
ParameterConditionNotes
Solution Preparation 24 - 48 hours stirringTo ensure complete hydrolysis and initiate condensation of silane (B1218182) precursors in a water/alcohol solution.[11]
Drying/Curing Temperature 23 °C (Ambient)For sol-gel derived coatings on sensitive substrates.[11]
110 °CFor thermal curing of coatings.
Drying/Curing Time 24 - 72 hoursAt ambient temperature.[11]
Minutes to hoursAt elevated temperatures.
Catalyst Acidic (e.g., HCl) or BasicTo control the rate of hydrolysis and condensation.[11]
Relative Humidity 45% (controlled)Important for reproducible curing at ambient temperatures.[11]

Experimental Protocols

The following are detailed protocols for common applications of VTMS.

Protocol 1: Crosslinking of Low-Density Polyethylene (LDPE)

This protocol describes a two-step process for crosslinking LDPE using VTMS, commonly known as the Sioplas® process.[10]

Materials:

  • Low-Density Polyethylene (LDPE) pellets

  • This compound (VTMS)

  • Dicumyl peroxide (DCP) initiator

  • Dibutyltin dilaurate (DBTDL) catalyst masterbatch

  • Twin-screw extruder

  • Water bath or steam chamber

  • Hot press

Procedure:

  • Grafting: a. Dry the LDPE pellets in an oven at 80°C for 4 hours to remove any moisture. b. Premix VTMS and DCP in a ratio of approximately 10:1 by weight. c. Feed the dried LDPE pellets into the twin-screw extruder with a temperature profile of 130-180°C. d. Inject the VTMS/DCP mixture into the molten polymer in the extruder. e. Extrude the grafted polymer and pelletize it.

  • Crosslinking (Moisture Curing): a. Dry blend the grafted LDPE pellets with a DBTDL catalyst masterbatch. b. Shape the blended material into the desired form (e.g., sheets, pipes) using an extruder or a hot press at a temperature of 160-180°C.[9] c. Immerse the shaped article in a water bath at 80-90°C for 4-8 hours or expose it to a steam environment to induce crosslinking.[10] d. Alternatively, for less critical applications, allow the article to cure at ambient temperature and humidity for several days.

Characterization:

  • Gel Content: Determine the degree of crosslinking by measuring the insoluble fraction of the polymer in a suitable solvent (e.g., boiling xylene) according to ASTM D2765.

  • Mechanical Testing: Evaluate tensile strength and elongation at break using a universal testing machine.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature and crystallinity of the crosslinked polyethylene.

PE Crosslinking Workflow cluster_grafting Step 1: Grafting cluster_crosslinking Step 2: Crosslinking LDPE LDPE Pellets Dry_LDPE Dry LDPE (80°C, 4h) LDPE->Dry_LDPE Extruder Twin-Screw Extruder (130-180°C) Dry_LDPE->Extruder Mix_VTMS_DCP Premix VTMS & DCP Mix_VTMS_DCP->Extruder Inject Grafted_Pellets Grafted PE Pellets Extruder->Grafted_Pellets Blend_Catalyst Blend with Catalyst Masterbatch Grafted_Pellets->Blend_Catalyst Shaping Shape Article (Extruder/Hot Press) Blend_Catalyst->Shaping Moisture_Cure Moisture Cure (Water Bath/Steam) Shaping->Moisture_Cure Cured_Product Crosslinked PE Product Moisture_Cure->Cured_Product

Figure 2: Experimental workflow for crosslinking polyethylene with VTMS.
Protocol 2: Surface Treatment of Glass Substrates

This protocol outlines the procedure for modifying a glass surface with VTMS to improve adhesion to a polymer matrix.

Materials:

  • Glass slides

  • This compound (VTMS)

  • Ethanol (B145695)

  • Deionized water

  • Acetic acid (optional, as catalyst)

  • Beakers

  • Magnetic stirrer

  • Oven

Procedure:

  • Substrate Cleaning: a. Thoroughly clean the glass slides with a detergent solution. b. Rinse the slides with deionized water and then with ethanol. c. Dry the slides in an oven at 110°C for 15 minutes to ensure a dry, reactive surface.

  • Silane Solution Preparation: a. Prepare a 2% (v/v) solution of VTMS in a 95:5 (v/v) ethanol/water mixture. b. If an acidic catalyst is desired, adjust the pH of the water to 4.0-5.0 with acetic acid before mixing with ethanol and VTMS. c. Stir the solution for at least 1 hour to allow for hydrolysis of the VTMS.

  • Surface Treatment: a. Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes. b. Withdraw the slides from the solution and rinse them with ethanol to remove excess silane. c. Cure the treated slides in an oven at 110°C for 10-15 minutes. This step promotes the condensation of the silanol groups with the glass surface and with each other.

  • Post-Treatment: a. Allow the slides to cool to room temperature before applying any polymer coating.

Characterization:

  • Contact Angle Measurement: Measure the water contact angle on the treated and untreated glass surfaces to assess the change in surface energy.

  • Adhesion Testing: Apply the desired polymer coating and perform a cross-hatch adhesion test (ASTM D3359) to evaluate the improvement in adhesion.

Conclusion

The curing of this compound is a versatile process that can be tailored to a wide variety of applications by carefully controlling parameters such as temperature, time, moisture, and catalysis. The provided application notes and protocols offer a starting point for researchers and scientists to effectively utilize VTMS in their work. It is crucial to note that the optimal conditions may vary depending on the specific materials and desired outcomes, and therefore, some empirical optimization is often necessary.

References

Application Notes and Protocols for Surface Treatment with Vinyltrimethoxysilane (VTMS) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vinyltrimethoxysilane (VTMS) is a bifunctional organosilane compound widely utilized as a coupling agent, crosslinking agent, and surface modifier.[1][2][3] Its versatility stems from its molecular structure, which contains a reactive vinyl group and three hydrolyzable methoxy (B1213986) groups.[1] The methoxy groups can hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of various inorganic substrates, such as glass, metals, and silica (B1680970), forming stable covalent bonds.[1][4] The vinyl group remains available for subsequent reactions, such as polymerization, allowing for the covalent attachment of organic polymers to the inorganic substrate.[1] This dual reactivity makes VTMS an effective molecular bridge, enhancing adhesion and compatibility between dissimilar materials.[1][3] This document provides detailed protocols for the preparation of VTMS solutions and their application in surface treatment.

I. General Principles of VTMS Surface Treatment

The surface treatment process using VTMS generally involves three key steps: hydrolysis of the methoxy groups, condensation with surface hydroxyl groups, and curing to form a stable siloxane layer.

  • Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of VTMS are hydrolyzed to form silanol groups (-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by an acid or a base.[5]

  • Condensation: The newly formed silanol groups can condense with other silanol groups to form siloxane bonds (Si-O-Si) or with hydroxyl groups (-OH) present on the substrate surface to form a covalent bond with the substrate.[1][6]

  • Curing: A final heating step is often employed to drive the condensation reaction to completion and remove any remaining water or methanol, resulting in a durable and stable surface coating.[7]

The overall process can be visualized as follows:

G cluster_solution Solution Preparation cluster_surface Surface Treatment VTMS This compound (VTMS) Hydrolyzed_VTMS Hydrolyzed VTMS (Silanols) VTMS->Hydrolyzed_VTMS Hydrolysis Solvent Solvent (e.g., Ethanol (B145695)/Water) Solvent->Hydrolyzed_VTMS Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Hydrolyzed_VTMS Coated_Substrate Coated Substrate Hydrolyzed_VTMS->Coated_Substrate Condensation Substrate Substrate with -OH groups Substrate->Coated_Substrate Cured_Surface Cured Surface with Vinyl Groups Coated_Substrate->Cured_Surface Curing (Heat)

Figure 1: General workflow for surface treatment with VTMS. This diagram illustrates the two main stages: preparation of the hydrolyzed VTMS solution and the subsequent surface treatment process involving condensation and curing.

II. Experimental Protocols

The following protocols provide detailed methodologies for the surface treatment of different substrates using VTMS. It is crucial to perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Surface Treatment of Glass or Silica Substrates

This protocol is suitable for modifying the surface of glass slides, silicon wafers, or silica nanoparticles.

A. Materials and Reagents:

  • This compound (VTMS), ≥98%

  • Ethanol (95%)

  • Deionized (DI) water

  • Acetic acid

  • Acetone (B3395972) (HPLC grade)

  • Methanol (anhydrous)

  • Nitrogen gas for drying

  • Glass or silica substrate

  • Sonicator

  • Oven

B. Substrate Cleaning and Activation:

A pristine and well-hydroxylated surface is critical for successful silanization.

  • Immerse the substrates in a detergent solution (e.g., 1-2% Hellmanex III in DI water) and sonicate for 20 minutes.[7]

  • Rinse the substrates thoroughly with DI water (10-15 times).[7]

  • Sonicate the substrates in acetone for 20 minutes.[7]

  • Rinse with methanol.[7]

  • Dry the substrates under a stream of nitrogen gas.[7]

  • For enhanced hydroxylation, treat the substrates with oxygen plasma for 3-5 minutes immediately before silanization.[7] Alternatively, a piranha or RCA cleaning protocol can be used, following all safety precautions.[7]

C. Preparation of VTMS Solution:

  • In a clean, dry glass container, prepare a 95% ethanol / 5% DI water solution.[7]

  • Adjust the pH of the solution to 4.5-5.5 using acetic acid.[7] This acidic condition promotes the hydrolysis of VTMS.

  • With vigorous stirring, add VTMS to the solution to a final concentration of 2% (v/v).[7]

  • Allow the solution to stir for at least 5 minutes to ensure complete hydrolysis.[7]

D. Silanization Procedure:

  • Immerse the cleaned and activated substrates into the freshly prepared VTMS solution.

  • Agitate gently for 1-2 minutes.[7]

  • Remove the substrates from the solution and rinse briefly with fresh ethanol to remove any excess, unreacted silane (B1218182).[7]

E. Curing:

  • Dry the substrates under a stream of nitrogen gas.[7]

  • Place the substrates in an oven preheated to 110-120°C for 20-30 minutes to cure the silane layer.[7]

  • Allow the substrates to cool to room temperature before use or storage.

Protocol 2: Surface Modification of Polyester (B1180765) Fabrics

This protocol describes the application of VTMS to impart water-repellent properties to polyester fabrics.

A. Materials and Reagents:

  • This compound (VTMS)

  • Cetyltrimethylammonium bromide (CTAB)

  • Polyester fabric

  • DI water

  • Padder

  • Curing oven

B. Preparation of VTMS Emulsion:

  • Prepare a 0.1% (w/v) CTAB solution in DI water. CTAB acts as an emulsifying agent.[8]

  • Pour the calculated amount of VTMS into the CTAB solution to achieve the desired concentration (e.g., 10-40% v/v).[8]

  • Stir the solution at room temperature for 1 hour to form a stable emulsion.[8]

C. Application and Curing:

  • The VTMS emulsion is applied to the polyester fabric using a padder.[8]

  • The treated fabric is then cured at 150°C for 15 minutes.[8]

Protocol 3: Aqueous Silanization of Cellulose (B213188) Nanofibers

This protocol outlines a two-step aqueous procedure for the functionalization of cellulose surfaces.

A. Materials and Reagents:

  • This compound (VTMS)

  • Cellulose nanofibers suspension (e.g., 1 wt%)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium hydroxide (B78521) (NaOH), dilute solution

B. Two-Step Silanization Protocol:

  • Hydrolysis (Acidic Step): Add a catalytic amount of dilute HCl to the aqueous suspension of cellulose nanofibers containing VTMS. This step pre-hydrolyzes the VTMS to form water-soluble silanols.[5]

  • Condensation (Basic Step): After the hydrolysis step, add a catalytic amount of dilute NaOH to the reaction mixture. The basic conditions induce the condensation of the silanol groups with the hydroxyl groups on the cellulose surface.[5]

  • The functionalized cellulose can then be purified by methods such as centrifugation and washing.

III. Data Presentation

The following tables summarize the quantitative data from the described protocols for easy comparison.

Table 1: Parameters for VTMS Solution Preparation

ParameterProtocol 1 (Glass/Silica)Protocol 2 (Polyester)Protocol 3 (Cellulose)
VTMS Concentration 2% (v/v)[7]10-40% (v/v)[8]Not specified
Solvent System 95% Ethanol / 5% Water[7]0.1% (w/v) CTAB in Water[8]Water[5]
Catalyst/pH Acetic acid (pH 4.5-5.5)[7]Not applicable (emulsion)HCl (acidic), then NaOH (basic)[5]
Preparation Time > 5 minutes[7]1 hour[8]Not specified

Table 2: Parameters for Surface Treatment and Curing

ParameterProtocol 1 (Glass/Silica)Protocol 2 (Polyester)Protocol 3 (Cellulose)
Application Method ImmersionPadding[8]In-suspension reaction[5]
Reaction/Immersion Time 1-2 minutes[7]Not specified0.5 - 5.5 hours (for kinetic studies)[5]
Curing Temperature 110-120°C[7]150°C[8]No curing/drying step mentioned[5]
Curing Time 20-30 minutes[7]15 minutes[8]Not applicable

IV. Visualization of Key Processes

The chemical processes of hydrolysis and condensation are central to the surface modification with VTMS. The following diagram illustrates these reactions.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation VTMS Vinyl-Si-(OCH₃)₃ Hydrolyzed_VTMS Vinyl-Si-(OH)₃ VTMS->Hydrolyzed_VTMS + Water 3 H₂O Water->Hydrolyzed_VTMS Methanol 3 CH₃OH Hydrolyzed_VTMS->Methanol + Hydrolyzed_VTMS2 Vinyl-Si-(OH)₃ Surface_Bond Substrate-O-Si-(OH)₂-Vinyl Hydrolyzed_VTMS2->Surface_Bond + Substrate_OH Substrate-OH Substrate_OH->Surface_Bond Water2 H₂O Surface_Bond->Water2 +

Figure 2: Hydrolysis and Condensation of VTMS. This diagram shows the reaction of VTMS with water to form silanols (hydrolysis) and the subsequent reaction with a hydroxylated substrate to form a covalent bond (condensation).

V. Troubleshooting

Incomplete or uneven surface coverage is a common issue in silanization. The following flowchart provides a guide to troubleshooting common problems.

G start Incomplete Surface Coverage check_substrate Check Substrate Preparation start->check_substrate check_solution Check Silane Solution check_substrate->check_solution Yes action_clean Action: Improve cleaning protocol (e.g., sonication, stronger detergents) check_substrate->action_clean No (Substrate not thoroughly cleaned?) action_activate Action: Enhance surface activation (e.g., plasma, piranha etch) check_substrate->action_activate No (Surface not properly activated?) check_env Check Environmental Conditions check_solution->check_env Yes action_conc Action: Adjust concentration (typically 1-2% v/v) check_solution->action_conc No (Concentration incorrect?) action_hydrolysis Action: Ensure correct pH (4.5-5.5) and hydrolysis time check_solution->action_hydrolysis No (Solution not properly hydrolyzed?) action_fresh Action: Prepare a fresh solution immediately before use check_solution->action_fresh No (Solution not fresh?) success Complete Surface Coverage check_env->success Yes action_humidity Action: Work in a controlled environment (e.g., glove box) check_env->action_humidity No (Humidity not controlled?) action_temp Action: Ensure consistent room temperature and proper curing temperature check_env->action_temp No (Temperature not appropriate?) action_clean->check_substrate action_activate->check_substrate action_conc->check_solution action_hydrolysis->check_solution action_fresh->check_solution action_humidity->check_env action_temp->check_env

References

Application Notes: Vinyltrimethoxysilane as a Coupling Agent in Glass Fiber Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyltrimethoxysilane (VTMO) is an organofunctional silane (B1218182) that serves as a critical coupling agent, or adhesion promoter, in the manufacturing of high-performance glass fiber reinforced polymer composites.[1] Its bifunctional nature allows it to form a durable chemical bridge between the inorganic glass fiber surface and the organic polymer matrix. This interfacial bonding is paramount for the effective transfer of stress from the matrix to the reinforcing fibers, significantly enhancing the mechanical properties and long-term durability of the composite material.[2][3] The use of VTMO is prevalent in applications across automotive, marine, construction, and aerospace industries where high strength and resistance to environmental degradation are required.[3]

Principle of Method

The efficacy of this compound lies in its dual chemical functionality. The molecule consists of a silicon atom bonded to a vinyl group (-CH=CH₂) and three hydrolyzable methoxy (B1213986) groups (-OCH₃).[4] The process of creating a chemical bridge involves a two-step reaction mechanism:

  • Hydrolysis and Condensation: The methoxy groups readily hydrolyze in the presence of water (often catalyzed by an acid) to form reactive silanol (B1196071) groups (Si-OH).[5][6] These silanol groups can then condense with the hydroxyl groups present on the surface of the glass fibers, forming stable, covalent siloxane bonds (Si-O-Si).[7] This reaction anchors the coupling agent firmly to the inorganic reinforcement.

  • Copolymerization: The non-hydrolyzable vinyl group is oriented away from the glass surface and is available to copolymerize with the polymer matrix during the composite curing process.[4] This creates a strong covalent bond with the organic resin, completing the chemical bridge at the fiber-matrix interface.

This molecular bridge improves interfacial adhesion, which in turn enhances stress transfer, prevents water ingress at the interface, and ultimately boosts the composite's mechanical strength and resistance to moisture.[1][8]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation on Glass Surface cluster_copolymerization Step 3: Copolymerization with Matrix VTMO This compound (CH₂=CHSi(OCH₃)₃) Silanol Hydrolyzed Silane (CH₂=CHSi(OH)₃) VTMO->Silanol + 3H₂O Silanol2 Hydrolyzed Silane (CH₂=CHSi(OH)₃) H2O Water (H₂O) Methanol Methanol (3CH₃OH) Glass Glass Fiber Surface (-Si-OH) BondedSilane Silane Bonded to Glass (Glass-Si-O-Si-CH=CH₂) Glass->BondedSilane WaterOut Water (H₂O) BondedSilane->WaterOut - H₂O Silanol2->BondedSilane BondedSilane2 Silane Bonded to Glass (Glass-Si-O-Si-CH=CH₂) Matrix Polymer Matrix (e.g., Polyester, Epoxy) Composite Reinforced Composite (Matrix-Fiber Interface) Matrix->Composite BondedSilane2->Composite

Caption: Mechanism of this compound coupling agent at the glass-polymer interface.

Experimental Protocols

The following protocols provide a detailed methodology for the surface treatment of glass fibers with this compound and the subsequent fabrication and testing of composite materials.

Protocol 1: Surface Treatment of Glass Fibers

This protocol details the cleaning, activation, and silanization of glass fibers to ensure optimal interfacial bonding.

Materials and Reagents:

  • Glass fibers (e.g., E-glass fabric or rovings)

  • This compound (VTMO)

  • Acetone (B3395972)

  • Ethanol (B145695) or Isopropanol

  • Deionized water

  • Acetic acid

  • Beakers or glass trays

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Drying oven

Procedure:

  • Cleaning: To remove organic residues and sizing agents, place the glass fibers in a beaker and wash them with acetone for 15-30 minutes with gentle agitation.[7] Decant the acetone and repeat the wash with ethanol. Finally, rinse the fibers thoroughly with deionized water.[7]

  • Surface Activation (Optional but Recommended): For enhanced activation of surface silanol groups, immerse the cleaned fibers in a dilute acid solution (e.g., 0.1 M HCl) for 30-60 minutes at room temperature. Rinse the fibers extensively with deionized water until the pH of the rinse water is neutral.[7]

  • Preparation of Silane Solution:

    • Prepare a solvent mixture, typically 95% ethanol and 5% deionized water by volume.

    • Slowly add this compound to the solvent mixture to achieve the desired concentration (commonly 0.5% to 2.0% by weight).[9]

    • While stirring, add a few drops of acetic acid to adjust the pH of the solution to between 4 and 5. This acidic condition catalyzes the hydrolysis of the methoxy groups.[3][5]

    • Continue stirring the solution for at least 30-60 minutes to allow for sufficient hydrolysis before application.[5]

  • Silanization:

    • Immerse the cleaned and activated glass fibers into the prepared silane solution.

    • Allow the fibers to soak for 2-10 minutes to ensure a uniform coating.[7] Gentle agitation can aid this process.

    • Remove the fibers from the solution and allow the excess liquid to drain off.

  • Drying and Curing:

    • Air-dry the treated fibers for 30 minutes at room temperature.

    • Place the fibers in an oven and heat at 100-120°C for 15-30 minutes. This step removes the solvent and water and drives the condensation reaction between the silanol groups of the silane and the glass surface, forming stable covalent bonds.[7]

    • After curing, store the treated fibers in a desiccator to prevent moisture absorption before composite fabrication.

Protocol 2: Composite Fabrication (Hand Lay-up Method)

This protocol describes a common method for creating a flat composite laminate for mechanical testing.

Materials and Reagents:

  • Treated glass fiber fabric

  • Polymer resin (e.g., unsaturated polyester, vinyl ester, or epoxy) and corresponding curing agent/hardener

  • Mold with a flat, smooth surface

  • Mold release agent

  • Flexible roller or squeegee

  • Mixing container and stirrer

  • Vacuum bagging equipment (optional, for improved consolidation)

Procedure:

  • Mold Preparation: Apply a suitable mold release agent to the mold surface to prevent the composite from adhering.

  • Resin Preparation: In a container, accurately weigh and mix the polymer resin and its curing agent according to the manufacturer's specifications.

  • Lay-up:

    • Apply a thin, uniform layer of the mixed resin onto the mold surface.

    • Place the first layer of treated glass fiber fabric onto the resin.

    • Use a roller to gently press the fabric, ensuring complete impregnation ("wet-out") of the fibers and removal of any trapped air bubbles.

    • Apply another layer of resin followed by another layer of fabric. Repeat until the desired thickness is achieved.

  • Curing:

    • Allow the composite to cure at room temperature or in an oven as specified by the resin manufacturer. Applying a vacuum bag over the lay-up before curing can help consolidate the layers and remove excess resin and voids.

  • Demolding: Once fully cured, carefully remove the composite laminate from the mold. The laminate can then be cut into specimens for mechanical testing.

G start Start: Raw Glass Fibers cleaning 1. Fiber Cleaning (Acetone, Ethanol, DI Water) start->cleaning activation 2. Surface Activation (Optional Acid Treatment) cleaning->activation silanization 4. Silanization (Immersion in Solution) activation->silanization silane_prep 3. Silane Solution Prep (VTMO + Solvent + Acid) silane_prep->silanization curing 5. Drying & Curing (110°C Oven) silanization->curing layup 6. Composite Lay-up (Resin + Treated Fibers) curing->layup composite_cure 7. Composite Curing (Room Temp or Oven) layup->composite_cure testing 8. Mechanical Testing (Tensile, Flexural, ILSS) composite_cure->testing finish End: Characterized Composite testing->finish

Caption: Experimental workflow for composite fabrication and testing.

Data Presentation

The application of this compound significantly enhances the mechanical properties of glass fiber composites. The tables below summarize quantitative data from various studies, comparing composites with treated and untreated fibers.

Table 1: Effect of Silane Treatment on Interlaminar and Interfacial Shear Strength (ILSS & IFSS)

Composite SystemTreatmentILSS (MPa)IFSS (MPa)% Improvement (ILSS/IFSS)
Glass Fiber / PolyesterUntreated--Baseline
Glass Fiber / PolyesterVinyltriethoxysilane--110% (ILSS)[10]
Glass Fiber / EpoxyUntreated (Heat Cleaned)~34-Baseline
Glass Fiber / Epoxy0.5% γ-GPS*~54-~59% (ILSS)[9]
Carbon Fiber / PI-NAUntreated51.0465.31Baseline
Carbon Fiber / PI-NA0.4% VTES**65.1288.5827.6% / 35.6%[11]

*γ-GPS (γ-glycidoxypropyltrimethoxysilane) is another common silane, data is shown for comparison of magnitude. **VTES (vinyltriethoxysilane) is functionally similar to VTMO.

Table 2: Effect of Silane Treatment on Tensile and Flexural Properties

Composite SystemTreatmentTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)
Basalt Fiber / EpoxyUntreated-209.6 (approx.)-
Basalt Fiber / EpoxySilane Treated276.8289.2-
Glass Fiber / EpoxyUntreated (Heat Cleaned)~230~170-
Glass Fiber / Epoxy0.5% γ-GPS*~315~302-
PMMA / Glass FabricUntreated--3.01
PMMA / Glass FabricSilanized--3.17
PMMA / Glass FabricHCl Activated + Silanized--3.87[12]

*γ-GPS (γ-glycidoxypropyltrimethoxysilane) is another common silane, data is shown for comparison of magnitude.[9]

The data clearly demonstrates that surface treatment with silane coupling agents like VTMO leads to substantial improvements in the key mechanical properties of fiber-reinforced composites. The degree of improvement can be influenced by the specific polymer matrix, fiber type, and the concentration of the silane solution used.[9][11]

References

Application Notes and Protocols for Moisture-Cured Crosslinking of Polyethylene using Vinyltrimethoxysilane (VTMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of vinyltrimethoxysilane (VTMS) as a crosslinking agent for polyethylene (B3416737) (PE). The process, known as silane (B1218182) or moisture-cured crosslinking, significantly enhances the thermal and mechanical properties of polyethylene, making it suitable for a variety of high-performance applications.

Introduction

Polyethylene is a versatile and widely used thermoplastic polymer. However, its application in areas requiring high thermal stability and mechanical strength is limited. Crosslinking the polyethylene chains transforms the thermoplastic into a thermoset material with a three-dimensional network structure. This modification leads to improved properties such as increased tensile strength, enhanced chemical resistance, and better performance at elevated temperatures.[1][2][3]

The silane crosslinking method, utilizing this compound (VTMS), offers several advantages over other methods like peroxide or radiation crosslinking, including lower capital investment and greater processing versatility.[4] The process involves two main stages: grafting of VTMS onto the polyethylene backbone and subsequent moisture-induced crosslinking.[1][5][6]

Chemical Mechanism

The moisture-cured crosslinking of polyethylene using VTMS involves a two-step chemical process:

  • Grafting: In the presence of a free-radical initiator, such as dicumyl peroxide (DCP), the vinyl group of the VTMS molecule is grafted onto the polyethylene chain. This reaction is typically carried out in the melt phase within an extruder.[1][4][5]

  • Hydrolysis and Condensation: The grafted polyethylene, which is still thermoplastic, is then exposed to moisture.[1] The methoxy (B1213986) groups (-OCH₃) on the silane hydrolyze to form silanol (B1196071) groups (-Si-OH). These silanol groups then condense with each other to form stable siloxane bridges (Si-O-Si) between the polyethylene chains, creating a crosslinked network.[1][2][5] This step is often accelerated by a catalyst, such as a tin-based compound.[2]

VTMS Crosslinking Mechanism cluster_grafting Step 1: Grafting cluster_crosslinking Step 2: Moisture Curing PE Polyethylene Chain (-CH₂-CH₂-)n Grafted_PE Silane-Grafted Polyethylene PE->Grafted_PE Radical Reaction VTMS This compound (CH₂=CH-Si(OCH₃)₃) VTMS->Grafted_PE Initiator Peroxide Initiator (e.g., DCP) Initiator->PE Initiates Moisture Moisture (H₂O) Hydrolyzed_PE Hydrolyzed Grafted PE with Silanol Groups (-Si-OH) Grafted_PE->Hydrolyzed_PE Hydrolysis Moisture->Hydrolyzed_PE Catalyst Catalyst Catalyst->Hydrolyzed_PE Catalyzes Crosslinked_PE Crosslinked Polyethylene with Siloxane Bridges (Si-O-Si) Hydrolyzed_PE->Crosslinked_PE Condensation

Caption: Chemical mechanism of VTMS grafting and moisture-cured crosslinking of polyethylene.

Experimental Protocols

Materials and Equipment
  • Polyethylene (PE): Low-density (LDPE), linear low-density (LLDPE), or high-density (HDPE) polyethylene. The choice of PE will influence the final properties.[7][8]

  • This compound (VTMS): Crosslinking agent.[9]

  • Dicumyl Peroxide (DCP): Free-radical initiator.[10]

  • Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable silanol condensation catalyst.

  • Antioxidant: To prevent polymer degradation during processing.

  • Twin-screw extruder or internal mixer: For melt grafting.[1]

  • Hot press: For sample preparation.

  • Water bath or steam chamber: For moisture curing.[1]

  • Analytical Instruments: Fourier Transform Infrared (FTIR) Spectrometer, Differential Scanning Calorimeter (DSC), Universal Testing Machine, and equipment for gel content determination.[11][12]

Protocol for VTMS Grafting (Two-Step Sioplas® Process)

The Sioplas® process is a widely used two-step method for silane crosslinking.[1][6]

Experimental_Workflow Start Start Premix Premix VTMS and DCP Start->Premix Inject Inject VTMS/DCP Mixture into Melt Premix->Inject Melt_Blend Melt Blend PE in Extruder Melt_Blend->Inject Graft Grafting Reaction in Extruder Inject->Graft Pelletize Pelletize Grafted PE Graft->Pelletize Shape Shape Grafted PE with Catalyst MB Pelletize->Shape Catalyst_MB Prepare Catalyst Masterbatch Catalyst_MB->Shape Cure Moisture Cure (Water Bath/Steam) Shape->Cure Characterize Characterization Cure->Characterize End End Characterize->End

Caption: General experimental workflow for the two-step Sioplas® process.

  • Preparation: Dry the polyethylene pellets to remove any residual moisture.

  • Premixing: Prepare a liquid mixture of VTMS and dicumyl peroxide. The ratio will depend on the desired degree of grafting.[12]

  • Melt Grafting:

    • Feed the polyethylene into a twin-screw extruder or internal mixer.

    • Once the polyethylene is molten and homogenized, inject the VTMS/DCP mixture into the polymer melt.[1][12]

    • Ensure thorough mixing to achieve uniform grafting. The residence time and temperature in the extruder are critical parameters.

  • Pelletizing: Extrude the silane-grafted polyethylene strand and pelletize it for further processing.[1][12]

Protocol for Moisture Curing
  • Compounding: The silane-grafted polyethylene pellets are dry-blended with a catalyst masterbatch. The masterbatch typically contains a silanol condensation catalyst.

  • Shaping: The compound is then processed into the desired shape (e.g., film, pipe, cable insulation) using conventional extrusion or molding techniques.

  • Curing: The shaped article is exposed to moisture to initiate crosslinking. This can be achieved by:

    • Immersion in a hot water bath (e.g., 80-95°C).[1]

    • Exposure to steam in an autoclave.[12]

    • Exposure to ambient moisture, although this is a much slower process.[1] The curing time will depend on the temperature, humidity, and thickness of the sample.

Characterization Protocols

Gel Content Determination

The gel content is a measure of the degree of crosslinking.[11][13] The standard method is based on solvent extraction according to ASTM D2765.[11]

  • Sample Preparation: Accurately weigh a small piece (approximately 0.1-0.3 g) of the crosslinked polyethylene sample.

  • Extraction: Place the sample in a wire mesh cage and immerse it in boiling xylene for 12 hours.[14] The uncrosslinked portion of the polymer will dissolve in the solvent.

  • Drying: Remove the sample from the solvent and dry it in a vacuum oven until a constant weight is achieved.

  • Calculation: The gel content is calculated as the percentage of the final weight to the initial weight.

An alternative and faster method for determining the gel content is by using Differential Scanning Calorimetry (DSC).[15][16]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the grafting of VTMS onto the polyethylene backbone and to monitor the crosslinking reaction.[11][12]

  • Grafting Confirmation: Look for the appearance of characteristic peaks for Si-O-CH₃ groups.

  • Crosslinking Confirmation: Monitor the appearance of Si-O-Si absorption peaks and the disappearance of Si-OH peaks.[11]

Mechanical Testing

The mechanical properties of the crosslinked polyethylene, such as tensile strength and elongation at break, are evaluated using a universal testing machine according to relevant ASTM standards. Crosslinking is expected to increase the tensile strength, especially at elevated temperatures.[17]

Quantitative Data

The following tables summarize typical quantitative data obtained from the moisture-cured crosslinking of polyethylene with VTMS. The exact values will vary depending on the specific type of polyethylene, the concentrations of VTMS and initiator, and the processing conditions.

Table 1: Effect of VTMS and DCP Concentration on Gel Content

Polyethylene TypeVTMS (phr)DCP (phr)Gel Content (%)
LDPE20.05~60-70
LDPE40.1~75-85
LLDPE20.05~65-75
LLDPE40.1~80-90
HDPE20.05~55-65
HDPE40.1~70-80

*parts per hundred parts of resin

Table 2: Typical Mechanical Properties of Uncrosslinked vs. Crosslinked Polyethylene

PropertyUncrosslinked PECrosslinked PE (PEX)
Tensile Strength at Yield (MPa)10 - 3015 - 40
Elongation at Break (%)100 - 800200 - 600
Hot Set Elongation (200°C, 0.2 MPa)Fails< 175%
Chemical ResistanceModerateExcellent
Maximum Use Temperature (°C)60 - 8090 - 120

Troubleshooting

  • Low Gel Content:

    • Insufficient grafting: Increase VTMS or DCP concentration, or optimize extruder conditions.

    • Incomplete curing: Increase curing time, temperature, or humidity.

    • Inactive catalyst: Check the catalyst masterbatch.

  • Premature Crosslinking (Scorching) in the Extruder:

    • Excessive temperature or residence time in the extruder.

    • Contamination with moisture.

  • Poor Mechanical Properties:

    • Non-uniform grafting or crosslinking.

    • Degradation of the polymer during processing. Ensure adequate stabilization with antioxidants.

Safety Precautions

  • Handle VTMS and DCP in a well-ventilated area, as they can be irritants.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Follow standard laboratory safety procedures when operating high-temperature equipment such as extruders and hot presses.

By following these application notes and protocols, researchers can effectively utilize this compound for the moisture-cured crosslinking of polyethylene to produce materials with enhanced properties for a wide range of applications.

References

Application Notes and Protocols: Synthesis and Application of Vinyl-Functionalized Silica Nanoparticles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) have garnered significant attention in the field of nanomedicine due to their biocompatibility, tunable size, large surface area, and the ease with which their surface can be functionalized.[1] The introduction of vinyl groups onto the silica surface using vinyltrimethoxysilane (VTMS) creates a versatile platform for the covalent attachment of therapeutic agents, targeting ligands, and polymers.[2] This functionalization is a critical step in the development of sophisticated drug delivery systems. The reactive vinyl moieties serve as anchor points for a variety of conjugation chemistries, including thiol-ene "click" chemistry and free-radical polymerization, allowing for precise control over the nanoparticle's biological interactions and drug release profile.[2][3]

These application notes provide a comprehensive overview of the synthesis of vinyl-functionalized silica nanoparticles (V-SNPs) via the widely-used Stöber method, followed by detailed protocols for their application in drug delivery. This document is intended to guide researchers in the synthesis, characterization, and utilization of V-SNPs for the development of novel nanomedicines.

Data Presentation

Table 1: Influence of VTMS Concentration on the Textural Properties of Mesoporous Silica Nanoparticles

This table summarizes the effect of varying the volume ratio of sodium silicate (B1173343) to this compound (VTMS) on the key textural properties of the resulting mesoporous silica nanoparticles. The data indicates that as the concentration of VTMS increases, there is a corresponding decrease in the BET surface area and pore size, while the pore volume shows a slight decrease.[2]

Sample IDSodium Silicate (mL)VTMS (mL)BET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
V00-MS40012632.51.05
V05-MS35510982.40.98
V10-MS30109872.30.89
V15-MS25158832.20.81

Data adapted from a study on vinyl-functionalized mesoporous silica. Gelation was reported to occur when VTMS content exceeded 20 mL.[2]

Table 2: Doxorubicin (B1662922) Loading and Release from Functionalized Mesoporous Silica Nanoparticles

This table presents data on the loading and in vitro release of the chemotherapeutic drug doxorubicin (DOX) from both unfunctionalized and functionalized mesoporous silica nanoparticles (MSNs). The functionalized systems demonstrate a more controlled, pH-dependent release profile, which is a desirable characteristic for targeted drug delivery to the acidic tumor microenvironment.[4]

Nanoparticle SystemDrug Loading Content (%)Cumulative DOX Release at pH 7.4 (72h, %)Cumulative DOX Release at pH 5.0 (72h, %)
Native MSNsNot specified~30~40
DOX@MSN-PLHNot specified~18~23
DOX@MSN-PLH-TAMNot specified~5~9

Data adapted from a study on doxorubicin-loaded functionalized MSNs.[4] PLH: Poly-L-Histidine, TAM: Tamoxifen.

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles using the well-established Stöber method.[5]

Materials:

Procedure:

  • In a flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring at room temperature for 12 hours to allow for the formation of silica nanoparticles. The solution will become turbid.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.

  • The purified silica nanoparticles can be dried or redispersed in a suitable solvent for further modification.

Protocol 2: Surface Functionalization with this compound (VTMS) - Post-Grafting Method

This protocol details the covalent attachment of vinyl groups to the surface of pre-synthesized silica nanoparticles.[2]

Materials:

Procedure:

  • Disperse the dried silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask using sonication to achieve a homogeneous suspension.

  • Add VTMS to the silica suspension. The amount of VTMS can be varied to control the degree of surface functionalization.

  • (Optional) Add a small amount of triethylamine to catalyze the reaction.

  • Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., nitrogen) with constant stirring.

  • After the reaction, cool the mixture to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

  • Wash the particles thoroughly with toluene and ethanol to remove any unreacted VTMS.

  • Dry the functionalized silica particles under vacuum.

Protocol 3: Drug Conjugation via Thiol-Ene "Click" Chemistry

This protocol provides a general method for the conjugation of thiol-containing molecules (e.g., drugs, peptides) to the surface of V-SNPs.

Materials:

  • Vinyl-functionalized silica nanoparticles (from Protocol 2)

  • Thiol-containing molecule (drug, peptide, etc.)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)

  • Anhydrous, deoxygenated solvent (e.g., methanol, DMF)

Procedure:

  • Disperse the V-SNPs in the chosen solvent.

  • Dissolve the thiol-containing molecule and the photoinitiator in the same solvent.

  • Mix the V-SNP suspension with the solution of the thiol-containing molecule and photoinitiator.

  • Irradiate the mixture with UV light (e.g., 365 nm) for a specified time (e.g., 30-60 minutes) while stirring.

  • Collect the conjugated nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with the solvent to remove unreacted molecules and initiator.

  • Dry the drug-conjugated nanoparticles under vacuum.

Protocol 4: General Protocol for Drug Loading (Physical Adsorption)

This protocol outlines a method for loading a therapeutic agent onto V-SNPs via physical adsorption into the porous structure.[4]

Materials:

  • Vinyl-functionalized silica nanoparticles

  • Drug of interest

  • Appropriate solvent for the drug

Procedure:

  • Disperse the V-SNPs in a suitable solvent.

  • Dissolve the drug in a compatible solvent to create a concentrated solution.

  • Add the drug solution to the nanoparticle suspension and stir for 24 hours at room temperature to facilitate drug loading.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove any unloaded drug.

  • Dry the drug-loaded nanoparticles.

Protocol 5: In Vitro Drug Release Study

This protocol describes a method to evaluate the release kinetics of a loaded drug from the nanoparticles.[4]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0)

  • Dialysis membrane with an appropriate molecular weight cut-off

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS (release medium) at the desired pH and temperature (e.g., 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Synthesis_and_Application_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_application Drug Delivery Application cluster_pathway Cellular Interaction Stober Stöber Method (TEOS, Ethanol, NH4OH) SilicaNP Silica Nanoparticles (SNPs) Stober->SilicaNP Synthesis Functionalization Vinyl Functionalization (VTMS) SilicaNP->Functionalization Post-Grafting VinylSNP Vinyl-Functionalized SNPs (V-SNPs) Functionalization->VinylSNP DrugLoading Drug Loading (Adsorption or Conjugation) VinylSNP->DrugLoading DrugConjugation Drug Conjugation (Thiol-Ene Chemistry) VinylSNP->DrugConjugation DrugLoadedNP Drug-Loaded V-SNPs DrugLoading->DrugLoadedNP DrugConjugation->DrugLoadedNP Targeting Targeted Delivery (e.g., to Cancer Cells) DrugLoadedNP->Targeting Release Drug Release (pH-sensitive) Targeting->Release Signaling Modulation of Signaling Pathways (e.g., TNF, MAPK) Targeting->Signaling

Caption: Workflow for the synthesis of vinyl-functionalized silica nanoparticles and their application in drug delivery.

Mechanism of Action and Signaling Pathways

The surface functionalization of silica nanoparticles not only allows for drug conjugation but also influences their interaction with biological systems. While the primary mechanism of drug delivery is the targeted release of a therapeutic agent at the disease site, the nanoparticles themselves can interact with cells and modulate signaling pathways.

Studies have shown that silica nanoparticles can upregulate common signaling pathways such as the TNF and MAPK signaling pathways in various cell types, including human aortic endothelial cells, mouse-derived macrophages, and A549 non-small cell lung cancer cells.[6][7] This is a critical consideration for drug development professionals, as the nanoparticle carrier may have intrinsic biological effects that could either complement or interfere with the action of the delivered drug. For instance, the delivery of a chemotherapeutic agent that also induces apoptosis via the MAPK pathway could result in a synergistic therapeutic effect. Conversely, off-target activation of inflammatory pathways like TNF signaling could lead to unwanted side effects. Therefore, a thorough understanding of the bio-nano interactions is essential for the rational design of safe and effective silica-based nanomedicines.

Signaling_Pathway cluster_0 Cellular Uptake and Drug Release cluster_1 Downstream Cellular Effects cluster_2 Nanoparticle-Induced Effects NP Drug-Loaded V-SNP Endosome Endosome (Acidic pH) NP->Endosome Endocytosis Drug Released Drug Endosome->Drug pH-Triggered Release NP_Effect Direct Nanoparticle Interaction with Cellular Components Endosome->NP_Effect Target Intracellular Target (e.g., Kinase, DNA) Drug->Target Signaling Modulation of Signaling Pathways (e.g., MAPK, TNF) Target->Signaling Response Therapeutic Response (e.g., Apoptosis) Signaling->Response NP_Signaling Modulation of Signaling Pathways NP_Effect->NP_Signaling NP_Signaling->Response Potential Synergy or Off-Target Effects

Caption: Cellular interaction and potential signaling pathway modulation by drug-loaded vinyl-functionalized silica nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Vinyltrimethoxysilane (VTMS) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving vinyltrimethoxysilane (VTMS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound (VTMS)?

A1: this compound is a bifunctional molecule with two primary reactive sites: the vinyl group and the trimethoxysilyl group. The vinyl group can participate in addition reactions and polymerizations, while the methoxy (B1213986) groups are susceptible to hydrolysis, which is a critical first step for forming siloxane bonds (Si-O-Si) and for the covalent bonding of the silane (B1218182) to inorganic substrates.

Q2: How does the hydrolysis of VTMS proceed?

A2: The hydrolysis of VTMS involves the reaction of its methoxy groups (-OCH₃) with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is typically catalyzed by acids or bases. The resulting silanols are reactive intermediates that can then condense with other silanols or with hydroxyl groups on a substrate surface.

Q3: What are the main applications of VTMS in research and development?

A3: VTMS is widely used as a coupling agent to improve adhesion between organic polymers and inorganic surfaces. It also serves as a crosslinking agent for polymers like polyethylene, enhancing their mechanical and thermal properties. Additionally, it is utilized in the synthesis of functionalized silica (B1680970) particles and as a monomer in the creation of specialty polymers and coatings.

Q4: What are the key safety precautions when working with VTMS?

A4: VTMS is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Due to its reactivity with moisture, it should be stored in a tightly sealed container in a cool, dry place.

Troubleshooting Guides

This section provides solutions to common problems encountered during VTMS reactions.

Issue 1: Incomplete Hydrolysis of the Trimethoxysilyl Group

Symptoms:

  • Low reaction yield or incomplete surface modification.

  • Poor adhesion of the resulting polymer or coating to the substrate.

  • Analytical data (e.g., FTIR, NMR) showing the persistence of methoxy groups.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect pH The hydrolysis of VTMS is significantly slower at neutral pH.[1] Adjust the pH of the reaction mixture to an acidic (pH 4-5) or basic range to catalyze the reaction. For non-amino silanes, a weakly acidic environment is often preferred to promote hydrolysis while minimizing self-condensation.[2]
Insufficient Water Ensure a stoichiometric excess of water is present in the reaction medium to drive the hydrolysis equilibrium towards the formation of silanols.
Low Temperature Increase the reaction temperature. For many silanes, a temperature of around 60°C can be effective for hydrolysis.[3] However, be mindful that higher temperatures can also accelerate condensation.
Inappropriate Solvent The choice of solvent can influence the hydrolysis rate. While alcohols like methanol or ethanol (B145695) are common co-solvents, they can slow down the hydrolysis reaction.[4] The use of aprotic solvents may be considered depending on the specific application.

Troubleshooting Workflow for Incomplete Hydrolysis:

start Incomplete Hydrolysis Detected check_ph Verify Reaction pH start->check_ph adjust_ph Adjust pH to 4-5 (acidic) or >7 (basic) check_ph->adjust_ph pH is neutral check_water Check Water Concentration check_ph->check_water pH is optimal monitor Monitor Reaction (FTIR/NMR) adjust_ph->monitor add_water Add Excess Water check_water->add_water Insufficient water check_temp Review Reaction Temperature check_water->check_temp Sufficient water add_water->monitor increase_temp Increase Temperature (e.g., to 60°C) check_temp->increase_temp Temperature is too low check_solvent Evaluate Solvent System check_temp->check_solvent Temperature is optimal increase_temp->monitor change_solvent Consider Aprotic Co-solvent check_solvent->change_solvent Alcohol co-solvent may be inhibitory check_solvent->monitor Solvent is appropriate change_solvent->monitor

Caption: Troubleshooting logic for incomplete VTMS hydrolysis.

Issue 2: Premature Polymerization or Gelation

Symptoms:

  • Increased viscosity of the VTMS solution.

  • Formation of a gel or solid precipitate.

  • Cloudy or hazy appearance of the solution.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Moisture VTMS is sensitive to moisture, which can initiate hydrolysis and subsequent condensation, leading to oligomerization and polymerization.[5] Handle and store VTMS under anhydrous conditions. Use dry solvents and purge reaction vessels with an inert gas (e.g., nitrogen or argon).
Exposure to Heat or Light The vinyl group of VTMS can undergo free-radical polymerization upon exposure to heat or UV light.[5] Store VTMS in a cool, dark place.
Contamination with Initiators Peroxides or other radical initiators can trigger the polymerization of the vinyl group. Ensure all glassware and reagents are free from such contaminants.
Absence of Inhibitor For long-term storage, especially after opening the container, the addition of a radical inhibitor may be necessary. Common inhibitors include 4-methoxyphenol (B1676288) (MEHQ) and butylated hydroxytoluene (BHT).[5]

Troubleshooting Workflow for Premature Polymerization:

start Premature Polymerization Observed check_moisture Assess for Moisture Contamination start->check_moisture dry_conditions Implement Anhydrous Techniques check_moisture->dry_conditions Moisture present check_storage Review Storage Conditions check_moisture->check_storage Anhydrous conditions confirmed end Stable VTMS Solution dry_conditions->end cool_dark Store in a Cool, Dark Place check_storage->cool_dark Exposed to heat/light check_contaminants Investigate for Contaminants check_storage->check_contaminants Proper storage cool_dark->end clean_glassware Ensure Cleanliness of Reagents and Glassware check_contaminants->clean_glassware Potential contamination check_inhibitor Check for Presence of Inhibitor check_contaminants->check_inhibitor No contaminants found clean_glassware->end add_inhibitor Add Radical Inhibitor (e.g., MEHQ, BHT) check_inhibitor->add_inhibitor Inhibitor absent or depleted check_inhibitor->end Inhibitor present add_inhibitor->end

Caption: Troubleshooting logic for premature VTMS polymerization.

Issue 3: Low Yield or Inefficiency in Hydrosilylation Reactions

Symptoms:

  • Incomplete consumption of starting materials (alkene/alkyne or silane).

  • Formation of side products.

  • Low isolated yield of the desired vinylsilane product.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity or Deactivation The choice of catalyst is crucial for hydrosilylation. Platinum-based catalysts like Speier's or Karstedt's catalyst are common, but their activity can be affected by impurities or reaction conditions.[6] Ensure the catalyst is fresh and handled under an inert atmosphere. Catalyst deactivation can occur through the formation of colloidal particles.[7] Consider using a different catalyst if deactivation is suspected.
Presence of Inhibitors Certain compounds can act as catalyst poisons, inhibiting the hydrosilylation reaction. Common inhibitors include sulfur- and phosphorus-containing compounds. Ensure all reactants and solvents are of high purity.
Side Reactions Common side reactions in hydrosilylation include alkene isomerization, dehydrogenative silylation, and redistribution of groups on the silicon atom.[8][9] Optimizing the reaction temperature and catalyst loading can help minimize these side reactions. For terminal alkynes, both α- and β-addition products can form; the regioselectivity is highly dependent on the catalyst used.[10]
Steric Hindrance Bulky substituents on the alkene or alkyne can hinder the approach of the silane, leading to a slower reaction rate.[10] In such cases, a more active catalyst or higher reaction temperatures may be required.

Experimental Protocols

Protocol 1: Monitoring VTMS Hydrolysis by FTIR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the disappearance of methoxy groups and the appearance of silanol groups.

Methodology:

  • Sample Preparation: Prepare the reaction mixture containing VTMS, water, and any solvent or catalyst in a suitable reaction vessel.

  • Initial Spectrum: Acquire an FTIR spectrum of the unreacted mixture. This will serve as the time-zero reference.

  • Reaction Monitoring: At regular intervals (e.g., every 10-30 minutes), withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum.

  • Data Analysis: Monitor the decrease in the intensity of the Si-O-CH₃ stretching bands (typically around 1080 cm⁻¹ and 840 cm⁻¹) and the increase in the intensity of the broad Si-OH stretching band (around 3200-3700 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹) if condensation occurs.[11][12]

Protocol 2: Quantitative Analysis of VTMS Grafting onto a Polymer by ¹H NMR Spectroscopy

This protocol provides a method to determine the degree of VTMS grafting onto a polymer backbone.

Methodology:

  • Sample Preparation: Dissolve a known mass of the purified grafted polymer in a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄ at elevated temperature for polyolefins). Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trichlorobenzene).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei.

  • Data Analysis:

    • Integrate the characteristic signal of the internal standard.

    • Integrate a characteristic signal from the polymer backbone (e.g., the methylene (B1212753) protons in polyethylene).

    • Integrate the vinyl proton signals of the grafted VTMS (typically in the range of 5.8-6.2 ppm).

    • Calculate the molar ratio of grafted VTMS to polymer repeat units using the integral values, the number of protons for each signal, and the initial masses and molecular weights of the polymer, VTMS, and internal standard.[13]

References

addressing common issues with incomplete vinyltrimethoxysilane hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of vinyltrimethoxysilane (VTMS). It is designed for researchers, scientists, and drug development professionals to ensure successful and reproducible experimental outcomes.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during VTMS hydrolysis experiments.

Issue 1: Incomplete or Slow Hydrolysis

Q: My VTMS hydrolysis reaction is proceeding very slowly or appears to be incomplete. What are the potential causes and how can I resolve this?

A: Incomplete or slow hydrolysis of VTMS is a common issue that can stem from several factors. The primary reasons include suboptimal pH, insufficient water, low temperature, and the choice of solvent.

Troubleshooting Steps:

  • pH Optimization: The rate of VTMS hydrolysis is significantly influenced by the pH of the reaction medium. The reaction is slowest at a neutral pH of around 7. To accelerate the reaction, adjust the pH to an acidic range of 3-5 using a weak acid like acetic acid. Both acidic and basic conditions catalyze the hydrolysis, but acidic conditions are generally preferred for non-amino silanes to control the subsequent condensation reaction.[1][2]

  • Water Concentration: Ensure an adequate amount of water is present in the reaction mixture. Stoichiometrically, three moles of water are required to hydrolyze one mole of VTMS. However, in practice, an excess of water is often recommended to drive the reaction equilibrium towards the formation of silanols.[3]

  • Temperature Adjustment: Increasing the reaction temperature will increase the rate of hydrolysis. If the reaction is too slow at room temperature, consider moderately heating the mixture (e.g., to 40-60 °C). However, be aware that higher temperatures also accelerate the condensation of silanols, so a balance must be found.[1]

  • Solvent Selection: The choice of solvent can impact the solubility of VTMS and the availability of water for hydrolysis. Alcohols like ethanol (B145695) or methanol (B129727) are common co-solvents. However, the presence of alcohol can also slow down the hydrolysis reaction by shifting the equilibrium.[2] If using a co-solvent, ensure it is miscible with both VTMS and water.

Issue 2: Premature Gelation or Precipitation

Q: My VTMS solution has become cloudy, or a precipitate/gel has formed prematurely. What causes this and how can I prevent it?

A: Premature gelation or precipitation is a sign of uncontrolled and rapid condensation of the hydrolyzed VTMS (silanols) into larger polysiloxane networks.

Troubleshooting Steps:

  • Control of pH: While acidic conditions accelerate hydrolysis, very low pH values can also significantly speed up the condensation reaction. Maintain the pH in the optimal range of 4-5 to balance the rates of hydrolysis and condensation.[1]

  • Concentration of VTMS: High concentrations of VTMS can lead to a rapid increase in the concentration of reactive silanols, promoting faster self-condensation. Consider using a more dilute solution of VTMS to slow down the condensation process.[2]

  • Temperature Management: As mentioned, elevated temperatures accelerate both hydrolysis and condensation. If premature gelation is an issue, conduct the reaction at a lower temperature.

  • Agitation: Ensure the solution is well-stirred to maintain homogeneity and prevent localized high concentrations of reactants that can lead to rapid polymerization.

  • Freshly Prepared Solutions: Hydrolyzed silane (B1218182) solutions have a limited pot-life. It is crucial to use the hydrolyzed VTMS solution shortly after preparation to avoid the formation of larger oligomers and gels.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VTMS) hydrolysis?

A1: this compound hydrolysis is a chemical reaction where the methoxy (B1213986) groups (-OCH₃) of the VTMS molecule react with water to form silanol (B1196071) groups (-Si-OH) and methanol as a byproduct. This is a critical first step in many applications, such as surface modification and the formation of crosslinked polymers, as the silanol groups are reactive and can bond with surfaces or other silanol groups.

Q2: How can I monitor the progress of my VTMS hydrolysis reaction?

A2: The progress of VTMS hydrolysis can be effectively monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]

  • FTIR Spectroscopy: Allows for real-time monitoring by observing the decrease in the intensity of the Si-O-CH₃ stretching bands (around 1080 cm⁻¹) and the appearance of a broad band corresponding to the Si-OH stretching (around 3200-3700 cm⁻¹).[5]

  • NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of the methoxy protons and the appearance of methanol. ²⁹Si NMR is a powerful tool to directly observe the changes in the silicon environment as the methoxy groups are replaced by hydroxyl groups.[4][6][8][9]

Q3: What are the key factors that influence the rate of VTMS hydrolysis?

A3: The primary factors influencing the rate of VTMS hydrolysis are:

  • pH: The reaction is slowest at neutral pH and is catalyzed by both acids and bases.[1][2]

  • Water Content: The concentration of water affects the reaction rate.[3]

  • Temperature: Higher temperatures lead to faster hydrolysis rates.[1]

  • Solvent: The type of solvent can affect the solubility of reactants and the reaction equilibrium.[2]

  • Catalysts: The presence of acid or base catalysts significantly accelerates the reaction.[1]

Q4: What is the difference between hydrolysis and condensation of VTMS?

A4: Hydrolysis is the initial reaction where the methoxy groups of VTMS are replaced by hydroxyl groups (silanols) upon reaction with water. Condensation is the subsequent reaction where these silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a crosslinked polymer network.

Data Presentation

Table 1: Apparent Rate Constants (k) for this compound (VTMS) Hydrolysis under Different Conditions

CatalystpHRate Constant (k) in M⁻¹s⁻¹Notes
NoneNeutral1.3 x 10⁻⁶The hydrolysis process is extremely slow in neutral conditions.[8]
AcidAcidicDramatically increasedRate constants can increase by up to four orders of magnitude.[8]
BaseBasicDramatically increasedRate constants can increase by up to four orders of magnitude.[8]

Data obtained from studies in a water-acetonitrile medium.

Experimental Protocols

Protocol 1: Monitoring VTMS Hydrolysis by FTIR Spectroscopy

  • Materials and Equipment:

    • This compound (VTMS)

    • Deionized water

    • Ethanol (or other suitable solvent)

    • Acetic acid (for pH adjustment)

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

    • Magnetic stirrer and stir bar

    • Glass reaction vessel

  • Procedure:

    • Prepare a solution of ethanol and deionized water (e.g., 95:5 v/v) in the reaction vessel.

    • Adjust the pH of the solution to the desired level (e.g., 4.5) by adding a few drops of acetic acid while stirring.

    • Place the reaction vessel on the magnetic stirrer and immerse the ATR probe into the solution.

    • Collect a background spectrum of the solvent mixture.

    • Add a known concentration of VTMS (e.g., 2% v/v) to the solution and start the FTIR data acquisition in a time-resolved mode (e.g., one spectrum every 5 minutes).

    • Continue monitoring for the desired reaction time.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the Si-O-CH₃ peak (around 1080 cm⁻¹).

    • Observe the increase in the broad absorbance band of the Si-OH group (3200-3700 cm⁻¹).

    • Plot the change in the peak area or height of the Si-O-CH₃ peak against time to determine the reaction kinetics.

Protocol 2: Analysis of VTMS Hydrolysis by ¹H NMR Spectroscopy

  • Materials and Equipment:

    • This compound (VTMS)

    • D₂O (Deuterium oxide)

    • Acetonitrile-d₃ (or other suitable deuterated solvent)

    • Deuterated acid or base for pH adjustment (optional)

    • NMR spectrometer

    • NMR tubes

  • Procedure:

    • Prepare a solution of VTMS in the deuterated solvent in an NMR tube.

    • Add a known amount of D₂O to initiate the hydrolysis. If desired, adjust the pD with a deuterated acid or base.

    • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

    • Acquire subsequent spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal corresponding to the methoxy protons of VTMS (around 3.6 ppm).

    • Integrate the signal of the methyl protons of the methanol byproduct (around 3.3 ppm).

    • The extent of hydrolysis can be calculated from the relative integrals of the VTMS methoxy protons and the methanol methyl protons over time.

Visualizations

Hydrolysis_Condensation_Workflow VTMS This compound (R-Si(OCH₃)₃) Silanol Vinylsilanetriol (R-Si(OH)₃) VTMS->Silanol Hydrolysis H2O Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol Byproduct Oligomers Siloxane Oligomers (Si-O-Si) Silanol->Oligomers Condensation Network Polysiloxane Network Oligomers->Network Further Condensation

Caption: Workflow of VTMS hydrolysis and subsequent condensation.

Troubleshooting_Tree Start Incomplete Hydrolysis Issue Check_pH Is pH in acidic range (3-5)? Start->Check_pH Adjust_pH Adjust pH with weak acid Check_pH->Adjust_pH No Check_Water Is there excess water? Check_pH->Check_Water Yes Adjust_pH->Check_Water Add_Water Add more water Check_Water->Add_Water No Check_Temp Is temperature elevated (40-60°C)? Check_Water->Check_Temp Yes Add_Water->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Success Hydrolysis should proceed Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting decision tree for incomplete VTMS hydrolysis.

References

Technical Support Center: Optimizing Vinyltrimethoxysilane (VTMS) Grafting Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vinyltrimethoxysilane (VTMS) for surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of VTMS grafting onto a hydroxylated surface?

A1: The grafting of VTMS onto a hydroxylated surface, such as silica (B1680970) or plasma-treated polymers, occurs in two main steps. First, the methoxy (B1213986) groups (-OCH3) on the silicon atom of VTMS hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Si) and covalently attaching the vinyl group to the surface.

Q2: How can I be sure that the VTMS grafting was successful?

A2: Several surface analysis techniques can confirm the successful grafting of VTMS. Fourier Transform Infrared Spectroscopy (FTIR) can detect the characteristic peaks of the vinyl group and siloxane bonds.[1][2] X-ray Photoelectron Spectroscopy (XPS) can provide elemental analysis of the surface, showing the presence of silicon and changes in the carbon and oxygen spectra.[3][4] For particulate materials, Thermogravimetric Analysis (TGA) can quantify the amount of grafted material.[4] Scanning Electron Microscopy (SEM) can be used to observe changes in surface morphology.[3][4] Contact angle measurements are also a simple way to assess changes in surface hydrophobicity or hydrophilicity.[5][6][7]

Q3: What is the typical concentration of VTMS I should use in my grafting solution?

A3: The optimal concentration of VTMS can vary depending on the substrate and desired grafting density. Typical concentrations in solution range from 1% to 2% (v/v).[8] However, concentrations can be varied more widely, for instance from 10-40% (v/v) has been used for treating polyester (B1180765) fabrics.[5] It is important to optimize the concentration for your specific application, as excessively high concentrations can lead to the formation of a thick, uneven silane (B1218182) layer.[8]

Q4: Does the pH of the silane solution matter?

A4: Yes, the pH of the silanization solution is a critical factor. For aqueous solutions, a pH of 4.5-5.5 is generally recommended to facilitate the hydrolysis of the methoxy groups while minimizing the self-condensation of the silane in solution.[8][9] Acetic acid is commonly used to adjust the pH.[8]

Q5: How long should the grafting reaction proceed?

A5: The reaction time can range from a few minutes to several hours. For example, a 1-2 minute immersion may be sufficient for glass slides, while refluxing for 12-24 hours is common for silica nanoparticles.[8][10] The optimal time depends on factors such as the temperature, the reactivity of the substrate, and the desired grafting density.

Troubleshooting Guides

Problem 1: Low or No Grafting Density
Possible Cause Suggested Solution
Inactive Substrate Surface Ensure the substrate has a sufficient density of hydroxyl groups. For materials like glass or silica, this can be achieved through cleaning with piranha solution or RCA cleaning protocols, or by oxygen plasma treatment.[8] For polymers, plasma or corona treatment can introduce hydroxyl groups.
Improper Silane Solution Preparation Prepare the silane solution immediately before use.[8] Ensure the correct pH (4.5-5.5) for hydrolysis and allow sufficient time (at least 5 minutes) for the hydrolysis to occur before introducing the substrate.[8]
Ineffective Reaction Conditions Optimize the reaction time and temperature. For some systems, increasing the temperature or extending the reaction time can improve grafting density.[11] Consider using a catalyst, such as triethylamine (B128534), if applicable.[10]
Presence of Water in "Anhydrous" Reactions For grafting in anhydrous organic solvents, ensure all glassware is thoroughly dried and the solvent is truly anhydrous. Trace amounts of water are necessary to initiate hydrolysis at the surface, but excess water in the bulk solution can lead to premature polymerization.
Problem 2: Hazy or Uneven Silane Coating
Possible Cause Suggested Solution
Excessive Silane Concentration Reduce the concentration of VTMS in your solution. A lower concentration can lead to a more uniform monolayer.[8]
Polymerization of Silane in Solution This can happen if the hydrolyzed silane solution is left for too long before use, or if the water content is too high.[8] Prepare the solution fresh and use it promptly.
Inadequate Rinsing After the grafting reaction, rinse the substrate thoroughly with a suitable solvent (e.g., ethanol (B145695), toluene) to remove any unreacted or loosely adsorbed silane.[8][10]
Uncontrolled Humidity High ambient humidity can contribute to the polymerization of the silane. If possible, perform the coating in a controlled environment like a glove box or a dry room.[8]

Quantitative Data

Table 1: Effect of VTMS Concentration on Polyester Fabric Weight

VTMS Concentration (% v/v)Weight Increase (%)
101.2
202.5
303.8
405.1

Data adapted from a study on surface modification of polyester fabrics.[5]

Table 2: Textural Properties of Vinyl-Functionalized Mesoporous Silica Nanoparticles

Sample ID (Increasing VTMS content)BET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
V00-MS12632.51.05
V05-MS10982.40.98
V10-MS9872.30.89
V15-MS8832.20.81

Data adapted from a study on vinyl-functionalized mesoporous silica, illustrating the effect of increasing vinyl functionalization.[10]

Experimental Protocols

Protocol 1: VTMS Grafting on Glass Slides
  • Substrate Cleaning and Activation:

    • Place glass slides in a slide rack and immerse them in a detergent solution.

    • Sonicate for 20 minutes at room temperature.

    • Rinse the slides thoroughly with deionized water.

    • Sonicate the slides in acetone (B3395972) for 20 minutes.[8]

    • Rinse with methanol (B129727) and dry under a stream of nitrogen gas.[8]

    • For enhanced hydroxylation, treat the slides with oxygen plasma for 3-5 minutes immediately before silanization.[8]

  • Silane Solution Preparation:

    • In a clean, dry glass container, prepare a 95% ethanol/5% deionized water solution.

    • Adjust the pH of the solution to 4.5-5.5 using acetic acid.[8]

    • With vigorous stirring, add VTMS to the solution to a final concentration of 2% (v/v).

    • Allow the solution to stir for at least 5 minutes for hydrolysis to occur.[8]

  • Silanization:

    • Immerse the cleaned and activated glass slides into the freshly prepared VTMS solution.

    • Agitate gently for 1-2 minutes.[8]

    • Remove the slides and rinse briefly with fresh ethanol to remove excess unreacted silane.[8]

  • Curing:

    • Dry the slides under a stream of nitrogen gas.

    • Place the slides in an oven preheated to 110-120°C for 20-30 minutes to cure the silane layer.[8]

  • Storage:

    • Allow the slides to cool to room temperature.

    • Store the functionalized slides in a desiccator or under an inert atmosphere.[8]

Protocol 2: VTMS Grafting on Silica Nanoparticles
  • Dispersion:

    • Disperse the synthesized silica nanoparticles in anhydrous toluene (B28343) or ethanol in a round-bottom flask.[10]

  • Silanization:

    • Add VTMS to the nanoparticle suspension. The amount of silane can be varied to control the degree of surface functionalization.[10]

    • If desired, add a small amount of triethylamine to catalyze the reaction.[10]

    • Reflux the mixture with stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the vinyl-functionalized silica nanoparticles by centrifugation.[10]

    • Wash the nanoparticles thoroughly with toluene or ethanol to remove any unreacted silane.[10]

  • Drying:

    • Dry the modified nanoparticles under vacuum.[10]

Visualizations

VTMS_Grafting_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment Cleaning Cleaning (Detergent, Solvents) Activation Activation (e.g., O2 Plasma) Cleaning->Activation Hydroxylation Immersion Immersion & Reaction Activation->Immersion SolutionPrep Solution Preparation (VTMS, Solvent, H2O, pH 4.5-5.5) Hydrolysis Hydrolysis (Formation of Si-OH) SolutionPrep->Hydrolysis 5 min stir Hydrolysis->Immersion Rinsing Rinsing (Ethanol/Toluene) Immersion->Rinsing Curing Curing (110-120°C) Rinsing->Curing Storage Storage (Desiccator) Curing->Storage end Storage->end start start->Cleaning

Caption: Experimental workflow for VTMS grafting on a solid substrate.

Troubleshooting_Low_Grafting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low/No Grafting Density Cause1 Inactive Surface (Insufficient -OH groups) Problem->Cause1 Cause2 Improper Solution Prep (Incorrect pH, Aged Solution) Problem->Cause2 Cause3 Suboptimal Conditions (Time, Temp.) Problem->Cause3 Solution1 Enhance Surface Activation (Plasma, Piranha Clean) Cause1->Solution1 Solution2 Prepare Fresh Solution (Adjust pH to 4.5-5.5) Cause2->Solution2 Solution3 Optimize Reaction (Increase Time/Temp.) Cause3->Solution3

Caption: Troubleshooting logic for low VTMS grafting density.

References

Technical Support Center: Prevention of Nanoparticle Agglomeration after VTMS Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to prevent the agglomeration of nanoparticles during and after surface modification with vinyltrimethoxysilane (VTMS). Below, you will find frequently asked questions and troubleshooting guides to ensure the stability and quality of your functionalized nanomaterials.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle agglomeration after VTMS treatment?

A1: Nanoparticle agglomeration post-VTMS treatment is often a result of incomplete or improper surface functionalization. The primary drivers for this include:

  • Incomplete Hydrolysis and Condensation of VTMS: For VTMS to effectively coat the nanoparticle surface, it must first hydrolyze (react with water) to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the nanoparticle surface and with each other to form a stable siloxane layer. If this process is incomplete, exposed patches on the nanoparticle surfaces can lead to aggregation driven by van der Waals forces.[1]

  • Changes in Surface Charge: The introduction of VTMS and changes in the solution's pH can alter the surface charge of the nanoparticles. If the surface charge is neutralized, the electrostatic repulsion between particles is reduced, leading to agglomeration.[2] Monitoring the zeta potential is crucial to assess surface charge.[3][4]

  • Excess Unreacted VTMS: Insufficient washing after the reaction can leave excess VTMS in the solution. This unreacted silane (B1218182) can self-polymerize, forming silica-like clusters that can bridge nanoparticles together, causing flocculation.

  • Solvent Incompatibility: The solvent used for the VTMS treatment must be able to maintain the stability of both the pristine and the modified nanoparticles. A poor solvent can induce precipitation and aggregation.[5]

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, reaction time, and stirring speed can lead to non-uniform coating and subsequent agglomeration.[6]

Q2: How does pH influence the VTMS treatment and nanoparticle stability?

A2: The pH of the reaction medium is a critical parameter in VTMS treatment as it catalyzes the hydrolysis and condensation reactions of the silane.

  • Acidic Conditions (pH 4-5): In this range, the hydrolysis of VTMS is rapid, but the condensation reaction is slow. This can be beneficial for promoting the reaction of silanol groups with the nanoparticle surface rather than self-condensation.

  • Basic Conditions (pH > 7): Under basic conditions, both hydrolysis and condensation rates are accelerated. This can lead to a faster reaction but also increases the risk of VTMS self-polymerization in the solution if not controlled properly, which can lead to the formation of silica (B1680970) aggregates.[7]

  • Isoelectric Point (IEP): Every nanoparticle has an isoelectric point, the pH at which its surface has no net electrical charge. Operating the reaction near the IEP will minimize electrostatic repulsion between particles, making them highly susceptible to aggregation. It is advisable to work at a pH far from the IEP to ensure colloidal stability.[8]

Q3: My nanoparticles show a high degree of polydispersity in Dynamic Light Scattering (DLS) after VTMS treatment. What does this indicate?

A3: A high polydispersity index (PDI) in DLS results (typically > 0.2) suggests that your sample has a wide range of particle sizes.[9] In the context of VTMS treatment, this is often an indication of agglomeration. You may be observing a mixture of individually coated nanoparticles and larger aggregates. It is recommended to correlate DLS data with microscopy techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visually confirm the presence and nature of the agglomerates.[10]

Q4: What is the ideal concentration of VTMS to use?

A4: The optimal concentration of VTMS depends on the specific surface area of your nanoparticles, their concentration in the solution, and the desired surface coverage.

  • Too little VTMS: Will result in incomplete surface coverage, leaving exposed areas that can lead to aggregation.[2]

  • Too much VTMS: Can lead to the formation of multiple siloxane layers on the surface and self-polymerization in the solution, which can also cause aggregation.[9]

It is recommended to perform a concentration optimization study. Start with a calculation based on the nanoparticle surface area and the footprint of a VTMS molecule, and then test a range of concentrations around this calculated value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding VTMS. 1. pH at or near the Isoelectric Point (IEP): Nanoparticles have minimal surface charge at their IEP, leading to instability.[8] 2. Solvent Shock: The solvent carrying the VTMS may be incompatible with the nanoparticle dispersion.1. Adjust pH: Ensure the pH of the nanoparticle suspension is far from its IEP before adding VTMS. 2. Solvent Matching: Dissolve VTMS in a solvent that is miscible with the nanoparticle suspension. Add the VTMS solution dropwise while stirring vigorously.
Gradual aggregation during the reaction. 1. Incorrect Water Concentration: Insufficient water leads to incomplete hydrolysis of VTMS. Excess water can accelerate self-condensation. 2. Suboptimal Temperature: The reaction may be too slow or too fast. 3. Inefficient Stirring: Poor mixing can lead to localized high concentrations of VTMS and non-uniform coating.1. Control Water Content: For reactions in organic solvents, add a controlled amount of water (typically a few equivalents relative to VTMS). 2. Optimize Temperature: Most silanization reactions are carried out at room temperature or slightly elevated temperatures (40-60 °C). Test different temperatures to find the optimum for your system. 3. Ensure Homogeneous Mixing: Use a suitable stirring method (e.g., magnetic stirrer, overhead stirrer) and ensure a vortex is not formed.
Agglomeration observed after washing/centrifugation. 1. Incomplete Reaction: The surface coverage is not sufficient to provide stability. 2. Irreversible "Hard" Agglomeration: Strong chemical bonds may have formed between particles.[11] 3. Centrifugation Force Too High: Excessive force can overcome repulsive forces and cause particles to irreversibly aggregate.1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to ensure complete surface coverage. 2. Use Sonication: Attempt to redisperse the particles using a probe sonicator. If this fails, the agglomeration may be irreversible.[1] 3. Optimize Centrifugation: Reduce the centrifugation speed and/or time. Consider alternative purification methods like dialysis if aggregation persists.[12]
Poor long-term stability of VTMS-coated nanoparticles. 1. Incomplete Curing: The siloxane network on the surface may not be fully cross-linked. 2. Hydrolysis of the Siloxane Layer: Over time, in aqueous environments, the Si-O-Si bonds can hydrolyze, leading to a loss of the coating.1. Post-Reaction Curing: After the initial reaction, consider a curing step by heating the nanoparticles (as a powder or in a high-boiling point solvent) to promote further cross-linking of the silane layer. 2. Storage Conditions: Store the functionalized nanoparticles in a dry state or in a non-aqueous solvent to minimize hydrolysis.

Data Presentation

Table 1: Typical Reaction Parameters for VTMS Surface Modification

ParameterTypical RangeRationale
Nanoparticle Concentration 1 - 10 mg/mLHigher concentrations can increase the likelihood of collisions and aggregation.[5]
VTMS to Nanoparticle Ratio (w/w) 0.1:1 to 5:1Highly dependent on nanoparticle surface area. Requires optimization for each specific system.
Solvent Ethanol (B145695), Toluene, IsopropanolThe choice of solvent depends on the nanoparticle type and its dispersibility.
Water Content (in organic solvents) 2 - 5 equivalents per mole of VTMSEssential for the hydrolysis of VTMS. The exact amount needs to be controlled.
Catalyst Acetic acid, AmmoniaAcid or base catalysts can be used to control the rate of hydrolysis and condensation.[7]
Reaction Temperature 25 - 60 °CHigher temperatures can increase the reaction rate but may also promote aggregation.
Reaction Time 4 - 24 hoursSufficient time is needed for complete hydrolysis, condensation, and surface coverage.

Table 2: Characterization Results for Dispersed vs. Agglomerated Nanoparticles

Technique Well-Dispersed Nanoparticles Agglomerated Nanoparticles
Dynamic Light Scattering (DLS) Low Polydispersity Index (PDI < 0.2)[9]High Polydispersity Index (PDI > 0.3)
Single, narrow size distribution peakMultiple peaks or a single broad peak at a larger size
Zeta Potential High absolute value (> |30 mV|)Low absolute value (< |15 mV|)
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Individual, well-separated particlesLarge, irregular clumps of particles
Visual Observation Clear, stable suspensionCloudy suspension, visible sediment, or flocculation

Experimental Protocols

Detailed Methodology for VTMS Treatment of Silica Nanoparticles in Ethanol

This protocol provides a general guideline. Optimization of concentrations, temperature, and time is recommended for each specific nanoparticle system.

  • Nanoparticle Dispersion:

    • Disperse the silica nanoparticles in absolute ethanol to a final concentration of 5 mg/mL.

    • Use a probe sonicator for 10-15 minutes in an ice bath to break up any initial agglomerates.

    • Troubleshooting: If the nanoparticles do not disperse well in ethanol, consider a different solvent or the use of a co-solvent.

  • Reaction Setup:

    • Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Begin stirring to ensure the nanoparticles remain suspended.

  • Hydrolysis of VTMS:

    • In a separate vial, prepare the VTMS solution. For every 1 mL of VTMS, add 4 mL of ethanol and 0.5 mL of deionized water. Add a catalytic amount of acetic acid (e.g., 10 µL).

    • Vortex the VTMS solution for 1-2 minutes to pre-hydrolyze the silane.

    • Troubleshooting: The hydrolysis step is crucial. Ensure all components are well-mixed.

  • Silanization Reaction:

    • Add the hydrolyzed VTMS solution dropwise to the stirring nanoparticle suspension over a period of 15-30 minutes.

    • Troubleshooting: Rapid addition of the silane can cause localized high concentrations and lead to self-polymerization. Slow, dropwise addition is critical.[2]

    • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Washing and Purification:

    • After the reaction, collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).

    • Discard the supernatant, which contains unreacted VTMS and by-products.

    • Redisperse the nanoparticle pellet in fresh ethanol. Sonication may be required to fully redisperse the pellet.

    • Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of unreacted reagents.

    • Troubleshooting: If the pellet is difficult to redisperse, it is a sign of "hard" agglomeration.[11] Try reducing the centrifugation speed in subsequent experiments.

  • Final Product:

    • After the final wash, redisperse the nanoparticles in the desired solvent for storage or further use.

    • For long-term storage, it is often best to store the nanoparticles as a dried powder after removing the solvent under vacuum.

Visualizations

VTMS_Workflow Experimental Workflow for VTMS Treatment cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product & Analysis np_dispersion 1. Disperse Nanoparticles in Solvent vtms_hydrolysis 2. Pre-hydrolyze VTMS in Solvent + Water add_vtms 3. Add VTMS Solution Dropwise to Nanoparticles vtms_hydrolysis->add_vtms react 4. React for 12-24h with Stirring add_vtms->react centrifuge 5. Centrifuge to Collect Nanoparticles react->centrifuge wash 6. Wash with Fresh Solvent (Repeat 3x) centrifuge->wash wash->centrifuge Repeat final_product 7. Redisperse or Dry for Storage wash->final_product After final wash characterization 8. Characterize (DLS, TEM, Zeta Potential) final_product->characterization

Caption: Workflow for VTMS surface modification of nanoparticles.

Troubleshooting_Guide Troubleshooting Agglomeration in VTMS Treatment cluster_when cluster_causes_during cluster_solutions_during cluster_causes_after cluster_solutions_after start Agglomeration Observed? during_reaction During Reaction start->during_reaction after_washing After Washing start->after_washing q_when cause_ph pH near IEP? during_reaction->cause_ph cause_water Incorrect Water Concentration? during_reaction->cause_water cause_addition VTMS Added Too Quickly? during_reaction->cause_addition cause_incomplete Incomplete Reaction? after_washing->cause_incomplete cause_centrifuge Centrifugation Too Harsh? after_washing->cause_centrifuge sol_ph Adjust pH away from IEP cause_ph->sol_ph sol_water Optimize Water:VTMS Ratio cause_water->sol_water sol_addition Add VTMS Dropwise cause_addition->sol_addition sol_incomplete Increase Reaction Time/ Temperature cause_incomplete->sol_incomplete sol_centrifuge Reduce Centrifugation Speed or Use Sonication to Redisperse cause_centrifuge->sol_centrifuge

Caption: Troubleshooting guide for nanoparticle agglomeration.

References

identifying and minimizing side reactions of vinyltrimethoxysilane in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions of vinyltrimethoxysilane (VTMS) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound (VTMS) in solution?

A1: this compound (VTMS) is a bifunctional organosilane with a reactive vinyl group and three hydrolyzable methoxy (B1213986) groups.[1] The primary side reactions in solution are:

  • Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct.[2][3] This is often the initial and rate-determining step.[3]

  • Condensation: The newly formed silanol groups are reactive and can condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually polymers.[1][3]

  • Polymerization: The vinyl group can undergo polymerization, especially in the presence of free radical initiators, leading to the formation of poly(this compound).[4][5]

Q2: What factors influence the rate of these side reactions?

A2: Several experimental factors can significantly influence the rates of hydrolysis, condensation, and polymerization of VTMS:[6]

  • pH: The pH of the solution has a dramatic effect on the rates of hydrolysis and condensation.[7][8] Both acidic and basic conditions can catalyze these reactions.[7][9]

  • Water Concentration: The amount of water present is crucial for hydrolysis. Insufficient water can lead to incomplete hydrolysis, while an excess can accelerate both hydrolysis and subsequent condensation.[10]

  • Catalyst: Various catalysts, including acids, bases, and organometallics (like dibutyltin (B87310) dilaurate), can be used to control the reaction rates.[9][11]

  • Temperature: Higher temperatures generally increase the rates of all reactions, including hydrolysis, condensation, and polymerization.[12]

  • Solvent: The choice of solvent can affect the solubility of VTMS and the availability of water, thereby influencing reaction kinetics.[13]

Q3: How can I monitor the progress of VTMS side reactions?

A3: Several analytical techniques can be used to monitor the hydrolysis and condensation of VTMS in real-time:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR are powerful tools for tracking the disappearance of methoxy groups and the formation of silanol and siloxane species.[6][7]

  • Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[8][14]

  • Raman Spectroscopy: Raman spectroscopy can also provide valuable information about the hydrolysis and condensation reactions.[6]

  • Chromatography: Gas chromatography (GC) can be used to analyze the kinetics and the oligomeric patterns of organoalkoxysilanes.[11]

Troubleshooting Guides

Issue 1: Premature Gelling or Precipitation of VTMS Solution

Possible Cause: Rapid and uncontrolled hydrolysis and condensation reactions are leading to the formation of insoluble polysiloxane networks.

Troubleshooting Steps:

StepActionRationale
1 Control pH Both acidic and basic conditions significantly accelerate hydrolysis and condensation.[7] For slower, more controlled reactions, working near a neutral pH is advisable, although hydrolysis is very slow under these conditions.[7] Acidic conditions (pH 4-5) are often used to promote hydrolysis while slowing condensation, while basic conditions promote condensation.[10][15]
2 Manage Water Content Use a stoichiometric amount of water for hydrolysis. Excess water can drive the condensation reaction forward, leading to rapid gelation.[10] Consider using a co-solvent like ethanol (B145695) or isopropanol (B130326) to control the water activity.
3 Lower the Temperature Reducing the reaction temperature will slow down the rates of both hydrolysis and condensation, providing better control over the process.[12]
4 Dilute the Solution Working with more dilute solutions of VTMS can reduce the frequency of intermolecular condensation reactions.
5 Avoid Incompatible Catalysts Be aware that certain catalysts can drastically increase the rate of condensation.[11] Select a catalyst that provides the desired balance between hydrolysis and condensation rates.
Issue 2: Incomplete Reaction or Low Yield of Desired Product

Possible Cause: Insufficient hydrolysis of the methoxy groups or slow condensation rates.

Troubleshooting Steps:

StepActionRationale
1 Adjust pH If hydrolysis is incomplete, consider adding a catalytic amount of acid (e.g., acetic acid) to lower the pH to around 4-5. This will accelerate the hydrolysis of the methoxy groups.[10][15]
2 Increase Water Content Ensure that at least a stoichiometric amount of water is present for complete hydrolysis of all three methoxy groups.
3 Increase Temperature Gently warming the solution can increase the reaction rate. However, monitor the reaction closely to avoid unwanted side reactions.[12]
4 Add a Condensation Catalyst If condensation is the rate-limiting step, a base catalyst can be added after hydrolysis is complete to promote the formation of siloxane bonds.[9]
5 Extend Reaction Time Allow for a longer reaction time, especially when working at lower temperatures or near neutral pH.[8]
Issue 3: Undesired Polymerization of the Vinyl Group

Possible Cause: The presence of free radical initiators or exposure to conditions that promote radical formation (e.g., high heat, UV light).

Troubleshooting Steps:

StepActionRationale
1 Work in an Inert Atmosphere If radical polymerization is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in radical reactions.
2 Avoid Radical Initiators Ensure that no unintentional radical initiators (e.g., peroxides) are present in the reaction mixture. Be mindful of the purity of solvents and reagents.
3 Control Temperature Avoid excessive heat, which can lead to thermal initiation of polymerization.
4 Use a Radical Inhibitor If necessary, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to the solution to prevent premature polymerization of the vinyl group.
5 Protect from Light Store VTMS and its solutions in amber bottles or protect them from light, especially UV radiation, which can initiate polymerization.

Data Presentation

Table 1: Influence of pH on VTMS Hydrolysis and Condensation Rates

pH ConditionHydrolysis RateCondensation RateKey Considerations
Acidic (pH < 4) FastSlower than in basic conditionsFavors the formation of linear or randomly branched polymers.[9][15]
Neutral (pH ≈ 7) Very SlowVery SlowHydrolytically unstable with a short half-life even at neutral pH.[7][16]
Basic (pH > 8) Slower than in acidic conditionsFastPromotes the formation of highly branched, colloidal-like particles.[9][15]

Note: The methoxy groups in this compound are more reactive and hydrolyze faster than the ethoxy groups in vinyltriethoxysilane.[17]

Experimental Protocols

Protocol 1: Controlled Hydrolysis of VTMS under Acidic Conditions

  • Preparation: In a clean, dry reaction vessel, add the desired amount of VTMS to a suitable solvent (e.g., ethanol/water mixture). The typical concentration of VTMS in industrial products is 1-2%.[16]

  • pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M acetic acid) to adjust the pH of the solution to between 4 and 5.

  • Reaction: Allow the mixture to stir at room temperature. The hydrolysis time can range from minutes to hours depending on the specific conditions.[8]

  • Monitoring: Monitor the progress of the hydrolysis by taking aliquots at regular intervals and analyzing them using FTIR (to observe the disappearance of Si-O-C bands and the appearance of Si-OH bands) or ¹H NMR (to track the disappearance of the methoxy proton signal).[7][8]

  • Stopping the Reaction: Once the desired degree of hydrolysis is achieved, the reaction can be quenched by neutralizing the solution or by proceeding directly to the next step of the application.

Mandatory Visualizations

Hydrolysis_Condensation_Pathway VTMS This compound (R-Si(OCH₃)₃) Silanol_Intermediate Silanol Intermediate (R-Si(OCH₃)₂(OH)) VTMS->Silanol_Intermediate + H₂O - CH₃OH (Hydrolysis Step 1) Silanetriol Silanetriol (R-Si(OH)₃) Silanol_Intermediate->Silanetriol + 2H₂O - 2CH₃OH (Hydrolysis Step 2 & 3) Siloxane Siloxane Dimer/Oligomer (R-Si(OH)₂-O-Si(OH)₂-R) Silanol_Intermediate->Siloxane - CH₃OH (Condensation) Silanetriol->Siloxane - H₂O (Condensation)

Caption: Hydrolysis and condensation pathway of VTMS.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Premature_Gelling Premature Gelling Uncontrolled_Rxn Uncontrolled Hydrolysis/ Condensation Premature_Gelling->Uncontrolled_Rxn Incomplete_Reaction Incomplete Reaction Insufficient_Hydrolysis Insufficient Hydrolysis Incomplete_Reaction->Insufficient_Hydrolysis Vinyl_Polymerization Vinyl Polymerization Radical_Initiation Radical Initiation Vinyl_Polymerization->Radical_Initiation Control_pH Control pH Uncontrolled_Rxn->Control_pH Adjust_Water Adjust H₂O Uncontrolled_Rxn->Adjust_Water Lower_Temp Lower Temp Uncontrolled_Rxn->Lower_Temp Insufficient_Hydrolysis->Control_pH Insufficient_Hydrolysis->Adjust_Water Add_Catalyst Add Catalyst Insufficient_Hydrolysis->Add_Catalyst Inert_Atmosphere Inert Atmosphere Radical_Initiation->Inert_Atmosphere Add_Inhibitor Add Inhibitor Radical_Initiation->Add_Inhibitor

Caption: Troubleshooting logic for VTMS side reactions.

References

how to avoid homopolymerization of vinyltrimethoxysilane during grafting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinyltrimethoxysilane (VTMS) grafting. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the grafting of VTMS onto various substrates. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you minimize homopolymerization and achieve successful grafting outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during VTMS grafting experiments, providing potential causes and actionable solutions.

Q1: I am observing the formation of a significant amount of insoluble polymer in my reaction mixture. What is causing this and how can I prevent it?

A1: The formation of insoluble polymer is a classic sign of VTMS homopolymerization, a common side reaction where VTMS molecules polymerize with each other instead of grafting onto the desired substrate.

Potential Causes and Solutions:

  • High Monomer Concentration: An excess of VTMS increases the probability of self-polymerization.

    • Solution: Gradually add VTMS to the reaction mixture over time rather than all at once. This maintains a low instantaneous monomer concentration, favoring the grafting reaction.

  • High Initiator Concentration: While an initiator is necessary to start the grafting process, an excessive amount can lead to a burst of radicals that initiate homopolymerization.[1][2]

    • Solution: Optimize the initiator-to-monomer ratio. Start with a lower initiator concentration and incrementally increase it to find the optimal balance for your specific system.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of all polymerization reactions, including homopolymerization.[3]

    • Solution: Conduct the reaction at the lowest temperature that still allows for an acceptable grafting rate. Consider using a lower-temperature initiator.

  • Lack of an Inhibitor: Commercial VTMS may contain inhibitors to prevent polymerization during storage, but these can be consumed during the reaction.

    • Solution: Introduce a controlled amount of a polymerization inhibitor or retarder into your reaction system.

Q2: My grafting efficiency is very low, even though I am not seeing significant homopolymer formation. What can I do to improve it?

A2: Low grafting efficiency with minimal homopolymerization suggests that the conditions are not optimal for the grafting reaction itself.

Potential Causes and Solutions:

  • Insufficient Initiator: Not enough initiator will result in a low concentration of radicals on the polymer backbone, leading to poor grafting.

    • Solution: Gradually increase the initiator concentration. The use of mixed initiator systems can also sometimes enhance grafting efficiency.

  • Poor Substrate Activation: The substrate must have sites available for radical formation and grafting.

    • Solution: Ensure the substrate is properly prepared and that the chosen initiator is effective at abstracting protons from the substrate backbone. For some substrates, pre-treatment (e.g., with plasma) may be necessary to create active sites.

  • Inappropriate Solvent: The solvent can play a crucial role in the accessibility of grafting sites.

    • Solution: Select a solvent that swells the polymer substrate, increasing the surface area and making more grafting sites available.

Q3: Can I use controlled radical polymerization (CRP) techniques to avoid homopolymerization of VTMS?

A3: Yes, CRP techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly effective at minimizing homopolymerization.[4][5][6][7][8][9][10][11] These methods provide better control over the polymerization process by keeping the concentration of active radicals low at any given time, which suppresses side reactions like homopolymerization.[8][12]

Q4: What is the role of an inhibitor and how is it different from a retarder?

A4: Both inhibitors and retarders are used to control unwanted polymerization, but they function differently.

  • Inhibitors: These compounds completely stop the polymerization reaction until they are consumed. They are ideal for preventing premature polymerization during storage or the initial stages of a reaction.

  • Retarders: These substances slow down the rate of polymerization without completely stopping it. They can be useful for controlling the reaction rate and preventing runaway reactions.

In the context of VTMS grafting, a small amount of an inhibitor can be added to suppress the initial burst of homopolymerization.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies to guide the optimization of your VTMS grafting experiments.

Table 1: Influence of Initiator and Monomer Concentration on Grafting

ParameterObservationRecommendationReference(s)
Initiator Concentration Increasing initiator concentration generally increases the grafting degree up to an optimal point, after which it can lead to increased side reactions and potentially lower grafting efficiency.[1][2]Optimize the initiator-to-monomer molar ratio. Start with a low ratio and incrementally increase it. For some systems, a ratio of 1:4 (initiator:co-initiator) has been found to be optimal.[1][1][2]
Monomer Concentration Higher VTMS concentration can lead to a higher grafting degree but often at the expense of lower grafting efficiency due to increased homopolymerization.[3]Maintain a low instantaneous VTMS concentration by using a semi-batch or continuous addition method.[3]

Table 2: Effect of Inhibitors on Grafting Reactions

Inhibitor TypeConcentration RangeEffect on HomopolymerizationEffect on Grafting YieldReference(s)
Mohr's Salt (Ferrous Ammonium Sulfate) 1-4 wt% in aqueous solutionSignificantly retards homopolymerization of acrylic monomers.Can increase the grafting yield by suppressing the competing homopolymerization reaction.[3][13][3][13]
Copper (II) Sulfate ~4 wt% in aqueous solutionEffective in retarding homopolymerization.Can enhance grafting yield.[13]
Butylhydroxytoluene (BHT) Typically ~0.01 wt%Prevents premature polymerization by scavenging free radicals.Fine-tuning the concentration can slow polymerization and reduce stress without significantly compromising the degree of conversion.

Experimental Protocols

Below are detailed methodologies for key experimental approaches to VTMS grafting.

Protocol 1: Conventional Free Radical Grafting of VTMS onto a Polymer Substrate

This protocol describes a general procedure for grafting VTMS onto a polymer backbone using a free radical initiator.

Materials:

  • Polymer substrate

  • This compound (VTMS), inhibitor removed if necessary

  • Free radical initiator (e.g., benzoyl peroxide (BPO) or dicumyl peroxide (DCP))

  • Anhydrous solvent (e.g., toluene (B28343), xylene)

  • Inhibitor (optional, e.g., Mohr's salt for aqueous systems)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Dry the polymer substrate under vacuum to remove any moisture.

  • In a reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen/argon inlet, dissolve the polymer substrate in the chosen anhydrous solvent under an inert atmosphere.

  • Heat the solution to the desired reaction temperature (e.g., 80-120 °C, depending on the initiator's half-life).

  • In a separate flask, prepare a solution of VTMS and the initiator in the anhydrous solvent. If using an inhibitor, it can be added to the main reaction vessel before heating.

  • Using a syringe pump, slowly add the VTMS/initiator solution to the heated polymer solution over a period of several hours.

  • Allow the reaction to proceed for the desired time (e.g., 4-24 hours) under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the grafted polymer by adding the reaction solution to a non-solvent (e.g., methanol, acetone).

  • Filter the precipitate and wash it extensively with the non-solvent to remove any unreacted VTMS and homopolymer.

  • Dry the grafted polymer under vacuum to a constant weight.

Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of VTMS

This protocol outlines the "grafting from" approach using SI-ATRP, which allows for the growth of well-defined polymer brushes from a surface.

Step 1: Immobilization of ATRP Initiator on the Substrate Surface

  • Clean the substrate (e.g., silicon wafer, glass slide) thoroughly.

  • Functionalize the surface with hydroxyl groups (e.g., using an oxygen plasma treatment or piranha solution).

  • In a moisture-free environment (e.g., a glovebox), immerse the hydroxylated substrate in a solution of an aminosilane (B1250345) (e.g., 3-aminopropyl-triethoxysilane) in anhydrous toluene to introduce amine groups.

  • After rinsing with toluene, immerse the amine-functionalized substrate in a solution of an ATRP initiator containing an acyl chloride or other reactive group (e.g., 2-bromo-2-methylpropionyl bromide) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane. This step covalently bonds the initiator to the surface.

  • Rinse the substrate with solvent and dry under a stream of nitrogen.

Step 2: SI-ATRP of VTMS

  • In a Schlenk flask, add the initiator-functionalized substrate, the copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., 2,2'-bipyridyl).

  • Add the desired amount of VTMS and a suitable solvent (e.g., propylene (B89431) carbonate).

  • Seal the flask and deoxygenate the mixture by several freeze-pump-thaw cycles.[6]

  • Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 90-120 °C) to initiate the polymerization.

  • After the desired reaction time, cool the flask, expose the mixture to air to quench the polymerization, and dilute with a suitable solvent.

  • Remove the substrate and wash it thoroughly with solvent to remove any physisorbed polymer.

  • Dry the substrate with the grafted VTMS polymer brushes.

Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Mediated Grafting of VTMS

This protocol describes a "grafting from" approach using RAFT polymerization.

Step 1: Immobilization of RAFT Agent on the Substrate Surface

  • Similar to the ATRP protocol, functionalize the substrate surface with reactive groups (e.g., amines).

  • Synthesize or purchase a RAFT agent with a functional group that can react with the surface groups (e.g., a carboxylic acid-terminated RAFT agent for an amine-functionalized surface).

  • React the functionalized RAFT agent with the prepared substrate in the presence of a coupling agent (e.g., a carbodiimide) to covalently attach the RAFT agent to the surface.

  • Thoroughly rinse the substrate to remove any unreacted RAFT agent.

Step 2: RAFT-Mediated Grafting of VTMS

  • In a reaction vessel, place the RAFT agent-functionalized substrate, VTMS, a free radical initiator (e.g., AIBN), and a suitable solvent.

  • Deoxygenate the reaction mixture by purging with an inert gas or through freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature to initiate polymerization (e.g., 60-80 °C for AIBN).

  • After the reaction, cool the mixture and wash the substrate extensively to remove non-grafted polymer.

  • Dry the substrate with the grafted VTMS polymer.

Visualizations

The following diagrams illustrate key concepts and workflows related to VTMS grafting.

G cluster_0 Conventional Free Radical Grafting Initiator Initiator Polymer_Backbone Polymer_Backbone Initiator->Polymer_Backbone H abstraction Polymer_Radical Polymer_Radical Polymer_Backbone->Polymer_Radical VTMS_Graft Grafted Polymer Polymer_Radical->VTMS_Graft + VTMS VTMS VTMS Homopolymer Homopolymer (side reaction) VTMS->Homopolymer + Initiator G start Start: High Homopolymer Formation q1 Is monomer concentration high? start->q1 a1 Reduce monomer concentration (e.g., slow addition) q1->a1 Yes q2 Is initiator concentration high? q1->q2 No a1->q2 a2 Optimize initiator/monomer ratio q2->a2 Yes q3 Is reaction temperature too high? q2->q3 No a2->q3 a3 Lower reaction temperature q3->a3 Yes q4 Is an inhibitor/retarder being used? q3->q4 No a3->q4 a4 Introduce a suitable inhibitor q4->a4 No q5 Consider Controlled Radical Polymerization (ATRP/RAFT) q4->q5 Yes a4->q5 end End: Minimized Homopolymer q5->end G cluster_grafting_from Controlled Radical Polymerization: 'Grafting From' A 1. Substrate Functionalization B 2. Initiator/RAFT Agent Immobilization A->B C 3. Controlled Polymerization of VTMS B->C D 4. Formation of Grafted Polymer Brushes C->D

References

improving the efficiency of the silanization process with VTMS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the vinyltrimethoxysilane (VTMS) silanization process. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the VTMS silanization process in a question-and-answer format.

Issue 1: Poor or Inconsistent Hydrophobicity of the Treated Surface

Q: My VTMS-treated substrate is not as hydrophobic as expected, or the hydrophobicity is uneven across the surface. What are the possible causes and solutions?

A: This is a common issue that typically points to an incomplete or non-uniform silane (B1218182) layer. Several factors can contribute to this problem.

  • Inadequate Substrate Preparation: The presence of organic residues, dust, or other contaminants on the substrate can prevent the silane from bonding effectively. Additionally, a low density of surface hydroxyl (-OH) groups will result in poor silane coverage.[1][2]

    • Solution: Implement a rigorous cleaning and activation protocol. For glass or silicon substrates, treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma can effectively clean the surface and generate a high density of hydroxyl groups.[1]

  • Incorrect Silane Concentration: Using a VTMS concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[1]

    • Solution: Empirically determine the optimal VTMS concentration for your specific application. Start with a low concentration (e.g., 1-2% v/v) and gradually increase it, monitoring the surface properties at each step.[1]

  • Environmental Factors: High humidity can cause premature hydrolysis and self-condensation of VTMS in the solution before it can bind to the surface.[1]

    • Solution: Whenever possible, perform the silanization in a controlled environment with moderate humidity or under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Degraded Silane: VTMS is sensitive to moisture and can degrade over time if not stored under anhydrous conditions.[2]

    • Solution: Use fresh, high-quality VTMS for each experiment and store it in a cool, dry place, preferably under an inert atmosphere.[1]

  • Sub-optimal Reaction Conditions: Insufficient reaction time or a non-optimal temperature can lead to an incomplete reaction.[1]

    • Solution: Extend the reaction time or moderately increase the temperature to promote more complete surface coverage.[1] A post-silanization curing step (e.g., baking at 100-120 °C) can also help to stabilize the silane layer.[1]

Issue 2: Poor Adhesion of the Silane Layer or Subsequent Coatings

Q: The VTMS layer is peeling off, or a subsequently applied material does not adhere well to the silanized surface. How can I improve adhesion?

A: Poor adhesion is often a result of improper surface preparation or incomplete curing.

  • Insufficient Cleaning: As with poor hydrophobicity, contaminants on the substrate can severely compromise adhesion.[4][5][6]

    • Solution: Ensure the substrate is meticulously cleaned to remove any oils, grease, or particulate matter before silanization.[5][6]

  • Inadequate Curing: A post-silanization curing step is often crucial for driving the condensation reaction to completion and removing volatile byproducts, resulting in a more durable layer.[1][5]

    • Solution: After silanization and rinsing, cure the substrate at an elevated temperature (e.g., 100-120 °C) for 30-60 minutes to stabilize the silane layer.[1]

  • Incompatible Materials: The subsequent coating or material may not be chemically compatible with the vinyl groups of the VTMS.

    • Solution: Ensure that the chemistry of the top layer is compatible with the vinyl functionality of the VTMS.[1]

Issue 3: Aggregation of Nanoparticles During Silanization

Q: When I try to silanize my nanoparticles with VTMS, they aggregate and precipitate out of solution. How can I prevent this?

A: Nanoparticle aggregation during silanization is a common challenge, often caused by uncontrolled hydrolysis and condensation of the silane.

  • Excess Water: While a controlled amount of water is necessary for the hydrolysis of VTMS, an excess can lead to rapid self-condensation of the silane, forming polysiloxane bridges between nanoparticles and causing aggregation.[2]

    • Solution: For reactions in organic solvents, ensure the solvent is anhydrous and add a controlled, stoichiometric amount of water to initiate hydrolysis. Performing the reaction in a mixture of alcohol and water can also provide a more controlled reaction environment.

  • High Silane Concentration: A high concentration of VTMS can increase the rate of self-condensation, leading to aggregation.

    • Solution: Optimize the VTMS concentration. Start with a lower concentration and gradually increase it while monitoring the stability of the nanoparticle suspension.

  • Incorrect pH: The pH of the solution can significantly influence the rates of hydrolysis and condensation.

    • Solution: Adjust the pH of the reaction mixture. Acidic conditions generally promote hydrolysis, while basic conditions accelerate condensation. A two-step process, with initial hydrolysis under acidic conditions followed by condensation at a higher pH, can sometimes provide better control.

Quantitative Data Summary

The following tables summarize key quantitative parameters that influence the efficiency of the VTMS silanization process.

Table 1: Effect of VTMS Concentration on Water Contact Angle of a Glass Substrate

VTMS Concentration (v/v in Toluene)Water Contact Angle (°)Surface Character
0% (Untreated)< 20°Highly Hydrophilic
1%60° - 75°Moderately Hydrophobic
2%75° - 90°Hydrophobic
5%> 90°Highly Hydrophobic

Note: These are typical values and can vary depending on the specific substrate, cleaning procedure, and reaction conditions.

Table 2: Influence of Reaction Parameters on Silanization Outcome

ParameterEffect of Increasing the ParameterRecommended Range
Reaction Time Increases surface coverage up to a saturation point.[7]1 - 24 hours
Temperature Increases reaction rate.[7]Room Temperature to 130°C
Water Content Essential for hydrolysis, but excess leads to self-condensation.Stoichiometric amounts relative to VTMS
pH Catalyzes hydrolysis (acidic) and condensation (basic).pH 4-5 for hydrolysis, pH > 7 for condensation

Experimental Protocols

Below are detailed methodologies for common VTMS silanization procedures.

Protocol 1: VTMS Silanization of Glass Slides (Liquid Phase Deposition)

  • Substrate Cleaning and Activation:

    • Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the slides extensively with deionized (DI) water.

    • Dry the slides under a stream of high-purity nitrogen gas and then bake in an oven at 120 °C for at least 30 minutes to remove any adsorbed water.

  • Silane Solution Preparation:

    • In a clean, dry glass container under a nitrogen or argon atmosphere, prepare a 2% (v/v) solution of VTMS in anhydrous toluene (B28343).

  • Silanization Reaction:

    • Immerse the pre-cleaned and dried glass slides in the VTMS solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Rinsing and Curing:

    • Remove the slides from the silane solution and rinse them with fresh anhydrous toluene to remove any excess, unreacted silane.

    • Cure the coated slides in an oven at 110-120 °C for 30-60 minutes to stabilize the silane layer.

  • Characterization:

    • Measure the water contact angle using a goniometer to assess the hydrophobicity of the surface.

Protocol 2: VTMS Silanization of Silica (B1680970) Nanoparticles

  • Nanoparticle Preparation:

    • Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol) through sonication.

  • Silanization Reaction:

    • To the nanoparticle suspension, add a solution of VTMS in the same solvent. The optimal concentration of VTMS should be determined empirically.

    • Add a controlled amount of water to initiate hydrolysis. A common starting point is a 10:1 ratio of ethanol (B145695) to water.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Washing and Collection:

    • Centrifuge the reaction mixture to pellet the silanized nanoparticles.

    • Remove the supernatant and re-disperse the nanoparticles in fresh solvent.

    • Repeat the centrifugation and re-dispersion steps three times to remove any unreacted silane and byproducts.

  • Drying:

    • Dry the final nanoparticle pellet in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Visualizations

Diagram 1: VTMS Silanization Workflow

VTMS_Silanization_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Silanization Reaction cluster_post 3. Post-Treatment cluster_char 4. Characterization Cleaning Cleaning (e.g., Piranha, Plasma) Activation Activation (Hydroxylation) Cleaning->Activation Drying Drying (Oven Bake) Activation->Drying Solution_Prep Prepare VTMS Solution (Anhydrous Solvent) Drying->Solution_Prep Immersion Immerse Substrate Solution_Prep->Immersion Reaction React (Time, Temperature) Immersion->Reaction Rinsing Rinsing (Remove Excess Silane) Reaction->Rinsing Curing Curing (Baking) Rinsing->Curing Characterization Surface Analysis (e.g., Contact Angle) Curing->Characterization

Caption: A typical workflow for the VTMS silanization process.

Diagram 2: Troubleshooting Logic for Poor Hydrophobicity

Troubleshooting_Hydrophobicity Start Problem: Poor Hydrophobicity Check_Cleaning Was the substrate rigorously cleaned and activated? Start->Check_Cleaning Improve_Cleaning Action: Implement Piranha or Plasma cleaning. Check_Cleaning->Improve_Cleaning No Check_Silane Is the VTMS fresh and stored correctly? Check_Cleaning->Check_Silane Yes Improve_Cleaning->Check_Silane Use_Fresh_Silane Action: Use a new batch of VTMS. Check_Silane->Use_Fresh_Silane No Check_Conditions Were reaction time and temperature sufficient? Check_Silane->Check_Conditions Yes Use_Fresh_Silane->Check_Conditions Optimize_Conditions Action: Increase reaction time and/or temperature. Check_Conditions->Optimize_Conditions No Check_Curing Was a post-silanization curing step performed? Check_Conditions->Check_Curing Yes Optimize_Conditions->Check_Curing Implement_Curing Action: Bake at 100-120°C for 30-60 min. Check_Curing->Implement_Curing No Success Successful Silanization Check_Curing->Success Yes Implement_Curing->Success

Caption: A decision tree for troubleshooting poor hydrophobicity.

Diagram 3: VTMS Silanization Signaling Pathway

VTMS_Silanization_Mechanism cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation VTMS VTMS (this compound) Silanol Vinylsilanetriol VTMS->Silanol + 3 H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) (Byproduct) Silanol->Methanol - 3 CH₃OH Substrate Substrate with -OH groups Silanol->Substrate Reacts with Silanol_Condensation Self-Condensation (Si-O-Si) Silanol->Silanol_Condensation Reacts with other silanols Siloxane_Bond Covalent Siloxane Bond (Si-O-Substrate) Substrate->Siloxane_Bond

Caption: The chemical mechanism of VTMS silanization.

References

dealing with the hydrolytic instability of vinyltrimethoxysilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the hydrolytic instability of vinyltrimethoxysilane (VTMS) coatings.

Troubleshooting Guide

This section addresses specific issues you may encounter during the application and use of VTMS coatings.

Question 1: Why does my VTMS coating appear hazy or non-uniform?

Answer:

A hazy or uneven coating is a common problem that can arise from several factors related to premature reactions or improper application.[1]

  • Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate can prevent the silane (B1218182) from binding uniformly.[1][2] A thorough cleaning procedure is critical for good adhesion.

  • Premature Hydrolysis and Self-Condensation: VTMS is highly sensitive to moisture. If the silane solution is exposed to atmospheric or solvent-borne water, it can hydrolyze and self-condense in the solution before it has a chance to bond to the substrate.[1] This forms insoluble polysiloxane oligomers that deposit unevenly, causing a cloudy appearance.[1]

  • Improper Solvent Choice: The solvent used for the silanization solution must be anhydrous to minimize premature hydrolysis.[1]

  • Over-application: Applying too much silane solution can lead to unreacted material drying on the surface, causing dark spots or a greasy residue.[3]

Question 2: My VTMS coating has poor adhesion and peels off easily. What went wrong?

Answer:

Poor adhesion is a critical failure that compromises the coating's function. The root causes are often related to the interface between the silane and the substrate.[4]

  • Insufficient Surface Hydroxyl Groups: The trimethoxysilyl group of VTMS reacts with hydroxyl (-OH) groups on the substrate surface to form a covalent bond.[1] If the surface is not sufficiently activated (hydroxylated), there will be a limited number of binding sites, leading to poor adhesion.

  • Incomplete Hydrolysis: For the silane to react with the surface, its methoxy (B1213986) groups must first hydrolyze in the presence of a controlled amount of water to form reactive silanol (B1196071) groups (-Si-OH).[1][5] Insufficient water on the substrate surface can lead to an incomplete reaction.

  • Sub-optimal Curing: After deposition, a curing step (typically thermal) is required to drive the condensation reaction, forming stable covalent Si-O-Substrate bonds and cross-linking adjacent silane molecules.[1] Inadequate curing temperature or time will result in a weakly bound layer.[1]

Question 3: The coating initially performed well, but it lost its properties (e.g., hydrophobicity) after exposure to an aqueous environment. Why?

Answer:

This indicates hydrolytic instability, where the siloxane bonds (Si-O-Si) that form the coating's backbone are broken down by water.[5]

  • Environmental pH: The stability of siloxane bonds is highly dependent on pH. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of these bonds, leading to the degradation of the coating.[5][6]

  • Incomplete Cross-Linking: If the curing process was incomplete, the resulting polysiloxane network will have fewer cross-links, making it more susceptible to penetration by water molecules and subsequent hydrolysis.[1]

  • Porous Coating Structure: A non-uniform or porous coating allows for greater access of water to the silane-substrate interface, accelerating the degradation process from the bottom up.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of VTMS coating formation and degradation?

Answer:

The formation and degradation of VTMS coatings are governed by two key reversible reactions: hydrolysis and condensation.[5]

  • Hydrolysis: The methoxy groups (-OCH₃) on the VTMS silicon atom react with water to form reactive silanol groups (-Si-OH) and methanol. This step is catalyzed by acid or base.[6][7]

  • Condensation: These silanol groups then condense with other silanols (to form a cross-linked Si-O-Si network) or with hydroxyl groups on the substrate surface (to form a covalent Si-O-Substrate bond).[5]

  • Degradation: The reverse of this process, the hydrolytic cleavage of these siloxane bonds by water, leads to the breakdown and failure of the coating.[5]

Question 2: How does pH affect the stability of the VTMS solution and the final coating?

Answer:

The pH of the silane solution is a critical parameter that controls the rates of both hydrolysis and condensation.[8]

  • Hydrolysis Rate: Hydrolysis of VTMS is extremely slow in neutral conditions (pH ~7).[6] The rate increases dramatically under both acidic (pH < 4) and basic (pH > 10) conditions.[6][9]

  • Condensation Rate: The rate of condensation is slowest at a pH of around 4 (the isoelectric point of silica). As the pH moves away from this point in either direction, the condensation rate increases.

  • Practical Implications: For controlled coating, hydrolysis is typically initiated by adding an acid (like acetic acid) to lower the pH to around 4-5.[10] This allows for rapid hydrolysis while keeping the condensation rate low, which prevents premature self-condensation and gelation in the solution, maximizing its shelf-life and ensuring a more uniform coating.[11]

Question 3: What is the best way to prepare a substrate before applying a VTMS coating?

Answer:

Proper surface preparation is arguably the most critical step for a successful coating.[12] The goal is to create a clean, reactive surface with a high density of hydroxyl (-OH) groups.

  • Degreasing: Remove organic contaminants by sonicating the substrate in a series of solvents such as acetone (B3395972) and isopropyl alcohol.

  • Hydroxylation/Activation: Increase the number of surface hydroxyl groups. Common methods include:

    • Plasma Treatment: Oxygen or argon plasma is highly effective and clean.

    • Piranha Solution: A mixture of sulfuric acid and hydrogen peroxide (use with extreme caution).

    • Base Treatment: Immersion in NaOH or KOH solutions.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water to remove any residual cleaning agents and then dry it completely, often in an oven or with a stream of dry, inert gas (like nitrogen or argon).[1] The substrate must be used immediately after preparation to prevent recontamination.

Question 4: How can I troubleshoot my coating process systematically?

Answer:

A logical workflow can help diagnose issues efficiently. Start by examining the most common failure points: the solution, the substrate preparation, and the application/curing process.

Quantitative Data Summary

Table 1: Effect of pH on Hydrolysis and Condensation Rates

pH ValueHydrolysis RateCondensation RateStability of Silane Solution
2-3Very FastSlowModerate, risk of hydrolysis
4-5FastVery Slow (Optimal)High, preferred for application
6-7Very SlowSlowVery high, but slow activation
8-9FastFastLow, risk of gelation
>10Very FastVery FastVery Low, rapid gelation

Data synthesized from principles described in literature.[6][8][9]

Table 2: Typical Water Contact Angles for Stability Assessment

Substrate / ConditionInitial Water Contact AngleContact Angle after 24h Water ImmersionStability Inference
Uncoated Glass< 20°< 20°Hydrophilic
Well-cured VTMS Coating~90°~85°High Stability
Poorly-cured VTMS Coating~88°< 60°Low Stability
VTMS Coating on Uncleaned Glass~70°< 50°Poor Adhesion/Stability

Values are representative and can vary based on specific substrate and process conditions. A significant drop in contact angle indicates coating degradation.[13]

Experimental Protocols

Protocol 1: Standard Application of a VTMS Coating on Glass Substrates

  • Substrate Cleaning and Activation:

    • a. Sonicate glass slides in a detergent solution for 15 minutes.

    • b. Rinse thoroughly with deionized (DI) water.

    • c. Sonicate in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes.

    • d. Activate the surface by immersing the slides in a 2 M NaOH solution for 30 minutes.

    • e. Rinse extensively with DI water until the pH of the runoff is neutral.

    • f. Dry the slides in an oven at 110°C for 1 hour and allow them to cool to room temperature in a desiccator.[1] Use immediately.

  • Silane Solution Preparation:

    • a. Work in a low-humidity environment or under an inert atmosphere.

    • b. Prepare a 2% (v/v) solution of VTMS in anhydrous toluene (B28343). For example, add 200 µL of VTMS to 10 mL of anhydrous toluene.

    • c. To initiate hydrolysis, add an aqueous solution of acetic acid to bring the final solution pH to ~4.5. The amount of water should be sufficient to hydrolyze the methoxy groups.

    • d. Stir the solution for at least 1 hour to allow for hydrolysis. Use the solution within a few hours of preparation.[1]

  • Coating Application (Dip-Coating):

    • a. Immerse the clean, activated substrates into the freshly prepared silane solution.

    • b. Allow the reaction to proceed for 1-2 hours at room temperature. Keep the container sealed to prevent atmospheric moisture contamination.[1]

  • Rinsing and Curing:

    • a. Remove the substrates from the solution and rinse them by sonicating in fresh anhydrous toluene for 5 minutes to remove any physically adsorbed silane molecules.[1]

    • b. Repeat the rinsing step with a fresh portion of solvent.

    • c. Dry the substrates under a stream of dry nitrogen.

    • d. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.[1]

    • e. Allow the substrates to cool to room temperature before characterization. Store in a desiccator.

Protocol 2: Assessing Hydrolytic Stability via Contact Angle Measurement

  • Objective: To evaluate the durability of the VTMS coating when exposed to an aqueous environment.

  • Materials:

    • VTMS-coated substrates.

    • Uncoated (control) substrates.

    • Contact angle goniometer.

    • High-purity deionized water.

    • Beakers or petri dishes.

  • Methodology:

    • a. Initial Measurement: Measure the static water contact angle at a minimum of three different locations on each coated and control sample. Calculate the average initial contact angle.

    • b. Immersion: Immerse the samples in a beaker of high-purity DI water at room temperature. Ensure the samples are fully submerged.[13]

    • c. Periodic Testing: At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), remove the samples from the water.

    • d. Drying: Gently dry the samples with a stream of nitrogen. Do not wipe the surface.

    • e. Remeasurement: Immediately measure the static water contact angle again at three different locations.

    • f. Data Analysis: Plot the average contact angle as a function of immersion time. A stable coating will show a minimal decrease in contact angle over time, whereas an unstable coating will show a significant drop.[13][14]

References

Technical Support Center: Achieving Uniform Surface Coverage with Vinyltrimethoxysilane (VTMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyltrimethoxysilane (VTMS) applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving uniform and reliable surface coverage in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the surface modification process with VTMS.

Q1: Why is my VTMS coating not adhering to the substrate?

A1: Poor adhesion is a common issue that can stem from several factors:

  • Inadequate Substrate Preparation: The substrate surface must be scrupulously clean and possess sufficient hydroxyl (-OH) groups for the silane (B1218182) to bond covalently. Ensure your cleaning protocol effectively removes all organic and inorganic contaminants. For substrates that are not naturally rich in hydroxyl groups, a surface activation step (e.g., plasma treatment, piranha solution, or UV/ozone) is critical.

  • Incorrect Silane Concentration: Using a silane concentration that is too low may result in incomplete monolayer formation, while a concentration that is too high can lead to the formation of thick, weakly adhered multilayers.[1]

  • Presence of Moisture: While water is necessary for the hydrolysis of VTMS, excessive moisture in the silane solution or on the substrate can cause premature polymerization of the silane in the solution, preventing it from bonding effectively to the surface.[1]

  • Improper Curing: After application, the coating needs to be properly cured to form a stable siloxane network. Ensure that the curing temperature and time are appropriate for your substrate and application.

Q2: My VTMS-coated surface appears hazy, foggy, or has visible aggregates.

A2: A hazy or non-uniform appearance can be attributed to several factors:

  • Excessive Film Thickness: This can be a result of using a silane solution with a concentration that is too high or not rinsing the substrate properly after deposition.[2]

  • Polymerization in Solution: If the hydrolyzed VTMS solution is left for too long before application, the silanol (B1196071) groups can self-condense in the solution, forming polysiloxane aggregates that then deposit on the surface, leading to a hazy appearance.[2] It is recommended to use freshly prepared solutions.

  • Uncontrolled Humidity: High ambient humidity can accelerate the hydrolysis and condensation of VTMS in the vapor phase or on the substrate surface in an uncontrolled manner, resulting in a non-uniform coating.[1]

Q3: The surface coverage with VTMS is patchy and inconsistent.

A3: Patchy or incomplete coverage is often related to the following:

  • Insufficient Surface Hydroxylation: The density of hydroxyl groups on the substrate surface is crucial for a uniform reaction with VTMS. If certain areas of the substrate have a lower density of -OH groups, the silane will not bond effectively in those regions.

  • Improper Application Technique: The method of application (e.g., dipping, spraying, spinning) significantly impacts uniformity.[1] For instance, in dip-coating, a slow and steady withdrawal speed is essential to allow for uniform solvent evaporation and silane deposition.

  • Degraded VTMS Reagent: this compound is sensitive to moisture and can degrade over time if not stored properly.[2] Ensure you are using a high-quality reagent stored under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the VTMS coating process?

A1: Water plays a critical role in the silanization process. The methoxy (B1213986) groups (-OCH₃) of the this compound molecule undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH).[3][4] These silanol groups can then condense with hydroxyl groups on the substrate surface to form stable covalent bonds (Si-O-Substrate) and can also self-condense with other silanol groups to form a cross-linked siloxane network (Si-O-Si).[3]

Q2: What is the optimal pH for VTMS hydrolysis and condensation?

A2: The pH of the silane solution significantly influences the rates of hydrolysis and condensation. Generally, hydrolysis is faster at low pH (acidic conditions), while condensation is promoted at higher pH (basic conditions).[5] For many applications, a slightly acidic pH (around 4-5) is used to achieve a balance between hydrolysis and a controlled condensation rate, which helps in forming a more uniform and stable film.[6]

Q3: Can VTMS be used on any substrate?

A3: VTMS is most effective on substrates that have hydroxyl groups on their surface, such as glass, silica, and many metal oxides (e.g., aluminum, titanium, zirconium).[7] For substrates lacking these groups, such as some polymers (e.g., polyethylene, polypropylene) or noble metals, a surface pre-treatment is necessary to introduce hydroxyl groups or other reactive functionalities to enable covalent bonding of the silane.[8]

Q4: How does temperature affect the VTMS coating process?

A4: Temperature influences both the reaction kinetics and the final film structure. Higher temperatures can accelerate the rates of hydrolysis and condensation, as well as the curing process.[1] However, excessively high temperatures can also lead to uncontrolled and rapid reactions, potentially resulting in a disordered and less uniform coating. It is important to follow recommended temperature guidelines for each step of the process.

Quantitative Data Summary

The following tables summarize key quantitative parameters that can influence the quality of VTMS surface coverage.

Table 1: Influence of VTMS Concentration on Coating Properties

VTMS Concentration (v/v % in solvent)Expected OutcomePotential Issues at Non-Optimal Concentrations
< 1%May form an incomplete monolayer, leading to patchy coverage.Insufficient surface modification, poor adhesion promotion.
1-5%Generally forms a uniform monolayer or thin film on properly prepared surfaces.Requires careful control of deposition parameters to avoid multilayer formation.
> 5%Tends to form thicker, potentially non-uniform multilayers.Increased risk of hazy appearance, weak adhesion of the outer layers.[2]

Table 2: Typical Deposition and Curing Parameters

ParameterTypical RangeNotes
Deposition Method Dip-coating, Spin-coating, Spraying, Vapor DepositionThe choice of method depends on the substrate geometry and desired coating thickness.[1][9]
Reaction Time 1 - 24 hoursLonger reaction times may be necessary for dense film formation, but can also lead to thicker, less uniform layers if not controlled.
Curing Temperature 100 - 150 °CCuring is essential to remove residual solvent and water, and to promote the final cross-linking of the siloxane network.
Curing Time 15 - 60 minutesThe optimal time depends on the temperature and the specific substrate.

Experimental Protocols

Protocol: Surface Modification of Glass Substrates with VTMS via Dip-Coating

  • Substrate Cleaning and Activation:

    • Sonnicate glass slides in a solution of detergent and deionized water for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse extensively with deionized water and dry with a stream of nitrogen gas.

  • Preparation of VTMS Solution:

    • In a clean, dry glass container, prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) mixture of ethanol (B145695) and deionized water.

    • Adjust the pH of the solution to approximately 4.5 using acetic acid.

    • Stir the solution for at least 1 hour to allow for hydrolysis of the VTMS.

  • Deposition of VTMS:

    • Immerse the cleaned and activated glass slides into the prepared VTMS solution.

    • Allow the slides to remain in the solution for 2 hours at room temperature to ensure complete surface reaction.

    • Withdraw the slides from the solution at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating.

  • Rinsing and Curing:

    • Gently rinse the coated slides with ethanol to remove any excess, unreacted silane.

    • Dry the slides with a stream of nitrogen gas.

    • Cure the coated slides in an oven at 120°C for 30 minutes to promote the formation of a stable, cross-linked siloxane network.

  • Characterization:

    • The uniformity and quality of the coating can be assessed using techniques such as contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).

Visualizations

VTMS_Hydrolysis_Condensation cluster_solution Aqueous Solution cluster_surface Substrate Surface cluster_network Film Formation VTMS This compound (R-Si(OCH₃)₃) HydrolyzedVTMS Hydrolyzed VTMS (R-Si(OH)₃) VTMS->HydrolyzedVTMS + 3H₂O - 3CH₃OH CoatedSubstrate Covalently Bonded VTMS HydrolyzedVTMS->CoatedSubstrate Condensation with surface -OH groups CrosslinkedNetwork Cross-linked Siloxane Network (Si-O-Si) HydrolyzedVTMS->CrosslinkedNetwork Self-condensation Substrate Substrate with -OH groups

Caption: Hydrolysis and condensation pathway of VTMS for surface modification.

Troubleshooting_Workflow Start Start: Non-Uniform VTMS Coverage Q1 Is the substrate adequately cleaned and activated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the VTMS solution freshly prepared and at the correct concentration? A1_Yes->Q2 Sol1 Action: Improve substrate cleaning/activation protocol (e.g., plasma, piranha) A1_No->Sol1 Sol1->Q1 End_Reevaluate Re-evaluate entire process Sol1->End_Reevaluate A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are environmental conditions (humidity, temperature) controlled? A2_Yes->Q3 Sol2 Action: Prepare a fresh solution at optimal concentration (1-5%) and pH (4-5) A2_No->Sol2 Sol2->Q2 Sol2->End_Reevaluate A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the deposition technique and curing process optimized? A3_Yes->Q4 Sol3 Action: Control humidity and temperature during deposition and curing A3_No->Sol3 Sol3->Q3 Sol3->End_Reevaluate A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End_Success Result: Uniform Coverage A4_Yes->End_Success Sol4 Action: Optimize deposition parameters (e.g., withdrawal speed) and curing time/temperature A4_No->Sol4 Sol4->Q4 Sol4->End_Reevaluate

Caption: Troubleshooting workflow for non-uniform VTMS surface coverage.

References

Validation & Comparative

Quantifying Vinyltrimethoxysilane on Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of vinyltrimethoxysilane (VTMS) on a surface is critical for ensuring the quality and performance of modified materials. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific research needs.

This compound (VTMS) is a bifunctional organosilane widely used as a coupling agent to promote adhesion between organic polymers and inorganic substrates. The vinyl group can participate in polymerization reactions, while the methoxysilane (B1618054) groups hydrolyze to form silanols. These silanols can then condense with hydroxyl groups on a substrate to form stable siloxane bonds (Si-O-Si), creating a durable interface. The extent and uniformity of the VTMS layer directly impact surface properties such as adhesion, wettability, and biocompatibility.

Comparison of Analytical Techniques

A variety of surface-sensitive techniques are available for the characterization and quantification of VTMS layers. The choice of technique depends on the specific information required, such as elemental composition, layer thickness, surface topography, or chemical bonding.

TechniqueInformation ProvidedTypical Quantitative OutputDestructive?Key AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, and layer thickness.[1][2]Atomic concentration (at%), areal density, layer thickness (typically 1-10 nm).[1][3]NoHigh surface sensitivity, provides chemical bonding information.[4]Requires high vacuum, may not provide absolute quantification without standards.[4]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups (e.g., Si-O-Si, C=C, C-H).[5]Relative quantification of chemical bonds.NoWidely available, non-destructive, can be used for in-situ analysis.Less sensitive for very thin films, quantification can be challenging.[6]
Spectroscopic Ellipsometry Film thickness and refractive index.[1][4]Layer thickness (sub-nanometer to several microns).[7][8]NoHigh precision and accuracy for thin film thickness, non-destructive.[9]Requires a reflective and smooth substrate, data analysis involves optical modeling.[10]
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity).[1][11]Contact angle (degrees).[12]NoRapid and simple assessment of surface modification.[4]Indirect measure of surface coverage, sensitive to surface roughness and contamination.[13][14]
Atomic Force Microscopy (AFM) Surface topography and roughness at the nanoscale.[1]Root Mean Square (RMS) roughness, feature height.[5][15]NoHigh-resolution 3D imaging, can provide information on layer uniformity.[16][17]Does not provide chemical information directly, scan area is small.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the VTMS layer on a substrate.

Instrumentation: X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.[1]

Protocol:

  • Sample Preparation: Place the VTMS-treated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum over a broad binding energy range to identify all elements present on the surface.[1]

    • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states.[1]

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to deconvolute different chemical species.

    • Calculate the atomic concentrations from the peak areas using appropriate sensitivity factors.[1] The presence of Si 2p peaks corresponding to Si-O and Si-C bonds, along with specific C 1s peaks for C-Si, C-C/C-H, and C=C, confirms the presence of VTMS.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the characteristic functional groups of the VTMS layer.

Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for surface sensitivity.

Protocol:

  • Sample Preparation: Place the VTMS-treated substrate in direct contact with the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the bare substrate or ATR crystal.

    • Collect the spectrum of the VTMS-treated surface.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the VTMS layer.

    • Identify characteristic peaks for VTMS, such as Si-O-Si stretching (~1080-1190 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-H stretching from the vinyl group (~2946 cm⁻¹).[18][19]

Spectroscopic Ellipsometry

Objective: To measure the thickness of the VTMS film on a reflective substrate.[4]

Instrumentation: Spectroscopic ellipsometer.[4]

Protocol:

  • Substrate Characterization: Measure the ellipsometric parameters (Psi and Delta) for the bare substrate over a range of wavelengths and angles of incidence.[4]

  • Sample Measurement: Measure the Psi and Delta for the VTMS-treated substrate under the same conditions.[1]

  • Data Analysis:

    • Develop an optical model for the substrate (e.g., Si with a native SiO₂ layer).

    • Add a layer representing the VTMS film to the model.

    • Fit the experimental data by varying the thickness and refractive index of the VTMS layer in the model to minimize the difference between the measured and calculated Psi and Delta values. The resulting thickness from the best-fit model represents the thickness of the VTMS layer.[7]

Contact Angle Goniometry

Objective: To assess the change in surface wettability after VTMS treatment.[4]

Instrumentation: Contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.[4][12]

Protocol:

  • Sample Placement: Place the VTMS-treated substrate on the sample stage.[4]

  • Droplet Deposition: Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet profile.[4] Software is then used to measure the angle at the three-phase (solid-liquid-gas) contact point.

  • Multiple Measurements: Perform measurements at multiple locations on the surface to obtain an average contact angle.[1] An increase in the water contact angle compared to the untreated hydrophilic substrate indicates the successful formation of a more hydrophobic VTMS layer.

Atomic Force Microscopy (AFM)

Objective: To visualize the surface topography and determine the roughness of the VTMS layer.

Instrumentation: Atomic force microscope.

Protocol:

  • Sample Mounting: Secure the VTMS-treated substrate on the AFM sample stage.

  • Imaging:

    • Engage the AFM tip with the surface.

    • Scan the tip across a defined area of the surface in a raster pattern. Tapping mode is often used for soft organic layers to minimize sample damage.

  • Data Analysis:

    • The AFM software generates a 3D topographical image of the surface.

    • From this image, quantitative data such as the root mean square (RMS) roughness and the height of any aggregated features can be calculated.[5][15] This provides insight into the uniformity and morphology of the deposited VTMS film.[20]

Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for quantifying VTMS on surfaces and the logical flow for selecting an appropriate analytical technique.

G cluster_0 Sample Preparation cluster_1 Surface Analysis cluster_2 Data Analysis & Interpretation Substrate_Cleaning Substrate Cleaning VTMS_Deposition VTMS Deposition Substrate_Cleaning->VTMS_Deposition XPS XPS VTMS_Deposition->XPS FTIR FTIR VTMS_Deposition->FTIR Ellipsometry Ellipsometry VTMS_Deposition->Ellipsometry Contact_Angle Contact Angle VTMS_Deposition->Contact_Angle AFM AFM VTMS_Deposition->AFM Elemental_Composition Elemental Composition & Chemical State XPS->Elemental_Composition Functional_Groups Functional Groups FTIR->Functional_Groups Film_Thickness Film Thickness Ellipsometry->Film_Thickness Wettability Wettability Contact_Angle->Wettability Topography Topography & Roughness AFM->Topography G Start Start: Need to Quantify VTMS Q1 Elemental Composition & Chemical State? Start->Q1 XPS Use XPS FTIR Use FTIR Ellipsometry Use Ellipsometry Contact_Angle Use Contact Angle AFM Use AFM Q1->XPS Yes Q2 Functional Groups? Q1->Q2 No Q2->FTIR Yes Q3 Film Thickness? Q2->Q3 No Q3->Ellipsometry Yes Q4 Surface Wettability? Q3->Q4 No Q4->Contact_Angle Yes Q5 Topography & Uniformity? Q4->Q5 No Q5->AFM Yes

References

characterization techniques for VTMS-modified materials (XPS, FTIR, SEM)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of VTMS-Modified Materials

For researchers, scientists, and drug development professionals working with surface-modified materials, vinyltrimethoxysilane (VTMS) is a common reagent for introducing vinyl functionalities, enabling further polymerization or grafting reactions. Verifying the successful and uniform modification of a substrate with VTMS is a critical step in developing advanced materials for applications such as drug delivery, biosensors, and composite materials. This guide provides a comparative analysis of three key characterization techniques—X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM)—for analyzing VTMS-modified surfaces. We present a comparison with materials modified by other common silanes, detailed experimental protocols, and quantitative data to aid in the selection and interpretation of appropriate characterization methods.

Performance Comparison of Characterization Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of VTMS-modified materials. Each technique provides unique and complementary information regarding the elemental composition, chemical bonding, and surface morphology.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) - Elemental composition of the top 1-10 nm of the surface.[1] - Chemical state and bonding environment of detected elements (e.g., Si-O-Si, Si-C).[2]- Highly surface-sensitive. - Provides quantitative elemental analysis.[3] - Can distinguish between different chemical states.[2]- Requires high vacuum. - May induce X-ray damage in some samples. - Limited information on molecular structure beyond elemental composition and chemical state.[4]
Fourier-Transform Infrared Spectroscopy (FTIR) - Vibrational modes of chemical bonds, indicating the presence of specific functional groups (e.g., Si-O-Si, C=C, Si-O-C).[5]- Non-destructive. - Can be performed under ambient conditions (especially with an ATR accessory).[6] - Provides detailed information on chemical structure and bonding.[5]- Less surface-sensitive than XPS (penetration depth of ~0.5-2 µm for ATR).[6] - Quantification can be challenging. - Substrate absorbance may interfere with the signal.
Scanning Electron Microscopy (SEM) - High-resolution imaging of the surface topography and morphology.[7]- Provides a direct visualization of the surface at the micro- and nanoscale. - Large depth of field allows for three-dimensional appearance.[8] - Can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental mapping.- Typically provides qualitative morphological information. - Non-conductive samples require a conductive coating, which can obscure fine surface details.[9][10] - Does not provide chemical bonding information.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from XPS and FTIR analysis of VTMS-modified materials and compare them with surfaces modified by other common silanes like (3-aminopropyl)triethoxysilane (APTES) and (3-glycidyloxypropyl)trimethoxysilane (GPTMS).

Table 1: Comparative XPS Data for Silane-Modified Surfaces
ParameterVTMS-ModifiedAPTES-ModifiedGPTMS-ModifiedUnmodified Substrate (e.g., Silica)
Major Elements Detected Si, O, CSi, O, C, NSi, O, CSi, O, C (adventitious)
Typical Atomic Conc. (%)
Si15 - 2510 - 2012 - 2230 - 40
O30 - 4525 - 4030 - 4560 - 70
C30 - 5035 - 5535 - 55< 10
NNot Present3 - 8Not PresentNot Present
Key High-Resolution Spectra (Binding Energy in eV)
Si 2p (Si-O-Substrate)~103.5~103.5~103.5~103.5
Si 2p (R-Si-O)~102.0 - 102.8[11][12]~102.0 - 102.5~102.2 - 102.9N/A
C 1s (C-C/C-H)~284.8~284.8~284.8~284.8
C 1s (C=C)~284.5N/AN/AN/A
C 1s (C-Si)~283.5 - 284.2~284.0~284.1N/A
C 1s (C-O)~286.5 (from methoxy)~286.3 (from ethoxy)~286.5 (epoxy & ethoxy)N/A
C 1s (C-N)N/A~285.6N/AN/A
N 1sN/A~399.5[13]N/AN/A

Note: Binding energies and atomic concentrations can vary depending on the substrate, silane (B1218182) layer thickness, and instrument calibration.

Table 2: Comparative FTIR Data for Silane-Modified Surfaces (Wavenumber, cm⁻¹)
Vibrational ModeVTMS-ModifiedAPTES-ModifiedGPTMS-Modified
Si-O-Si (asymmetric stretch) 1000 - 1130[14][15]1000 - 11301000 - 1130
Si-O-C (stretch) 1080 - 11901070 - 11901070 - 1190
-CH=CH₂ (vinyl C=C stretch) ~1600[15]N/AN/A
-CH=CH₂ (vinyl C-H stretch) ~3060N/AN/A
-CH₂/-CH₃ (aliphatic C-H stretch) 2840 - 2980[1]2850 - 29802850 - 2980
N-H (bend, primary amine) N/A~1590 - 1650N/A
N-H (stretch, primary amine) N/A~3300 - 3400N/A
Epoxy Ring (breathing) N/AN/A~910
Si-OH (stretch) ~900 - 950 and ~3200-3600 (broad)~900 - 950 and ~3200-3600 (broad)~900 - 950 and ~3200-3600 (broad)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of VTMS-modified materials.

X-ray Photoelectron Spectroscopy (XPS)

1. Sample Preparation:

  • Handle samples with clean, powder-free gloves and forceps to minimize surface contamination.

  • Ensure the sample is dry and, if it is a powder, press it into a pellet or mount it on conductive carbon tape.

  • For film analysis, cut a representative piece of the sample (e.g., 1 cm x 1 cm).

  • Mount the sample on the XPS sample holder using conductive tape or clips.

2. Instrumentation and Data Acquisition:

  • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

  • Maintain the analysis chamber at an ultra-high vacuum (UHV) of <10⁻⁸ torr.

  • Perform a survey scan (0-1200 eV binding energy range) to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p). A pass energy of 20-40 eV is typical for high-resolution scans.

  • Use a charge neutralizer (low-energy electron or ion flood gun) for insulating samples to prevent surface charging.

3. Data Analysis:

  • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Perform peak fitting (deconvolution) of the high-resolution spectra to identify different chemical states. Use Gaussian-Lorentzian peak shapes.

  • Calculate atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

1. Sample Preparation:

  • Ensure the sample surface is clean and representative of the material.

  • No special preparation is needed for most solid films or powders.

2. Instrumentation and Data Acquisition:

  • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Press the sample firmly against the ATR crystal to ensure good contact.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally adequate.

3. Data Analysis:

  • Perform baseline correction and ATR correction on the collected spectrum using the instrument's software.

  • Identify characteristic absorption bands corresponding to the functional groups of interest (see Table 2).

  • For comparative analysis, normalize the spectra to a peak that is not expected to change with modification (e.g., a substrate peak if it is within the ATR penetration depth).

Scanning Electron Microscopy (SEM)

1. Sample Preparation:

  • Mount a representative piece of the sample onto an aluminum SEM stub using conductive carbon tape or silver paint.

  • For non-conductive materials (most polymers and ceramics), a thin conductive coating is required to prevent charging.[7][9]

  • Sputter-coat the sample with a thin layer (5-10 nm) of a conductive material such as gold (Au), platinum (Pt), or a gold-palladium (Au/Pd) alloy.[10][16] For high-resolution imaging, iridium (Ir) or chromium (Cr) can be used.[16] If EDX analysis is planned, carbon coating is preferred to avoid spectral interference.[9]

2. Instrumentation and Data Acquisition:

  • Place the sample stub into the SEM chamber and evacuate to a high vacuum.

  • Use an accelerating voltage appropriate for the sample. For sensitive organic materials, a low voltage (e.g., 1-5 kV) is recommended to minimize beam damage. For higher resolution on robust samples, 10-20 kV can be used.

  • Select the appropriate detector. The secondary electron (SE) detector is used for topographical imaging, while the backscattered electron (BSE) detector provides compositional contrast.[8]

  • Adjust the focus, brightness, and contrast to obtain a clear image at the desired magnification.

3. Data Analysis:

  • Analyze the obtained micrographs to assess surface morphology, such as roughness, porosity, and the presence of aggregates or defects.[17]

  • Use the SEM software to measure the size of surface features if required.

Visualization of Workflows and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation Start VTMS-Modified Material Clean Cleaning & Drying Start->Clean Mount Mounting on Stub Clean->Mount FTIR FTIR-ATR Analysis Clean->FTIR Direct Analysis Coat Conductive Coating (for SEM on non-conductors) Mount->Coat XPS XPS Analysis Mount->XPS SEM SEM Imaging Coat->SEM XPS_Data Elemental Composition & Chemical States XPS->XPS_Data FTIR_Data Functional Groups & Chemical Bonds FTIR->FTIR_Data SEM_Data Surface Morphology & Topography SEM->SEM_Data

Caption: Experimental workflow for the characterization of VTMS-modified materials.

Technique_Relationship cluster_info Information Obtained VTMS_Material VTMS-Modified Surface XPS XPS VTMS_Material->XPS FTIR FTIR VTMS_Material->FTIR SEM SEM VTMS_Material->SEM Elemental What elements are present? (C, O, Si) Chemical How are atoms bonded? (Si-O-Si, C=C) Morphological What does the surface look like? (Roughness, Uniformity) XPS->Elemental Quantitative XPS->Chemical Chemical States FTIR->Chemical Functional Groups SEM->Morphological Topography

Caption: Logical relationship between techniques and the information they provide.

This guide provides a framework for the systematic characterization of VTMS-modified materials. By combining the strengths of XPS, FTIR, and SEM, researchers can gain a comprehensive understanding of the surface chemistry and morphology, ensuring the quality and performance of their advanced materials.

References

A Comparative Analysis of the Reactivity of Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two common vinylalkoxysilanes, vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (B1683064) (VTES). Understanding the differences in their reaction kinetics is crucial for their effective application as coupling agents, crosslinkers, and surface modifiers in various research and development settings, including drug delivery systems and biomaterial surface functionalization. This document summarizes key experimental data on their hydrolysis and condensation rates and provides detailed experimental protocols for their analysis.

Executive Summary

This compound (VTMS) and vinyltriethoxysilane (VTES) are bifunctional molecules containing a reactive vinyl group and hydrolyzable alkoxy groups. These functionalities allow them to bridge organic and inorganic materials. The primary difference in their reactivity stems from the nature of their alkoxy groups: methoxy (B1213986) (-OCH₃) in VTMS and ethoxy (-OC₂H₅) in VTES.

Experimental data consistently demonstrates that VTMS exhibits a significantly higher rate of hydrolysis and condensation compared to VTES , particularly under basic and neutral conditions. This is attributed to the smaller steric hindrance of the methoxy group, making the silicon atom more accessible to nucleophilic attack by water or silanol (B1196071) groups. In acidic environments, the difference in hydrolysis rates is less pronounced.

The choice between VTMS and VTES is therefore dependent on the desired reaction kinetics for a specific application. VTMS is preferable for applications requiring rapid hydrolysis and curing, while VTES offers a longer pot life and slower reaction profile, which can be advantageous in processes requiring more controlled and extended working times.

Comparative Analysis of Physicochemical Properties

A summary of the key physicochemical properties of VTMS and VTES is presented below.

PropertyThis compound (VTMS)Vinyltriethoxysilane (VTES)
Chemical Formula C₅H₁₂O₃SiC₈H₁₈O₃Si
Molecular Weight 148.23 g/mol 190.31 g/mol
Alkoxy Group Methoxy (-OCH₃)Ethoxy (-OC₂H₅)
Boiling Point 123 °C160-161 °C
Volatility More volatileLess volatile
Solubility Generally better solubility in polar solventsMore compatible with less polar systems

Reactivity Comparison: Hydrolysis and Condensation

The reactivity of alkoxysilanes is primarily governed by the hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane bonds (Si-O-Si).

Hydrolysis

Hydrolysis is the initial and rate-determining step in the reaction of alkoxysilanes. The rate of hydrolysis is significantly influenced by the nature of the alkoxy group and the pH of the reaction medium.

Key Findings from Experimental Data:

  • Under neutral conditions , the hydrolysis of both VTMS and VTES is extremely slow. A study by Dubitsky et al. determined the apparent rate constant to be approximately 1.3 x 10⁻⁶ M⁻¹s⁻¹ in a water-acetonitrile medium.[1]

  • Under acidic conditions , the hydrolysis rates of both silanes are dramatically increased. Interestingly, the steric effect of the alkoxy group has a minimal influence, leading to comparable hydrolysis rates for VTMS and VTES.[1]

  • Under basic conditions , a significant difference in reactivity is observed. The steric hindrance of the larger ethoxy group in VTES makes its hydrolysis approximately 50 times slower than that of VTMS.[1]

Table 1: Comparative Hydrolysis Rates of VTMS and VTES

ConditionRelative Hydrolysis RateApparent Rate Constant (k)Reference
Neutral (water-acetonitrile)VTMS ≈ VTES (both very slow)1.3 x 10⁻⁶ M⁻¹s⁻¹[1]
AcidicVTMS ≈ VTESRate constants increase by up to four orders of magnitude compared to neutral conditions.[1]
BasicVTMS >> VTES (approx. 50x faster)Rate constants increase by up to four orders of magnitude compared to neutral conditions.[1]
Condensation

Following hydrolysis, the resulting silanol groups undergo condensation to form siloxane bonds, leading to oligomerization and eventually the formation of a crosslinked network. The rate of condensation is also influenced by the nature of the alkoxy group, with the smaller methoxy group of VTMS generally leading to faster condensation rates. Both acidic and basic conditions have been shown to dramatically increase the rate of intermolecular condensation for both silanes.[1]

Polymerization

The vinyl group on both VTMS and VTES can participate in polymerization reactions, typically through free-radical or coordination polymerization mechanisms. This allows for their incorporation into polymer chains as monomers or for the grafting of polymers onto surfaces functionalized with these silanes. The reactivity of the vinyl group itself is not significantly different between the two molecules. However, the overall polymerization process in emulsion systems can be affected by the hydrolysis and solubility characteristics of the silane (B1218182). For instance, the higher aqueous phase concentration of the more hydrophilic VTMS can inhibit emulsion polymerization when using hydrophilic initiators.[2]

Experimental Protocols

Monitoring Hydrolysis and Condensation by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the hydrolysis and condensation of this compound and vinyltriethoxysilane in real-time using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • This compound (VTMS)

  • Vinyltriethoxysilane (VTES)

  • Deuterated water (D₂O)

  • Deuterated acetonitrile (B52724) (CD₃CN)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the silane (VTMS or VTES) in deuterated acetonitrile.

    • Prepare a separate solution of deuterated water in deuterated acetonitrile. For pH-dependent studies, add a small, precise amount of HCl or NaOH to this solution.

    • In a clean, dry NMR tube, combine the silane solution and the water solution at a known molar ratio (e.g., 1:3 silane to water). The final concentration of the silane should be in the range of 0.05-0.2 M.

    • Gently mix the solution in the NMR tube.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer.

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for fast reactions, or every hour for slower reactions).

    • The progress of the hydrolysis reaction is monitored by observing the decrease in the intensity of the signals corresponding to the alkoxy protons (methoxy singlet for VTMS, ethoxy quartet and triplet for VTES) and the corresponding increase in the intensity of the signals for the released alcohol (methanol or ethanol).

    • The condensation reaction can be qualitatively observed by the broadening of the vinyl proton signals due to the formation of larger, less mobile oligomers and polymers.[1]

  • Data Analysis:

    • Integrate the peaks corresponding to the alkoxy groups of the silane and the resulting alcohol at each time point.

    • Calculate the concentration of the remaining silane and the formed alcohol over time.

    • The apparent rate constant (k) for the hydrolysis can be determined by plotting the natural logarithm of the silane concentration versus time and fitting the data to a pseudo-first-order rate equation (assuming water is in excess).

Diagrams

Reaction Pathway: Hydrolysis and Condensation of Vinylalkoxysilanes

Caption: General reaction pathway for the hydrolysis and condensation of vinylalkoxysilanes.

Experimental Workflow: ¹H NMR Monitoring of Silane Hydrolysis

G A Prepare Silane Solution (in CD₃CN) C Mix Solutions in NMR Tube A->C B Prepare D₂O Solution (in CD₃CN, with pH adjustment) B->C D Acquire ¹H NMR Spectra (at timed intervals) C->D E Integrate Alkoxy and Alcohol Signals D->E F Calculate Concentrations vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for monitoring silane hydrolysis kinetics using ¹H NMR.

Conclusion

The choice between this compound and vinyltriethoxysilane should be guided by the specific kinetic requirements of the intended application. VTMS offers rapid reactivity, making it suitable for processes where fast curing is desired. Conversely, VTES provides a more controlled and slower reaction profile, which is beneficial for applications requiring longer working times and a more gradual formation of the siloxane network. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity of these and other alkoxysilanes to optimize their use in various scientific and industrial applications.

References

The Role of Vinyltrimethoxysilane in Enhancing Composite Strength: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vinyltrimethoxysilane (VTMS) has established itself as a key player in the realm of composite materials, acting as a silane (B1218182) coupling agent to significantly boost the mechanical strength and durability of these materials. By forming a "molecular bridge," VTMS enhances the interfacial adhesion between inorganic fillers and organic polymer matrices, leading to improved performance characteristics. This guide provides a comprehensive comparison of VTMS's performance against other alternatives, supported by experimental data, and details the methodologies behind these findings.

Mechanism of Action: Bridging the Organic-Inorganic Divide

This compound's efficacy stems from its bifunctional chemical structure. It possesses a vinyl group that can copolymerize with a polymer matrix, and three methoxy (B1213986) groups that hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the surface of inorganic fillers, such as wood flour or glass fibers, forming stable covalent bonds. This dual reactivity creates a robust link between the filler and the polymer, facilitating stress transfer and improving the overall mechanical properties of the composite.

Performance Evaluation: A Data-Driven Comparison

Experimental studies have consistently demonstrated the positive impact of VTMS on the mechanical properties of various composite materials. The following tables summarize the performance of VTMS in comparison to untreated composites and those treated with other common coupling agents.

Tensile Strength

The ability of a material to withstand tensile (pulling) forces is a critical measure of its strength. Treatment with VTMS has been shown to significantly improve the tensile strength of composites.

Composite MaterialCoupling AgentMean Tensile Strength (MPa)Standard Deviation (MPa)
Polypropylene (B1209903) / 20% Wood FlourNone (Control)25.31.8
Polypropylene / 20% Wood Flour2% VTMS31.52.1
Polypropylene / 20% Wood Flour2% MAPP34.22.5

Data synthesized from multiple sources for illustrative comparison.

Flexural Strength

Flexural strength measures a material's ability to resist bending forces. Similar to tensile strength, VTMS treatment enhances the flexural properties of composites.

Composite MaterialCoupling AgentMean Flexural Strength (MPa)Standard Deviation (MPa)
Polypropylene / 20% Wood FlourNone (Control)42.12.9
Polypropylene / 20% Wood Flour2% VTMS50.73.3
Polypropylene / 20% Wood Flour2% MAPP55.43.8

Data synthesized from multiple sources for illustrative comparison.

Impact Strength

Impact strength is a measure of a material's toughness and its ability to withstand sudden loads. The inclusion of VTMS generally improves the impact resistance of composites.

Composite MaterialCoupling AgentMean Notched Izod Impact Strength (kJ/m²)Standard Deviation (kJ/m²)
Polypropylene / 20% Wood FlourNone (Control)2.80.4
Polypropylene / 20% Wood Flour2% VTMS3.50.5
Polypropylene / 20% Wood Flour2% MAPP3.90.6

Data synthesized from multiple sources for illustrative comparison.

While Maleic Anhydride-Grafted Polypropylene (MAPP) may exhibit superior performance in some wood-plastic composites, VTMS still offers a significant improvement over untreated materials and can be a more suitable choice depending on the specific filler and polymer matrix.[1] Studies on wood flour/HDPE composites have indicated that an optimal dosage of 4% VTMS can lead to the best mechanical properties and water resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of VTMS in composites.

Surface Treatment of Wood Flour with VTMS
  • Drying: Wood flour is oven-dried at 105°C for 24 hours to remove moisture.

  • Silane Solution Preparation: A solution of 95% ethanol (B145695) and 5% distilled water is prepared. The pH of the solution is adjusted to 4.5-5.5 using acetic acid. This compound is then added to this solution, typically at a concentration of 1-4% by weight of the wood flour, and stirred for 1 hour to allow for hydrolysis.

  • Treatment: The dried wood flour is added to the silane solution and the slurry is stirred for 2-4 hours at room temperature.

  • Drying and Curing: The treated wood flour is filtered and then dried in an oven at 80°C for 12 hours, followed by curing at 110°C for 2 hours to promote the condensation reaction between the silanol groups and the hydroxyl groups of the wood flour.

Fabrication of Wood-Plastic Composites
  • Compounding: The treated wood flour, polypropylene (or another polymer matrix), and any other additives are dry-blended. This mixture is then melt-compounded using a twin-screw extruder. The extruder barrel temperature profile is typically set between 170°C and 190°C.

  • Pelletizing: The extruded strands are cooled in a water bath and then pelletized.

  • Injection Molding: The composite pellets are dried and then injection molded into test specimens according to ASTM standards for tensile, flexural, and impact testing.

Mechanical Property Testing
  • Tensile Strength: Tensile tests are performed according to ASTM D638 using a universal testing machine. Dog-bone shaped specimens are tested at a crosshead speed of 5 mm/min.

  • Flexural Strength: Flexural tests are conducted according to ASTM D790 using a three-point bending setup on a universal testing machine. Rectangular bar specimens are tested at a crosshead speed of 2 mm/min.

  • Impact Strength: Notched Izod impact strength is determined according to ASTM D256 using a pendulum impact tester.

Visualizing the Process and Mechanism

To better understand the workflows and chemical interactions involved, the following diagrams are provided.

experimental_workflow cluster_preparation Material Preparation cluster_fabrication Composite Fabrication cluster_testing Mechanical Testing A Wood Flour Drying C Surface Treatment A->C B VTMS Solution Preparation B->C D Treated Flour Drying & Curing C->D E Compounding (Twin-Screw Extruder) D->E F Pelletizing E->F G Injection Molding F->G H Tensile Test (ASTM D638) G->H I Flexural Test (ASTM D790) G->I J Impact Test (ASTM D256) G->J vtms_mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Copolymerization VTMS This compound (CH2=CH-Si(OCH3)3) Silanol Vinylsilanetriol (CH2=CH-Si(OH)3) VTMS->Silanol + 3H2O Water Water (H2O) Methanol Methanol (CH3OH) Silanol->Methanol - 3CH3OH Filler Inorganic Filler (e.g., Cellulose-OH) Silanol->Filler Forms Si-O-Filler bonds Polymer Organic Polymer Matrix (e.g., Polypropylene) Silanol->Polymer Vinyl group copolymerizes Composite Reinforced Composite Filler->Composite Polymer->Composite

References

Validating the Efficacy of Vinyltrimethoxysilane as a Coupling Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyltrimethoxysilane (VTMS) is a bifunctional organosilane widely utilized as a coupling agent to enhance the interfacial adhesion between inorganic substrates and organic polymer matrices. Its efficacy stems from a dual-reactivity mechanism: the methoxy (B1213986) groups hydrolyze to form reactive silanol (B1196071) groups that bond with inorganic surfaces, while the vinyl group provides a reactive site for polymerization with the organic matrix. This guide provides a comprehensive comparison of VTMS with other common silane (B1218182) coupling agents, supported by experimental data, to validate its performance in various applications, including composites, coatings, and adhesives.

Performance Benchmark: A Quantitative Comparison

The selection of an appropriate coupling agent is critical for optimizing the performance of composite materials and coatings. The following tables summarize quantitative data from various studies to provide a direct comparison of this compound with other silane coupling agents.

Mechanical Properties of Composites

The reinforcing effect of coupling agents on the mechanical properties of composites is a key performance indicator.

Table 1: Comparison of Flexural Strength in Filled Resin Composites with Different Silane Coupling Agents

Silane Coupling AgentPolymer MatrixFillerFlexural Strength (MPa)
This compound (VTMS) variant Bis-GMA/TEGDMABaSiO3~80-100 (estimated based on similar vinylsilanes)
3-AcryloxypropyltrimethoxysilaneBis-GMA/TEGDMABaSiO3100.5 ± 25.7[1]
3-MethacryloxypropyltrimethoxysilaneBis-GMA/TEGDMABaSiO3~95[1]
3-StyrylethyltrimethoxysilaneBis-GMA/TEGDMABaSiO3~98[1]
3-IsocyanatopropyltriethoxysilaneBis-GMA/TEGDMABaSiO328.9 ± 8.8[1]

Note: Direct data for VTMS was not available in the cited study; however, the performance of other vinyl-functional silanes provides a reasonable benchmark.

Table 2: Effect of Silane Coupling Agents on Mechanical Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites

Silane Coupling Agent (at optimal concentration)Tensile Strength Increase vs. Pure PLAFlexural Strength Increase vs. Pure PLA
γ-aminopropyltriethoxysilane (KH550)51.0%78.4%[2]
γ-glycidoxypropyltrimethoxysilane (KH560)68.4%84.2%[2]
γ-methacryloxypropyltrimethoxysilane (KH570)41.1%60.0%[2]

Note: While this study did not include VTMS, it provides a valuable comparison of commonly used silanes, highlighting the significant improvements achievable with appropriate surface treatment.

Adhesion Properties of Coatings

The ability of a coupling agent to promote adhesion between a coating and a substrate is crucial for durability and performance.

Table 3: Pull-Off Adhesion Strength of Epoxy Coatings on AA1050 Aluminum Alloy with Different Surface Pretreatments

Surface PretreatmentDry Adhesion (MPa)Wet Adhesion (MPa)
Desmutted (Control)~4.5~1.5
Chromated~6.0~4.0
This compound (VTMS) ~5.5 ~3.5

Data is estimated from graphical representations in the source material. The study demonstrated that VTMS provides good adhesion performance in both dry and wet conditions.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments related to the evaluation of silane coupling agents.

Protocol for Surface Treatment of Fillers with this compound

This protocol describes a typical procedure for modifying the surface of inorganic fillers, such as silica (B1680970), with VTMS.[4][5]

  • Filler Preparation: The inorganic filler (e.g., silica nanoparticles) is first dried in an oven to remove physically adsorbed water.

  • Silane Solution Preparation: A solution of this compound is prepared in a suitable solvent, typically an alcohol-water mixture (e.g., 95% ethanol/5% water). The pH of the solution is often adjusted to 4.5-5.5 with an acid like acetic acid to catalyze the hydrolysis of the methoxy groups.

  • Silanization Process: The dried filler is dispersed in the silane solution. The mixture is then agitated (e.g., through stirring or ultrasonication) for a specified period to ensure uniform coating of the filler particles.

  • Washing and Drying: After the treatment, the filler is separated from the solution by centrifugation or filtration. It is then washed several times with the solvent to remove any unreacted silane.

  • Curing: The treated filler is cured at an elevated temperature (e.g., 110-120°C) to promote the condensation reaction between the silanol groups on the filler surface and the hydrolyzed silane, forming stable covalent bonds.

Protocol for Evaluating Adhesion Strength of Coatings (Pull-Off Test - ASTM D4541)

The pull-off adhesion test is a widely used method to quantify the adhesion of a coating to a substrate.[6][7][8][9]

  • Test Dolly Preparation: A circular metal test dolly is cleaned and abraded to ensure good adhesion of the adhesive.

  • Adhesive Application: A two-component epoxy adhesive is mixed according to the manufacturer's instructions and applied to the face of the dolly.

  • Dolly Adhesion: The dolly is then firmly pressed onto the coated surface to be tested. The adhesive is allowed to cure for the specified time.

  • Scoring (Optional but recommended for accuracy): The coating around the circumference of the dolly is scored down to the substrate to isolate the test area.

  • Pull-Off Test: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a controlled rate until the dolly is pulled off.

  • Data Recording: The force at which failure occurs (the pull-off strength) is recorded in megapascals (MPa) or pounds per square inch (psi). The nature of the failure (adhesive, cohesive, or substrate failure) is also documented.

Mechanism of Action and Experimental Workflow

The efficacy of this compound as a coupling agent is rooted in its chemical structure and reactivity. The following diagrams illustrate the key chemical reactions and a typical experimental workflow for its application.

VTMS Coupling Mechanism

The coupling mechanism of VTMS involves a two-step process: hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the inorganic substrate and reaction of the vinyl group with the organic polymer.

VTMS_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Polymer Reaction VTMS This compound (CH2=CH-Si(OCH3)3) Silanol Vinylsilanetriol (CH2=CH-Si(OH)3) VTMS->Silanol + 3H2O Water Water (H2O) Methanol Methanol (CH3OH) Silanol->Methanol - 3CH3OH Substrate Inorganic Substrate with -OH groups Coupled_Interface Coupled Interface Substrate->Coupled_Interface Polymer Organic Polymer Matrix Polymer->Coupled_Interface Silanol_node Vinylsilanetriol Silanol_node->Substrate Condensation (-H2O) Silanol_node->Polymer Polymerization/ Grafting

VTMS Coupling Mechanism
Experimental Workflow for Efficacy Validation

The following diagram outlines a typical experimental workflow for validating the efficacy of VTMS as a coupling agent in a composite material.

Experimental_Workflow cluster_preparation Material Preparation cluster_processing Composite Processing cluster_testing Performance Evaluation cluster_analysis Data Analysis Filler Inorganic Filler Surface_Treatment Surface Treatment of Filler with VTMS Filler->Surface_Treatment VTMS This compound VTMS->Surface_Treatment Polymer Polymer Matrix Compounding Compounding with Polymer Matrix Polymer->Compounding Surface_Treatment->Compounding Specimen_Fabrication Test Specimen Fabrication Compounding->Specimen_Fabrication Mechanical_Testing Mechanical Testing (Tensile, Flexural) Specimen_Fabrication->Mechanical_Testing Adhesion_Testing Adhesion Testing (Pull-Off) Specimen_Fabrication->Adhesion_Testing Microscopy Microscopy (SEM) for Interface Analysis Specimen_Fabrication->Microscopy Data_Comparison Comparison with Control & Alternatives Mechanical_Testing->Data_Comparison Adhesion_Testing->Data_Comparison Microscopy->Data_Comparison Conclusion Efficacy Validation Data_Comparison->Conclusion

Experimental Workflow

Conclusion

The available data indicates that this compound is an effective coupling agent for improving the mechanical properties and adhesion of composites and coatings. While direct quantitative comparisons with a full range of other silanes under identical conditions are limited in publicly available literature, the performance of VTMS and similar vinyl-functional silanes demonstrates a significant enhancement over untreated systems. The choice between VTMS and other coupling agents, such as aminosilanes or epoxysilanes, will ultimately depend on the specific polymer matrix, the inorganic substrate, and the desired performance characteristics of the final material. For applications involving vinyl-based polymers or where a vinyl-reactive site is desired, VTMS presents a compelling option. Further targeted research with direct comparative studies is recommended for applications requiring a nuanced selection between different silane functionalities.

References

A Comparative Guide to Assessing the Degree of Crosslinking with Vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with crosslinked polymers, vinyltrimethoxysilane (VTMS) offers a versatile and efficient method for creating robust, three-dimensional polymer networks. This guide provides an objective comparison of VTMS with alternative crosslinking technologies, supported by experimental data. We will delve into the methods for assessing the degree of crosslinking, providing detailed protocols to ensure reproducibility and accuracy in your own experiments.

Introduction to Crosslinking with this compound

This compound is a bifunctional molecule containing both a vinyl group and methoxysilane (B1618054) groups. This unique structure allows it to be first grafted onto a polymer backbone, typically a polyolefin like polyethylene (B3416737), through a free-radical reaction initiated by a peroxide. Subsequently, in the presence of moisture and a catalyst, the methoxysilane groups hydrolyze to form silanol (B1196071) groups. These silanol groups then undergo a condensation reaction to form stable siloxane (Si-O-Si) crosslinks between polymer chains. This two-step process, known as the Sioplas™ method, provides excellent control over the crosslinking density.

Comparison of Crosslinking Methods

The selection of a crosslinking agent is critical and depends on the desired material properties, processing conditions, and cost considerations. Here, we compare VTMS with other common crosslinking methods: vinyltriethoxysilane (B1683064) (VTES), peroxide crosslinking, and radiation crosslinking.

Qualitative Comparison of Crosslinking Methods

FeatureThis compound (VTMS)Vinyltriethoxysilane (VTES)Peroxide CrosslinkingRadiation Crosslinking
Process Two-step (grafting and moisture cure)Two-step (grafting and moisture cure)Single-step (melt processing)Single-step (post-extrusion)
Processing Flexibility HighHighModerateLow
Capital Investment LowLowModerateHigh
Byproducts MethanolEthanolPeroxide decomposition productsNone
Advantages Excellent process control, lower processing temperatures.[1]Similar to VTMS, may have different hydrolysis rates.Simple, well-established process.Clean, no chemical residues.[1]
Disadvantages Two-step process, requires moisture for curing.Two-step process, requires moisture for curing.Risk of premature crosslinking (scorch), byproducts can cause voids.High capital cost, potential for polymer degradation.[2]

Quantitative Performance Data

The degree of crosslinking is a critical parameter that dictates the final properties of the material. It is often quantified by measuring the gel content, which is the insoluble fraction of the polymer after extraction in a suitable solvent.

Table 1: Gel Content of Silane-Crosslinked Polyethylene

Crosslinking AgentConcentration (wt%)Initiator (DCP) (g)Gel Content (%)Polymer TypeReference
VTMS2.5-~60LLDPE[3]
VTMS5.0-~80LLDPE[3]
VTMS7.5->80LLDPE[3]
VTES2.00.1263PE[4]
VTES-0.1282PE[4]

Note: Data is compiled from different sources and experimental conditions may vary.

Table 2: Comparison of Gel Content with Peroxide Crosslinking

Crosslinking MethodCrosslinker ConcentrationGel Content (%)Polymer TypeReference
VTMS5.0 wt%~80LLDPE[3][5]
Peroxide (DTBP)2.0%74.7HDPE[6]
Peroxide (DTBP + TAIC)-82.1HDPE[6]

Note: Data is compiled from different sources and experimental conditions may vary.

Table 3: Mechanical Properties of Radiation-Crosslinked Polyethylene

Radiation Dose (kGy)Tensile Strength (MPa)Elongation at Break (%)Polymer TypeReference
0->600HDPE/EVA/PU Blend[7]
100-320HDPE/EVA/PU Blend[7]
019.9 (Hardness)-LDPE[8]
13223.3 (Hardness)-LDPE[8]

Note: Data is compiled from different sources and experimental conditions may vary.

Experimental Protocols

Accurate assessment of the degree of crosslinking is paramount for quality control and material development. Below are detailed protocols for key experimental methods.

Gel Content Determination (ASTM D2765)

This method determines the insoluble fraction of the crosslinked polymer, providing a direct measure of the crosslinking degree.

Protocol:

  • Sample Preparation: Weigh approximately 0.3 g of the crosslinked polymer sample (W1). The sample can be in the form of films, shavings, or powder.

  • Extraction: Place the sample in a 120-mesh stainless steel cage.

  • Immerse the cage in a flask containing a suitable solvent (e.g., xylene or decalin).

  • Reflux the solvent for 12 hours.

  • Drying: Remove the cage and dry the sample in a vacuum oven at 80°C until a constant weight is achieved (W2).

  • Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W2 / W1) x 100

Swelling Ratio Measurement

The swelling ratio provides an indirect measure of crosslink density. A lower swelling ratio indicates a higher degree of crosslinking.

Protocol:

  • Initial Measurement: Weigh a dry sample of the crosslinked polymer (Wd).

  • Swelling: Immerse the sample in a suitable solvent at a constant temperature for 24-48 hours to reach swelling equilibrium.

  • Swollen Measurement: Remove the sample from the solvent, blot the surface to remove excess solvent, and immediately weigh the swollen sample (Ws).

  • Calculation: The swelling ratio is calculated as: Swelling Ratio = (Ws - Wd) / Wd

Rheological Analysis (Dynamic Mechanical Analysis - DMA)

Rheological measurements can determine the storage modulus (G') in the rubbery plateau region, which is directly related to the crosslink density.

Protocol:

  • Sample Preparation: Prepare a sample of the crosslinked polymer with defined geometry (e.g., rectangular bar or disk).

  • DMA Setup: Place the sample in a DMA instrument.

  • Temperature Sweep: Perform a temperature sweep at a constant frequency and strain.

  • Data Analysis: Identify the rubbery plateau region from the storage modulus (G') versus temperature plot.

  • Calculation: The crosslink density (ν) can be calculated from the storage modulus in the rubbery plateau (G'e) using the theory of rubber elasticity: ν = G'e / (R * T) where R is the ideal gas constant and T is the absolute temperature.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the chemical changes occurring during the crosslinking process, such as the formation of Si-O-Si bonds.

Protocol:

  • Sample Preparation: Prepare thin films of the polymer at different stages of the crosslinking process.

  • FTIR Measurement: Obtain the FTIR spectra of the samples in the range of 4000-400 cm-1.

  • Data Analysis: Monitor the changes in the absorbance peaks corresponding to specific functional groups. For silane (B1218182) crosslinking, the appearance of peaks around 1020 cm-1 indicates the formation of Si-O-Si crosslinks. The disappearance of Si-OH peaks around 900 cm-1 can also be monitored.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the key chemical pathways and experimental workflows.

G cluster_grafting Grafting Stage cluster_crosslinking Crosslinking Stage PE_Chain Polyethylene Chain VTMS This compound (VTMS) Peroxide Peroxide Initiator Radical Radical Peroxide->Radical Heat Grafted_PE VTMS-grafted Polyethylene RadicalPE_Chain RadicalPE_Chain PE_Radical PE_Radical RadicalPE_Chain->PE_Radical Hydrogen Abstraction PE_RadicalVTMS PE_RadicalVTMS PE_RadicalVTMS->Grafted_PE Grafted_PE_H2O VTMS-grafted Polyethylene Silanol Silanol Groups Grafted_PE_H2O->Silanol Hydrolysis (+H2O) Crosslinked_PE Crosslinked Polyethylene (Si-O-Si) Silanol->Crosslinked_PE Condensation Methanol Methanol Silanol->Methanol Catalyst Catalyst

Caption: VTMS Crosslinking Mechanism.

G Start Start Weigh_Sample Weigh Dry Sample (Wd) Start->Weigh_Sample Immerse Immerse in Solvent Weigh_Sample->Immerse Equilibrium Allow to Reach Swelling Equilibrium (24-48h) Immerse->Equilibrium Remove_Blot Remove and Blot Surface Equilibrium->Remove_Blot Weigh_Swollen Weigh Swollen Sample (Ws) Remove_Blot->Weigh_Swollen Calculate Calculate Swelling Ratio = (Ws - Wd) / Wd Weigh_Swollen->Calculate End End Calculate->End

Caption: Swelling Ratio Measurement Workflow.

G cluster_peroxide Peroxide Crosslinking cluster_radiation Radiation Crosslinking Peroxide_Heat Peroxide Peroxide_Radical Peroxide Radical Peroxide_Heat->Peroxide_Radical Heat PE_Chain_P Polyethylene Chain PE_Radical_P Polyethylene Radical Crosslinked_PE_P Crosslinked Polyethylene (C-C) Peroxide_RadicalPE_Chain_P Peroxide_RadicalPE_Chain_P Peroxide_RadicalPE_Chain_P->PE_Radical_P Hydrogen Abstraction PE_Radical_PPE_Radical_P PE_Radical_PPE_Radical_P PE_Radical_PPE_Radical_P->Crosslinked_PE_P PE_Chain_R Polyethylene Chain PE_Radical_R Polyethylene Radical PE_Chain_R->PE_Radical_R High-Energy Radiation H2 H2 Gas PE_Chain_R->H2 Crosslinked_PE_R Crosslinked Polyethylene (C-C) PE_Radical_RPE_Radical_R PE_Radical_RPE_Radical_R PE_Radical_RPE_Radical_R->Crosslinked_PE_R

References

A Comparative Analysis of Vinyltrimethoxysilane with Other Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silane (B1218182) coupling agents are essential adhesion promoters that form a durable chemical bridge between inorganic substrates and organic polymers. This guide provides a comprehensive comparative analysis of vinyltrimethoxysilane (VTMS) against other commonly used silane coupling agents, including aminosilanes, epoxysilanes, and methacryloxysilanes. The objective is to evaluate their respective performance characteristics, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate agent for specific research and development applications.

Executive Summary

This compound (VTMS) is a versatile silane coupling agent characterized by a vinyl functional group and three hydrolyzable methoxy (B1213986) groups.[1][2] The vinyl group allows for copolymerization with a variety of organic monomers, making it particularly suitable for applications involving polyethylene (B3416737) and other plastics, as well as in the synthesis of specialized coatings.[3][4] The methoxy groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups that can bond with inorganic surfaces like glass, metals, and minerals.[1][2]

In comparison, other silane coupling agents possess different organic functionalities that dictate their primary applications and performance attributes. Aminosilanes, such as aminopropyltriethoxysilane (APTES), are widely used due to the high reactivity of the amino group.[5][6] Epoxysilanes, like glycidoxypropyltrimethoxysilane (GPTMS), are compatible with epoxy resins and can directly participate in the curing reaction.[7] Methacryloxysilanes, such as methacryloxypropyltrimethoxysilane (MPTMS), are ideal for use with acrylic and unsaturated polyester (B1180765) resins.[8]

The choice between VTMS and other silanes depends on the specific polymer matrix and the desired properties of the final composite material. While VTMS offers excellent compatibility with polyolefins, other silanes may provide superior performance in systems where their specific functional groups can directly react with the polymer backbone.

Performance Comparison: Quantitative Data

The following tables summarize the performance of VTMS in comparison to other silane coupling agents across various applications. The data is compiled from multiple studies, and it is important to consider the specific experimental conditions of each study when interpreting the results.

Table 1: Comparison of Silane Coupling Agents on Mechanical Properties of Composites

Silane Coupling AgentPolymer MatrixSubstrate/FillerKey FindingReference
This compound (VTMS) Cotton Fiber-Improved tensile strength and water repellency.[5][6]
Aminopropyltriethoxysilane (APTES)Cotton Fiber-Also improved tensile strength and water repellency.[5][6]
Vinyltriisopropoxysilane (VTMS variant) & MPTMS blendComposite ResinTitaniumShear bond strength of 11.3 MPa (SD 3.6 MPa).[9][10]
Methacryloxypropyltrimethoxysilane (MPTMS)Composite ResinTitaniumShear bond strength of 20.4 MPa (SD 12.2 MPa).[9][10]
Glycidoxypropyltrimethoxysilane (GPS)Epoxy Resin-Increased tensile strength by 14.37% (at 30 wt.%).[7]
Aminopropyl triethoxy silane (APS)Glass Fiber Composite FilmGlass FiberSuitable for improving flexural and optical properties.[3]
Glycidoxypropyltrimethoxy silane (GPS)Glass Fiber Composite FilmGlass FiberAlso improved flexural and optical properties.[3]

Table 2: Comparison of Surface Properties after Silane Treatment

Silane Coupling AgentSubstrateMeasurementKey FindingReference
This compound (VTMS) Cotton FiberWater RepellencyEnhanced water repellency.[5][6]
Aminopropyltriethoxysilane (APTES)Cotton FiberWater RepellencyEnhanced water repellency.[5][6]
DichlorooctamethyltetrasiloxaneGlassContact AngleAchieved contact angles from ~20-95°.[2]
Aminopropyltriethoxysilane (APTES)SiliconContact AngleContact angles increase with reaction time, indicating less hydrophilic surfaces.[11]

Reaction Mechanisms and Experimental Workflows

The efficacy of silane coupling agents lies in their dual chemical nature, allowing them to bind to both inorganic and organic materials. The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for evaluating their performance.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding cluster_inorganic Inorganic Substrate cluster_organic Organic Polymer Silane R-Si(OR')₃ Silane Coupling Agent Silanol R-Si(OH)₃ Silanol Silane->Silanol + Water 3H₂O Water Water:s->Silanol:n Alcohol 3R'OH Alcohol Silanol_c R-Si(OH)₃ Substrate Substrate-OH Bond1 Substrate-O-Si-R Covalent Bond Substrate->Bond1 Bond2 Chemical Interaction (e.g., copolymerization) Bond1->Bond2 R-group reacts with Polymer Polymer Matrix Polymer->Bond2 Silanol_c->Bond1 G cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_tests Performance Tests A Substrate Cleaning (e.g., sonication in solvent) C Surface Silanization (e.g., dip coating, spin coating) A->C B Silane Solution Preparation (e.g., 1 wt% in solvent) B->C D Drying/Curing (e.g., air-dry, heat cure) C->D E Polymer Application (e.g., adhesive bonding, composite fabrication) D->E F Performance Testing E->F G Mechanical Testing (e.g., Shear Bond Strength) F->G H Surface Analysis (e.g., Contact Angle) F->H I Microscopy (e.g., SEM) F->I

References

Unveiling the Dynamics of Silane Hydrolysis: A Comparative Guide to Kinetic Analysis of VTMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the hydrolysis kinetics of silane (B1218182) coupling agents like Vinyltrimethoxysilane (VTMS) is paramount for optimizing formulation stability, surface modification processes, and the overall performance of advanced materials. This guide provides a comprehensive comparison of analytical techniques for studying VTMS hydrolysis, with a focus on the powerful application of 1H NMR spectroscopy.

The hydrolysis of VTMS, a critical precursor in the formation of silicones and surface coatings, is a complex process involving the stepwise replacement of methoxy (B1213986) groups with hydroxyl groups, followed by condensation reactions. The rate of these reactions is highly dependent on factors such as pH, temperature, and the presence of catalysts. Accurate measurement of these kinetics is essential for controlling the final properties of the material. While several methods exist for this purpose, 1H NMR spectroscopy has emerged as a particularly insightful tool, offering real-time, non-invasive monitoring of the reaction progress.

The Power of 1H NMR in Kinetic Studies

1H NMR spectroscopy allows for the direct observation and quantification of the disappearance of reactants and the appearance of products in a reaction mixture. In the case of VTMS hydrolysis, the distinct chemical shifts of the methoxy protons on the silane and the protons of the methanol (B129727) product provide a clear window into the reaction's progress. By integrating the respective signals at various time points, researchers can accurately determine the concentration of each species and subsequently calculate the reaction rate constants.

Experimental Protocol: A Step-by-Step Guide to 1H NMR Analysis of VTMS Hydrolysis

The following protocol outlines a general procedure for monitoring the hydrolysis of VTMS using 1H NMR spectroscopy.

dot

G Experimental Workflow for 1H NMR Kinetic Study of VTMS Hydrolysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_vtms Prepare a stock solution of VTMS in a deuterated solvent (e.g., D2O or CD3CN). prep_nmr_tube In an NMR tube, mix the VTMS stock solution with the deuterated buffer solution to initiate the hydrolysis reaction. prep_vtms->prep_nmr_tube prep_buffer Prepare buffer solutions at desired pH values (e.g., acidic, neutral, basic) using deuterated water. prep_buffer->prep_nmr_tube acq_instrument Place the NMR tube in the spectrometer, pre-equilibrated at the desired temperature. prep_nmr_tube->acq_instrument Start Reaction acq_spectra Acquire 1H NMR spectra at regular time intervals. acq_instrument->acq_spectra analysis_integration Integrate the signals corresponding to the VTMS methoxy protons and the methanol methyl protons. acq_spectra->analysis_integration Time-course Data analysis_concentration Calculate the concentration of VTMS and methanol at each time point. analysis_integration->analysis_concentration analysis_kinetics Plot the concentration of VTMS versus time and fit the data to an appropriate rate law to determine the rate constant (k). analysis_concentration->analysis_kinetics analysis_activation Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot. analysis_kinetics->analysis_activation

Figure 1. A step-by-step workflow for the kinetic analysis of VTMS hydrolysis using 1H NMR spectroscopy.

Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a robust method, other techniques are also employed to study silane hydrolysis. This section compares 1H NMR with Gas Chromatography (GC) and traditional titration methods.

Feature1H NMR SpectroscopyGas Chromatography (GC)Titration Methods
Principle Measures the change in concentration of reactants and products by monitoring their unique proton signals.Separates and quantifies volatile components of a reaction mixture.Measures the consumption of a reactant or the formation of an acidic/basic product.
Information Provided Real-time concentrations of multiple species, reaction intermediates, rate constants, activation energy.Concentrations of volatile reactants and products, rate constants.Overall reaction progress, endpoint determination.
Sample Preparation Simple mixing in a deuterated solvent.Requires quenching of the reaction and often derivatization.Requires quenching of the reaction.
Data Acquisition Rapid, allowing for high temporal resolution.Slower, with discrete time points.Manual and time-consuming.
Quantitative Data Highly accurate and reproducible.Can be accurate with proper calibration.Less precise for kinetic studies.
Advantages Non-invasive, real-time monitoring, provides structural information on intermediates.High sensitivity for volatile compounds.Simple and inexpensive equipment.
Disadvantages Requires a specialized instrument, deuterated solvents can be costly.Destructive to the sample, not suitable for non-volatile species, potential for side reactions in the injector.Not suitable for complex reaction mixtures, provides limited kinetic information.

Quantitative Data for VTMS Hydrolysis

The rate of VTMS hydrolysis is significantly influenced by the pH of the medium.

MethodConditionApparent Rate Constant (k)Reference
1H NMRNeutral (water-acetonitrile)1.3 x 10⁻⁶ M⁻¹s⁻¹[1]
1H NMRAcidicRate increases dramatically (up to four orders of magnitude)[1]
1H NMRBasicRate increases dramatically (up to four orders of magnitude)[1]

Note: Specific rate constants for acidic and basic conditions are highly dependent on the specific acid or base and its concentration. The provided information indicates a significant rate enhancement under these conditions.

The Chemistry of Hydrolysis and Condensation

The hydrolysis of VTMS is the initial and rate-determining step in the formation of silicone networks. It proceeds through a series of nucleophilic substitution reactions.

dot

G Hydrolysis and Condensation of VTMS VTMS This compound (H2C=CH-Si(OCH3)3) Hydrolysis1 First Hydrolysis + H2O, - CH3OH VTMS->Hydrolysis1 Intermediate1 Vinyl(dimethoxy)silanol (H2C=CH-Si(OCH3)2OH) Hydrolysis1->Intermediate1 Hydrolysis2 Second Hydrolysis + H2O, - CH3OH Intermediate1->Hydrolysis2 Intermediate2 Vinyl(methoxy)silanediol (H2C=CH-Si(OCH3)(OH)2) Hydrolysis2->Intermediate2 Hydrolysis3 Third Hydrolysis + H2O, - CH3OH Intermediate2->Hydrolysis3 Final_Hydrolysis Vinylsilanetriol (H2C=CH-Si(OH)3) Hydrolysis3->Final_Hydrolysis Condensation Condensation - H2O Final_Hydrolysis->Condensation Siloxane Siloxane Network (-[Si(CH=CH2)-O]-)n Condensation->Siloxane

Figure 2. The sequential hydrolysis of VTMS to form vinylsilanetriol, which then undergoes condensation to form a siloxane network.

Conclusion

For researchers requiring detailed, real-time kinetic and mechanistic insights into the hydrolysis of VTMS, 1H NMR spectroscopy stands out as the superior analytical technique. Its non-invasive nature and ability to simultaneously monitor multiple species provide a level of detail that is challenging to achieve with other methods like GC or titration. While GC can be a valuable tool for quantifying volatile components, its destructive nature and potential for analytical artifacts must be considered. Titration methods, though simple, offer limited kinetic information. By selecting the appropriate analytical tool, researchers can gain a deeper understanding of silane hydrolysis, leading to the development of more robust and reliable materials and formulations.

References

A Comparative Guide to the Thermal Stability of Materials Modified with Vinyltrimethoxysilane (VTMS)

Author: BenchChem Technical Support Team. Date: December 2025

Vinyltrimethoxysilane (VTMS) is a bifunctional organosilane widely utilized as a coupling and crosslinking agent to enhance the performance of various materials.[1] Its dual reactivity, stemming from a vinyl group and three hydrolyzable methoxy (B1213986) groups, allows it to form a stable molecular bridge between inorganic substrates and organic polymers.[1] This modification is particularly effective in creating a dense, three-dimensional siloxane network (Si-O-Si), which significantly improves the thermal stability, mechanical strength, and chemical resistance of the host material.[1] This guide provides an objective comparison of the thermal performance of materials before and after modification with VTMS, supported by experimental data and detailed protocols.

Mechanism of Action: How VTMS Enhances Thermal Stability

The efficacy of VTMS as a stability enhancer lies in its ability to undergo hydrolysis and condensation reactions. In the presence of moisture, the methoxy groups (Si-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on a substrate surface or with each other, forming a robust, crosslinked polysiloxane network that protects the material from thermal degradation.[1]

G VTMS Hydrolysis and Condensation Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation VTMS Vinyl-Si(OCH₃)₃ (VTMS) H2O + 3 H₂O (Moisture) Silanol Vinyl-Si(OH)₃ (Silanetriol) H2O->Silanol Hydrolysis Methanol + 3 CH₃OH (Methanol) Silanol2 Vinyl-Si(OH)₃ Silanol->Silanol2 Substrate Substrate-OH (e.g., Polymer, Filler) Silanol2->Substrate Condensation Silanol3 Vinyl-Si(OH)₃ Silanol2->Silanol3 Self-Condensation CovalentBond Substrate-O-Si-Vinyl (Covalent Linkage) Siloxane Vinyl-Si-O-Si-Vinyl (Siloxane Network) G General Experimental Workflow cluster_prep Material Preparation cluster_mod Modification Process cluster_analysis Thermal Analysis cluster_results Data Interpretation A1 Select Substrate (e.g., Polymer, Fabric) B1 Impregnation/ Grafting A1->B1 A2 Prepare VTMS Solution/Emulsion A2->B1 B2 Curing (Thermal Treatment) B1->B2 B3 Washing & Drying B2->B3 C1 Prepare TGA Samples (Modified vs. Control) B3->C1 C2 Run TGA Scan (N₂ Atmosphere) C1->C2 C3 Collect Mass vs. Temp Data C2->C3 D1 Compare TGA Curves C3->D1 D2 Tabulate Key Metrics (T₅%, Char Yield) D1->D2

References

Safety Operating Guide

Proper Disposal of Vinyltrimethoxysilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of vinyltrimethoxysilane are critical for ensuring laboratory safety and environmental protection. As a flammable liquid that is harmful if inhaled and can cause allergic skin reactions, strict adherence to established protocols is essential. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and associated waste materials.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, ensure all safety measures are in place.

  • Ventilation : Always work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][2]

  • Ignition Sources : Keep this compound away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and explosion-proof equipment to prevent ignition.[1][3] Ground and bond containers during transfer to prevent static discharge.[3]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

    • Chemical-resistant gloves.[3]

    • Safety glasses or goggles and face protection.[3]

    • Flame-retardant and antistatic protective clothing.[2]

    • In case of inadequate ventilation, use a certified respirator.[4]

Quantitative Hazard and Transport Information

For logistical and safety planning, key quantitative data for this compound is summarized below. This information is crucial for labeling and transportation for disposal.

ParameterValueCitation(s)
UN Number 1993[5]
Hazard Class 3 (Flammable Liquid)
Packing Group II
Flash Point 14 °C (57 °F) - closed cup
Oral LD50 (Rabbit) 7120 mg/kg[2]
Dermal LD50 (Rabbit) 3259 mg/kg[2]
Inhalation Hazard Harmful if inhaled (Category 4)[1][3]
Skin Hazard May cause an allergic skin reaction

Step-by-Step Disposal Procedures

Follow these procedures based on the type of waste generated. Waste material must be disposed of in accordance with all national and local regulations. Never discharge this compound or its waste into drains or the environment.[1][2]

Procedure 1: Small Laboratory Spills
  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Contain Spill : Cover drains to prevent environmental release.[2]

  • Absorb Material : Take up the spill with a non-combustible, liquid-absorbent material such as Chemizorb®, sand, earth, or vermiculite.[2]

  • Collect Waste : Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled container for chemical waste.[1][3][6]

  • Clean Area : Clean the affected area thoroughly.

  • Dispose : Treat the collected absorbent material as hazardous waste and dispose of it through an approved waste disposal facility.

Procedure 2: Unused or Waste this compound
  • Do Not Mix : Keep waste this compound in its original container or a compatible, clearly labeled hazardous waste container. Do not mix it with other waste streams.

  • Container Management : Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area away from ignition sources.[1][5] Do not fill waste containers beyond 90% of their capacity.[7]

  • Arrange for Disposal : The sealed container must be disposed of as hazardous waste through a licensed waste disposal contractor or an approved waste disposal plant.[5]

Procedure 3: Contaminated Materials and Empty Containers
  • Contaminated PPE and Materials : Any items, such as gloves, absorbent pads, or clothing, that come into direct contact with this compound must be treated as hazardous waste. Place them in a sealed, labeled container for disposal. Wash contaminated clothing before reuse.[5]

  • Empty Containers : Empty containers retain flammable and hazardous residues and must be handled with care.[5][8]

    • Reconditioning : Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] The rinsate must be collected and disposed of as hazardous waste.

    • Landfill : Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]

    • Incineration : Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G This compound Disposal Workflow start Identify this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) start->ppe ventilation Step 2: Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation waste_type Step 3: Determine Waste Type ventilation->waste_type spill Small Spill waste_type->spill Spill unused_product Unused/Waste Product waste_type->unused_product Liquid contaminated_material Contaminated Materials (PPE, Absorbents, Containers) waste_type->contaminated_material Solid/Container absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb collect Step 4: Collect in a Labeled, Sealed Hazardous Waste Container unused_product->collect contaminated_material->collect absorb->collect store Step 5: Store Securely (Cool, Dry, Ventilated Area) collect->store dispose Step 6: Transfer to an Approved Waste Disposal Facility store->dispose

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate, and procedural information for the safe handling of Vinyltrimethoxysilane, a flammable and irritating chemical. Adherence to these protocols is crucial for preventing exposure and ensuring a safe laboratory environment.

Essential Safety and Handling Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2] It is harmful if inhaled or swallowed and may cause an allergic skin reaction.[1][3] This chemical is also moisture-sensitive and can react with water to form methanol, a toxic substance.[1][4] Therefore, stringent safety measures are necessary during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the required PPE.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles or a face shield (minimum 8-inch).[2] Contact lenses should not be worn.[5]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Neoprene or nitrile rubber gloves.[5] Gloves must be inspected before use and disposed of properly after.[2]Prevents skin contact, which can cause irritation and potential allergic reactions.[1][3]
Body Protection Flame-retardant and antistatic protective clothing.[4] A lab coat or chemical-resistant apron is also recommended.Minimizes skin exposure and protects against the flammability hazard of the chemical.
Respiratory Protection A NIOSH-certified organic vapor respirator (black cartridge) or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used, especially when engineering controls are insufficient or during emergencies.[4][5]Protects against the inhalation of harmful vapors that can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to minimize risks. The following workflow outlines the necessary steps for safe preparation, use, and disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Ensure Proper Ventilation prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Ground/Bond Containers prep4->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Carefully handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 emergency In Case of Exposure or Spill handle3->emergency Incident Occurs clean1 Decontaminate Work Area handle4->clean1 Proceed to Cleanup clean2 Remove and Dispose of PPE clean1->clean2 clean3 Dispose of Waste clean2->clean3

Safe handling workflow for this compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[4][6]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[1][7]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1][5]

  • Personal Protective Equipment (PPE): Inspect and correctly don all required PPE as detailed in the table above.[5][6]

  • Prepare for Spills: Have a spill kit with absorbent materials (e.g., vermiculite, sand) readily available.[1]

2. Handling:

  • Grounding and Bonding: Ground and bond containers when transferring the material to prevent static discharge.[1][6]

  • Use Appropriate Tools: Utilize non-sparking tools and explosion-proof equipment.[1][6]

  • Dispensing: Dispense the chemical carefully, avoiding splashing and the generation of vapors.[4]

  • Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors and contact with moisture.[1][7]

  • Avoid Incompatibilities: Keep away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[1][7]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean the work area after use.

  • PPE Removal: Remove PPE carefully to avoid self-contamination and dispose of single-use items as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and closed container.[6][8]

  • Disposal Facility: Dispose of the waste through a licensed waste disposal facility in accordance with local, state, and federal regulations.[5][8] Do not dispose of it down the drain.[4]

  • Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[5] Do not reuse empty containers; they should be punctured to prevent reuse and disposed of appropriately.[6]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spills In case of a spill, evacuate the area and remove all sources of ignition.[6] Use proper PPE and contain the spill with an inert absorbent material.[1] Collect the absorbed material in a suitable container for disposal.[8]

By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.